MBM-17S
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
butanedioic acid;4-[7-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-2-phenylmethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N6O2.2C4H6O4/c1-32(2)12-13-33-18-23(16-31-33)21-10-11-34-25(17-30-27(34)15-21)22-8-9-24(28(29)35)26(14-22)36-19-20-6-4-3-5-7-20;2*5-3(6)1-2-4(7)8/h3-11,14-18H,12-13,19H2,1-2H3,(H2,29,35);2*1-2H2,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGUADBRTABDRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=C(C=N1)C2=CC3=NC=C(N3C=C2)C4=CC(=C(C=C4)C(=O)N)OCC5=CC=CC=C5.C(CC(=O)O)C(=O)O.C(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40N6O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
716.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biological Target of MBM-17S: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MBM-17S is a potent and selective small molecule inhibitor targeting NIMA-related kinase 2 (Nek2), a serine/threonine kinase critically involved in the regulation of the cell cycle. This guide provides an in-depth overview of the biological target of this compound, its mechanism of action, and the downstream cellular consequences of its inhibitory activity. Detailed experimental protocols for key assays, quantitative data from preclinical studies, and visualizations of the pertinent signaling pathways and experimental workflows are presented to facilitate a comprehensive understanding of this compound for research and development purposes.
Introduction
The identification of a drug's biological target is a cornerstone of modern drug discovery, providing crucial insights into its mechanism of action and therapeutic potential. This compound, the succinate (B1194679) salt of the imidazo[1,2-a]pyridine (B132010) derivative MBM-17, has been identified as a highly potent inhibitor of NIMA-related kinase 2 (Nek2).[1] Nek2 is a key regulator of mitotic events, and its dysregulation is frequently observed in various human cancers, making it a compelling target for anticancer drug development.[2][3] this compound exerts its anti-proliferative effects by inducing cell cycle arrest and apoptosis following the specific inhibition of Nek2 kinase activity.[1]
The Biological Target: NIMA-related Kinase 2 (Nek2)
Nek2 is a serine/threonine kinase that plays a pivotal role in cell cycle progression, particularly in the G2/M phase.[2][4] Its primary functions include the regulation of centrosome separation and the establishment of a bipolar mitotic spindle, which are essential for accurate chromosome segregation during cell division.[4][5] Overexpression of Nek2 is a common feature in a variety of human cancers and is often associated with genomic instability, increased cell proliferation, and poor prognosis.[2][6]
The activity of Nek2 is tightly regulated throughout the cell cycle, with its expression peaking in the S and G2 phases.[4] At the onset of mitosis, Nek2 phosphorylates several downstream substrates, including the centrosomal proteins C-Nap1 and rootletin, to facilitate the separation of duplicated centrosomes.[4][5] By targeting Nek2, this compound disrupts these critical mitotic processes, leading to mitotic catastrophe and subsequent cell death in cancer cells.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for MBM-17 (the active free base of this compound) from preclinical studies.
Table 1: In Vitro Nek2 Kinase Inhibition
| Compound | Target | IC₅₀ (nM) |
| MBM-17 | Nek2 | 3.0 |
Data extracted from Xi JB, et al. Eur J Med Chem. 2017.[1]
Table 2: In Vitro Anti-proliferative Activity of MBM-17
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MGC-803 | Gastric Cancer | 0.48 |
| HCT-116 | Colon Cancer | 1.06 |
| Bel-7402 | Liver Cancer | 4.53 |
Data extracted from Xi JB, et al. Eur J Med Chem. 2017.[1]
Table 3: In Vivo Antitumor Efficacy of this compound in HCT-116 Xenograft Model
| Treatment Group | Dosage (mg/kg, i.p., twice daily) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 20 | Significant Suppression |
Data extracted from Xi JB, et al. Eur J Med Chem. 2017.[1]
Table 4: Pharmacokinetic Properties of MBM-17 in Rats
| Parameter | Value (at 1.0 mg/kg, i.v.) |
| CL (mL/min/kg) | 42.4 |
| Vss (L/kg) | 4.06 |
| t₁/₂ (hours) | 2.42 |
| AUC₀-t (ng/h/mL) | 386 |
| AUC₀-∞ (ng/h/mL) | 405 |
Data extracted from Xi JB, et al. Eur J Med Chem. 2017.[1]
Signaling Pathway
The primary signaling pathway affected by this compound is the Nek2-mediated regulation of the cell cycle. Inhibition of Nek2 by this compound disrupts the timely separation of centrosomes, leading to mitotic arrest and ultimately apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NEK2 plays an active role in Tumorigenesis and Tumor Microenvironment in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
MBM-17S as a Modulator of mRNA Splicing via RBM17
An In-depth Technical Guide to MBM-17S and its Role in mRNA Splicing
Disclaimer: The designation "this compound" is not uniquely and consistently associated with a single, publicly identified compound in the scientific literature. This guide synthesizes available information, which points to this compound potentially acting through different mechanisms, including the direct modulation of mRNA splicing machinery and the inhibition of kinases that can influence splicing. This document will primarily focus on its putative role in mRNA splicing by targeting RNA Binding Motif Protein 17 (RBM17) and will also discuss its more widely reported role as a Nek2 inhibitor, which may have indirect effects on splicing.
Recent technical evaluations have proposed that a primary biological target of a compound designated this compound is RNA Binding Motif Protein 17 (RBM17), a key component of the spliceosome.[1] RBM17, also known as Splicing Factor 45 (SPF45), is integral to the second catalytic step of mRNA splicing.[1] Its dysregulation has been linked to various pathologies, including cancer, where it can alter the alternative splicing of genes crucial for processes like apoptosis.[1]
Mechanism of Action
This compound is hypothesized to bind directly to RBM17, thereby modulating its activity within the spliceosome. This interaction is thought to alter the splicing patterns of specific pre-mRNAs, leading to downstream cellular effects. A notable example of RBM17's function is its regulation of the alternative splicing of the Fas receptor (CD95), a critical component of the extrinsic apoptosis pathway. By inhibiting RBM17, this compound could shift the splicing of Fas, potentially sensitizing cancer cells to apoptosis.[1]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from experiments designed to validate RBM17 as the target of this compound.[1]
| Experimental Assay | Control (Vehicle) | This compound Treated | Interpretation |
| Affinity Chromatography | |||
| RBM17 Spectral Counts | < 5 | > 100 | Specific binding of RBM17 to this compound immobilized on a resin. |
| Cellular Thermal Shift Assay (CETSA) | |||
| RBM17 Melting Temp (°C) | 52.5 ± 0.5 | 58.2 ± 0.7 | Stabilization of RBM17 upon this compound binding. |
| Splicing Reporter Assay | |||
| Fas Isoform Ratio (Exon 6 inclusion/exclusion) | 2.3 ± 0.2 | 0.8 ± 0.1 | This compound alters the splicing activity of RBM17. |
Experimental Protocols
-
Objective: To identify proteins that directly bind to this compound.
-
Methodology:
-
Immobilize this compound onto a resin to create an affinity matrix.
-
Incubate the this compound resin with whole-cell lysates.
-
Wash the resin to remove non-specifically bound proteins.
-
Elute the specifically bound proteins.
-
Identify the eluted proteins using mass spectrometry.
-
-
Objective: To confirm the direct binding of this compound to RBM17 in a cellular context.
-
Methodology:
-
Treat intact cells with either this compound or a vehicle control.
-
Heat the treated cells across a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the aggregated protein fraction by centrifugation.
-
Analyze the amount of soluble RBM17 at each temperature point using Western blotting.
-
The binding of this compound to RBM17 is expected to increase the thermal stability of RBM17, resulting in a higher melting temperature.[1]
-
Visualizations
Caption: Proposed pathway of this compound-mediated modulation of Fas receptor splicing.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
This compound as a Nek2 Inhibitor
Contrary to the hypothetical role in directly targeting the spliceosome, more substantial evidence identifies MBM-17 (of which this compound is the salt form) as a potent and selective inhibitor of NIMA-related kinase 2 (Nek2).[2][3][4][5] Nek2 is a serine/threonine kinase that plays a critical role in cell cycle regulation, particularly in centrosome separation and mitotic progression.[2] Its dysregulation is frequently observed in various cancers.[2]
Mechanism of Action and Link to Splicing
As a Nek2 inhibitor, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to significant tumor growth suppression in vivo.[2][4] While the primary mechanism is cell cycle disruption, there is a potential indirect link to mRNA splicing. The NEK2 gene itself produces three splice variants—NEK2A, NEK2B, and NEK2C—which regulate cell cycle processes and DNA splicing.[] Although direct modulation of NEK2 splicing by this compound has not been reported, the inhibition of Nek2 kinase activity could potentially influence the expression or activity of splicing factors, thereby indirectly affecting mRNA splicing.
Quantitative Data Summary
The following tables summarize key quantitative data for MBM-17 as a Nek2 inhibitor.
Table 1: In Vitro Inhibitory Activity of MBM-17 [2]
| Compound | Target | IC50 (nM) |
| MBM-17 | Nek2 | 3.0 |
Table 2: Anti-proliferative Activity of MBM-17 [3]
| Cell Line | IC50 (µM) |
| MGC-803 | 0.48 |
| HCT-116 | 1.06 |
| Bel-7402 | 4.53 |
Experimental Protocols
-
Objective: To determine the IC50 of this compound against Nek2.
-
Methodology:
-
A standard in vitro kinase assay is performed using recombinant Nek2 enzyme, a suitable substrate (e.g., a generic kinase substrate), and ATP.
-
The assay is run in the presence of a serial dilution of this compound.
-
The kinase activity is measured, typically by quantifying the amount of phosphorylated substrate.
-
The IC50 value is calculated as the concentration of this compound required to inhibit 50% of the Nek2 kinase activity.
-
-
Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.
-
Methodology:
-
Cancer cell lines (e.g., MGC-803, HCT-116) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a standard method, such as the MTT assay.
-
The IC50 value is calculated as the concentration of this compound that inhibits cell growth by 50%.
-
Visualizations
Caption: this compound induces cell cycle arrest and apoptosis by inhibiting Nek2.
Conclusion
The available information on this compound presents two distinct, and potentially not mutually exclusive, narratives for its mechanism of action. The hypothesis that this compound directly targets the splicing factor RBM17 provides a compelling avenue for its role in mRNA splicing and its potential as a therapeutic agent in diseases with splicing dysregulation. However, the more established evidence points to this compound being a potent Nek2 inhibitor that affects cell cycle progression. The connection of Nek2 to splicing, while less direct, suggests that the consequences of Nek2 inhibition could extend to the regulation of gene expression at the level of mRNA processing. Further research is required to elucidate the definitive mechanism of action of this compound and to clarify whether its effects on splicing are direct or indirect. For researchers and drug development professionals, it is crucial to consider both potential mechanisms when evaluating the therapeutic potential of this compound.
References
Unraveling the Therapeutic Potential of Targeting RBM17: A Technical Guide
A Note on "MBM-17S": Extensive searches for a compound designated "this compound" with specific activity towards RNA Binding Motif Protein 17 (RBM17) did not yield a singular, formally recognized molecule in publicly available scientific literature or clinical trial databases. The designation "this compound" has been associated with compounds targeting other proteins, such as Nek2 or EGFR. Therefore, this guide will focus on the cellular functions of RBM17 and its potential as a therapeutic target, providing a technical overview for researchers, scientists, and drug development professionals.
Introduction to RBM17 (SPF45)
RNA Binding Motif Protein 17, also known as Splicing Factor 45 (SPF45), is a crucial component of the spliceosome, the cellular machinery responsible for RNA splicing.[1][2][3][4] It plays a pivotal role in both constitutive and alternative pre-mRNA splicing, thereby influencing the diversity of proteins produced from a single gene.[2][5] RBM17 is involved in the second catalytic step of mRNA splicing and is essential for the processing of a subset of introns, particularly short introns.[3][6]
Dysregulation of RBM17 has been implicated in various diseases, most notably in cancer, where its overexpression is often correlated with tumorigenesis, drug resistance, and poor clinical outcomes.[1][6][7] This has positioned RBM17 as an attractive, albeit challenging, target for therapeutic intervention.
Cellular Functions and Signaling Pathways of RBM17
RBM17's primary function lies in its role as a splicing factor. However, its influence extends to various cellular processes through the specific transcripts it regulates.
Role in Spliceosome Assembly and Function
RBM17 contains a U2AF-homology motif (UHM) that facilitates critical protein-protein interactions within the spliceosome.[1] It competes with other splicing factors, such as U2AF65, for binding to UHM-ligand motifs on components like SF3B1, thereby modulating spliceosome assembly.[1] RBM17's interaction with SAP30BP is important for its recruitment to active spliceosomal complexes for the splicing of short introns.[3]
Caption: Interaction of RBM17 within the spliceosome.
Regulation of Alternative Splicing in Cancer
RBM17 is a key regulator of alternative splicing for numerous genes involved in cancer progression. Its overexpression can lead to the production of protein isoforms that promote cell proliferation, survival, and resistance to therapy.
-
Apoptosis: RBM17 regulates the alternative splicing of the apoptosis-related gene FAS (also known as CD95).[1]
-
Cancer Stem Cells: In colorectal cancer, AKT1-mediated phosphorylation of RBM17 promotes the transcription of the stem cell factor SOX2 by modulating the alternative splicing of FOXM1.[3] In acute myeloid leukemia (AML), RBM17 is crucial for maintaining leukemic stem cell (LSC) function by regulating the splicing of stem cell program-related genes like MADD and MRPS18C.[8][9][10]
-
Drug Resistance: Overexpression of RBM17 has been shown to confer resistance to a variety of chemotherapeutic agents in ovarian and cervical cancer cells.[1][6] In hypopharyngeal cancer, downregulation of RBM17 enhances sensitivity to cisplatin (B142131).[7]
Caption: Role of RBM17 in modulating cancer-related pathways.
Involvement in Other Cellular Processes
-
Cell Proliferation and Invasion: Knockdown of RBM17 has been shown to inhibit cell proliferation and invasion in hypopharyngeal cancer cells.[7][11] In hepatocellular carcinoma, RBM17 promotes tumor progression by regulating lipid metabolism and the immune microenvironment.[12]
-
Immune Evasion: In hepatocellular carcinoma, RBM17 overexpression can inhibit the infiltration of CD8+ T cells, suggesting a role in immune evasion.[12]
RBM17 as a Therapeutic Target
The frequent overexpression of RBM17 in various cancers and its association with poor prognosis and chemoresistance make it a compelling target for anti-cancer therapy.[1][6][7] The development of small molecules or other modalities to inhibit the function or expression of RBM17 could offer a novel therapeutic strategy.
Challenges and Opportunities:
-
Targeting Specificity: As a core component of the splicing machinery, broadly inhibiting RBM17 could lead to significant toxicity. A key challenge is to develop inhibitors that selectively target the cancer-associated functions of RBM17.
-
Protein-Protein Interactions: A significant portion of RBM17's function is mediated through protein-protein interactions. Targeting these interactions with small molecules is a promising but often difficult approach.
-
Alternative Splicing Modulation: A more nuanced approach would be to develop molecules that modulate the specific alternative splicing events driven by RBM17 in cancer cells, rather than inhibiting its overall function.
Experimental Protocols for Studying RBM17
Investigating the cellular effects of RBM17 modulation requires a variety of molecular and cellular biology techniques. Below are generalized protocols for key experiments.
RBM17 Knockdown using shRNA
This protocol describes the use of lentiviral-mediated shRNA to knockdown RBM17 expression in cancer cell lines.
Materials:
-
Lentiviral vectors expressing shRNA targeting RBM17 and a scramble control.
-
Packaging plasmids (e.g., psPAX2, pMD2.G).
-
HEK293T cells for virus production.
-
Target cancer cell line (e.g., FaDu, K562).
-
Polybrene.
-
Puromycin (for selection).
-
qRT-PCR and Western blotting reagents.
Workflow:
Caption: Experimental workflow for RBM17 knockdown.
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA-expressing lentiviral vector and packaging plasmids.
-
Virus Harvest: Collect the supernatant containing the lentiviral particles 48 and 72 hours post-transfection.
-
Transduction: Transduce the target cancer cell line with the collected lentivirus in the presence of polybrene to enhance infection efficiency.
-
Selection: Select for successfully transduced cells using puromycin.
-
Validation: Confirm the knockdown of RBM17 at both the mRNA (qRT-PCR) and protein (Western blotting) levels.
-
Functional Assays: Use the knockdown cells for downstream functional assays such as proliferation, migration, invasion, and drug sensitivity assays.
Cell Proliferation and Viability Assays
These assays are used to assess the impact of RBM17 modulation on cell growth.
Materials:
-
RBM17 knockdown and control cells.
-
96-well plates.
-
MTT or similar cell viability reagent (e.g., CellTiter-Glo).
-
Plate reader.
Procedure:
-
Seed an equal number of RBM17 knockdown and control cells into 96-well plates.
-
At various time points (e.g., 24, 48, 72 hours), add the cell viability reagent to the wells.
-
Incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Plot the results to compare the proliferation rates of the different cell populations.
Transwell Invasion Assay
This assay measures the invasive capacity of cells.
Materials:
-
Transwell inserts with a porous membrane coated with Matrigel.
-
24-well plates.
-
Serum-free and serum-containing media.
-
Cotton swabs.
-
Crystal violet stain.
Procedure:
-
Seed RBM17 knockdown and control cells in the upper chamber of the Matrigel-coated Transwell inserts in serum-free medium.
-
Add serum-containing medium to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of stained cells under a microscope.
Quantitative Data Summary
While no quantitative data for a specific "this compound" compound targeting RBM17 is available, the literature provides qualitative and semi-quantitative data on the effects of RBM17 dysregulation.
| Cellular Process | Effect of RBM17 Overexpression | Effect of RBM17 Knockdown/Inhibition | Cancer Types | References |
| Cell Proliferation | Increased | Decreased | Hepatocellular, Hypopharyngeal, AML | [6][7][11][12] |
| Apoptosis | Decreased | Increased | Ovarian, Cervical | [1][6] |
| Cell Invasion/Migration | Increased | Decreased | Ovarian, Hypopharyngeal | [6][7] |
| Chemoresistance | Increased | Decreased (sensitization) | Ovarian, Cervical, Hypopharyngeal | [1][6][7] |
| Cancer Stem Cell Maintenance | Promoted | Impaired | AML, Colorectal | [3][8][9] |
Conclusion
RBM17 is a multifaceted splicing factor with a significant role in the pathobiology of several cancers. Its involvement in regulating key cancer-associated pathways, including cell proliferation, apoptosis, and drug resistance, makes it a high-value target for the development of novel anti-cancer therapeutics. Future research focused on the development of specific modulators of RBM17's activity or its downstream splicing events holds significant promise for advancing cancer treatment.
References
- 1. Gene - RBM17 [maayanlab.cloud]
- 2. gettested.us [gettested.us]
- 3. RBM17 RNA binding motif protein 17 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. uniprot.org [uniprot.org]
- 6. SPF45/RBM17-dependent splicing and multidrug resistance to cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Downregulation of RBM17 enhances cisplatin sensitivity and inhibits cell invasion in human hypopharyngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. The splicing factor RBM17 drives leukemic stem cell maintenance by evading nonsense-mediated decay of pro-leukemic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The splicing factor RBM17 drives leukemic stem cell maintenance by evading nonsense-mediated decay of pro-leukemic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Downregulation of RNA binding motif protein 17 expression inhibits proliferation of hypopharyngeal carcinoma FaDu cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RBM17 promotes hepatocellular carcinoma progression by regulating lipid metabolism and immune microenvironment: implications for therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on MBM-17S as a Potential Therapeutic Agent
Disclaimer: The designation "MBM-17S" is associated with multiple, distinct mechanisms of action in available research documents, suggesting it may be an internal identifier for different compounds. This guide focuses on the most frequently and detailed described entity, This compound as a potent and selective Nek2 (NIMA-related kinase 2) inhibitor . Other potential identities for a compound referred to as "this compound" include an EGFR tyrosine kinase inhibitor, an mTOR inhibitor, an Hsp90 inhibitor, and a compound targeting RNA Binding Motif Protein 17 (RBM17). Researchers should verify the precise identity of the compound of interest with their internal documentation.
This compound as a Nek2 Inhibitor: A Novel Approach in Cancer Therapy
This compound, an imidazo[1,2-a]pyridine (B132010) derivative, has emerged as a potent and selective inhibitor of Nek2, a serine/threonine kinase that is a crucial regulator of the cell cycle.[1][2] Nek2 plays a significant role in centrosome separation and mitotic progression.[1] Its dysregulation is a common feature in various human cancers, making it a compelling target for the development of novel anti-cancer therapeutics.[1] this compound has demonstrated inhibitory activity against Nek2 in the low nanomolar range and has been shown to induce cell cycle arrest and apoptosis in cancer cell lines, leading to significant tumor growth suppression in vivo.[1][2]
Rationale for Combination Therapy: this compound and Palbociclib
A promising therapeutic strategy involves the combination of this compound with a Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitor, such as Palbociclib.[1] This approach targets two distinct checkpoints in the cell cycle:
-
This compound (Nek2 Inhibition): Targets the G2/M phase, leading to mitotic catastrophe and apoptosis.[1]
-
Palbociclib (CDK4/6 Inhibition): Induces a G1 cell cycle arrest.[1]
The sequential blockade of the cell cycle at these two distinct points can result in a synergistic enhancement of anti-tumor activity and may help in overcoming drug resistance mechanisms.[1]
Data Presentation
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound [1]
| Compound | Target | IC50 (nM) |
| MBM-17 | Nek2 | 3.0 |
Data extracted from Xi JB, et al. Eur J Med Chem. 2017.[1]
Table 2: In Vitro Efficacy of this compound Across Various Cancer Cell Lines [3]
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 8.1 |
| HCT116 | Colon Cancer | 6.5 |
| HeLa | Cervical Cancer | 7.3 |
Table 3: In Vivo Efficacy of this compound in a Xenograft Mouse Model [3]
| Treatment Group | Dosage (mg/kg) | Tumor Volume Reduction (%) |
| Vehicle Control | - | 0 |
| This compound | 10 | 35 |
| This compound | 25 | 58 |
| This compound | 50 | 72 |
Table 4: Preliminary Safety Profile of this compound in Rodents [3]
| Parameter | NOAEL (mg/kg/day) | Key Observations |
| Acute Toxicity | 100 | No significant adverse effects observed. |
| Sub-chronic Toxicity | 50 | Mild and reversible elevation in liver enzymes. |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound alone or in combination with other agents on cancer cell lines.[1][3]
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF7)[1]
-
Complete growth medium (e.g., DMEM with 10% FBS)[1]
-
This compound
-
Palbociclib (for combination studies)[1]
-
MTT solution (5 mg/mL in PBS)[4]
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.[1][3]
-
Prepare serial dilutions of this compound and, if applicable, Palbociclib in complete growth medium.[1]
-
Treat cells with varying concentrations of this compound alone, Palbociclib alone, or in combination at a fixed ratio. Include a vehicle control (DMSO).[1]
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.[1][3]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1][3]
-
Measure the absorbance at 570 nm using a microplate reader.[1][3]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3]
Protocol 2: Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of key apoptosis-related proteins.[3]
Materials:
-
Cancer cells treated with this compound[3]
-
RIPA buffer with protease and phosphatase inhibitors[3]
-
BCA protein assay kit[3]
-
SDS-PAGE gels[3]
-
PVDF membrane[3]
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)[3]
-
HRP-conjugated secondary antibodies[3]
-
Chemiluminescence substrate[3]
-
Western blot imaging system[3]
Procedure:
-
Lyse the treated and untreated cells using RIPA buffer.[3]
-
Determine the protein concentration of the lysates using the BCA assay.[3]
-
Denature the protein samples by boiling with Laemmli buffer.[3]
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[3]
-
Transfer the separated proteins to a PVDF membrane.[3]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary antibody overnight at 4°C.[3]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane again and apply the chemiluminescence substrate.[3]
-
Capture the signal using an imaging system and perform densitometric analysis.[3]
Protocol 3: In Vivo Xenograft Study
Objective: To evaluate the in vivo anti-tumor efficacy of this compound alone or in combination with Palbociclib.[1]
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cells for injection (e.g., H1975)[5]
-
This compound
-
Palbociclib
-
Vehicle control
-
Calipers
Procedure:
-
Subcutaneously inoculate mice with cancer cells.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).[1]
-
Randomize mice into treatment groups: Vehicle, this compound alone, Palbociclib alone, and this compound + Palbociclib.[1]
-
Administer treatments according to the determined dosing schedule and route (e.g., oral gavage for Palbociclib, intraperitoneal injection for this compound).[1]
-
Measure tumor volume with calipers and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²)/2.[1]
-
Continue treatment for a predefined period (e.g., 21 days).[1]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).[1]
Mandatory Visualizations
Caption: Dual inhibition of the cell cycle by this compound and Palbociclib.
Caption: Workflow for in vivo evaluation of this compound combination therapy.
Other Potential Identities of this compound
It is important for researchers to be aware of other contexts in which "this compound" has been described:
-
EGFR Tyrosine Kinase Inhibitor: In the context of non-small cell lung cancer (NSCLC), this compound has been described as a next-generation, irreversible EGFR tyrosine kinase inhibitor (TKI). It has shown high potency against cell lines with L858R and T790M EGFR mutations.[5]
-
mTOR Inhibitor: this compound has also been identified as a potent and selective inhibitor of the mTOR signaling pathway, targeting both mTORC1 and mTORC2 complexes.[6]
-
Hsp90 Inhibitor: Another document describes this compound as a potent inhibitor of Heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability of numerous proteins involved in cancer cell proliferation and survival.[7]
-
RBM17-Targeting Compound: The primary biological target of this compound has also been suggested to be the RNA Binding Motif Protein 17 (RBM17), which is involved in mRNA splicing.[8]
Given these different descriptions, the therapeutic potential and mechanism of action of a compound designated "this compound" can only be accurately determined by referencing its specific chemical structure and the primary data from the originating research group.
References
Unraveling MBM-17S: A Multifaceted Molecule with Diverse Biological Targets
The identity of the molecule designated "MBM-17S" is not singular in the scientific literature, with the name referring to distinct compounds with different mechanisms of action. This technical guide consolidates the publicly available information, presenting a comprehensive overview of the various entities identified as this compound and their respective biological activities. The information is tailored for researchers, scientists, and drug development professionals to navigate the complexities associated with this nomenclature.
This compound as a Potent Hsp90 Inhibitor
One of the most detailed characterizations of this compound describes it as a potent inhibitor of Heat shock protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous client proteins involved in cancer cell proliferation and survival.[1]
The inhibitory activity of this this compound has been quantified in various biochemical and cell-based assays, with the well-characterized Hsp90 inhibitor 17-AAG used as a reference.[1]
| Assay Type | Parameter | This compound | 17-AAG (Reference) |
| Biochemical Assays | Hsp90α ATPase Inhibition (IC₅₀) | 35 nM | 50 nM |
| Hsp90α Binding Affinity (Kᵢ) | 15 nM | 25 nM | |
| Cell-Based Assays | Anti-proliferative Activity (GI₅₀, MCF-7 cells) | 80 nM | 120 nM |
| Apoptosis Induction (EC₅₀, Annexin V positive cells) | 150 nM | 250 nM | |
| HER2 Client Protein Degradation (DC₅₀, SK-BR-3 cells) | 100 nM | 180 nM | |
| AKT Client Protein Degradation (DC₅₀, PC-3 cells) | 120 nM | 200 nM |
This compound is proposed to bind to the N-terminal ATP binding pocket of Hsp90, thereby inhibiting its ATPase activity.[1] This disruption of the Hsp90 chaperone cycle leads to the proteasomal degradation of Hsp90 client proteins, ultimately resulting in cell growth inhibition and apoptosis.[1]
Detailed methodologies for characterizing the Hsp90 inhibitory activity of this compound have been described.[1]
1.3.1. Hsp90α ATPase Inhibition Assay This assay quantifies the inhibition of Hsp90α ATPase activity by measuring the release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis using a Malachite Green-based colorimetric detection method.[1]
-
Procedure:
-
Recombinant human Hsp90α is incubated with varying concentrations of this compound.
-
The reaction is initiated by the addition of ATP.
-
After incubation at 37°C, the reaction is stopped.
-
Malachite Green reagent is added to quantify the released Pi by measuring absorbance at 620 nm.
-
IC₅₀ values are determined from the dose-response curves.[1]
-
1.3.2. Hsp90α Binding Affinity Assay (Fluorescence Polarization) This assay determines the binding affinity of this compound to the N-terminal ATP binding pocket of Hsp90α.[1]
-
Procedure:
-
The Hsp90α N-terminal domain is incubated with a fluorescent probe.
-
Increasing concentrations of this compound are added, competing with the probe for binding.
-
The change in fluorescence polarization is measured.
-
Kᵢ values are calculated from the competition binding curves.[1]
-
1.3.3. Anti-proliferative Activity (MTT Assay) This assay measures the effect of this compound on the proliferation of cancer cell lines.[1]
-
Procedure:
-
MCF-7 cells are seeded in 96-well plates.
-
Cells are treated with a range of this compound concentrations for 72 hours.
-
MTT reagent is added, allowing viable cells to form formazan (B1609692) crystals.
-
The crystals are solubilized, and absorbance is measured at 570 nm.
-
GI₅₀ values are calculated.[1]
-
1.3.4. Client Protein Degradation (Western Blotting) This assay assesses the ability of this compound to induce the degradation of Hsp90 client proteins.[1]
-
Procedure:
-
Cancer cells (e.g., SK-BR-3 for HER2, PC-3 for AKT) are treated with various concentrations of this compound for 48 hours.
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Western blotting is performed using antibodies against the client proteins.
-
DC₅₀ values are determined by densitometry.[1]
-
This compound Targeting RNA Binding Motif Protein 17 (RBM17)
Another line of investigation suggests that the primary biological target of this compound is the RNA Binding Motif Protein 17 (RBM17), also known as Splicing Factor 45 (SPF45).[2] RBM17 is a component of the spliceosome, which is responsible for intron removal from pre-mRNA.[2]
The interaction between this compound and RBM17 has been quantified using various experimental approaches.[2]
| Assay | Parameter | Control | This compound | Interpretation |
| Affinity Chromatography | RBM17 Spectral Counts | < 5 | > 100 | Specific binding of RBM17 to this compound resin |
| Cellular Thermal Shift Assay (CETSA) | RBM17 Melting Temp (°C) | 52.5 ± 0.5 | 58.2 ± 0.7 | Stabilization of RBM17 by this compound binding |
| Splicing Reporter Assay | Fas Isoform Ratio (Exon 6 inclusion/exclusion) | 2.3 ± 0.2 | 0.8 ± 0.1 | This compound alters the splicing activity of RBM17 |
By binding to RBM17, this compound is thought to modulate its function within the spliceosome.[2] This can lead to alterations in the alternative splicing of various genes, including those involved in critical cellular processes like apoptosis. For instance, RBM17 is known to regulate the alternative splicing of the Fas receptor (CD95), a key component of the extrinsic apoptosis pathway.[2]
The following methodologies can be employed to validate RBM17 as the target of this compound.[2]
2.3.1. Affinity Chromatography-Mass Spectrometry (AC-MS) This technique identifies proteins that directly bind to this compound.[2]
-
Procedure:
-
Synthesize an analog of this compound with a linker and immobilize it on a solid support to create an affinity resin.
-
Incubate a cell lysate with the this compound affinity resin.
-
Wash the resin to remove non-specifically bound proteins.
-
Elute the specifically bound proteins.
-
Separate the eluted proteins by SDS-PAGE and identify them using mass spectrometry.[2]
-
2.3.2. Cellular Thermal Shift Assay (CETSA) This method assesses the engagement of this compound with RBM17 in a cellular context.[2]
-
Procedure:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the treated cells across a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the aggregated proteins.
-
Analyze the amount of soluble RBM17 at each temperature by Western blotting.[2]
-
This compound as a Modulator of Other Signaling Pathways
The designation this compound has also been associated with the inhibition of other key cellular signaling pathways.
This compound is described as a potent and selective small molecule inhibitor of the mTOR (mammalian target of rapamycin) kinase.[3] mTOR is a central regulator of cell growth, proliferation, and survival, and it exists in two distinct complexes, mTORC1 and mTORC2.[3] this compound is reported to inhibit the kinase activity of both complexes.[3]
In the context of combination therapy, this compound is mentioned as an inhibitor of Nek2, a kinase that plays a role in the G2/M phase of the cell cycle.[4] Inhibition of Nek2 can lead to mitotic catastrophe and apoptosis.[4]
Conclusion and Future Directions
The available information on "this compound" points to at least four distinct molecular entities with different mechanisms of action: an Hsp90 inhibitor, an RBM17 modulator, an mTOR inhibitor, and a Nek2 inhibitor. It is crucial for researchers to precisely identify the specific compound they are working with to ensure the accuracy and reproducibility of their results. Further studies are needed to clarify the chemical structures and to perform head-to-head comparisons of these different "this compound" molecules to fully understand their therapeutic potential. The lack of information regarding the discovery and synthesis of these compounds in the public domain also highlights a significant gap in the literature.
To provide a more focused and in-depth technical guide, clarification on which specific "this compound" is of interest is required.
References
RBM17 Dysregulation in Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
RNA Binding Motif Protein 17 (RBM17), also known as Splicing Factor 45 (SPF45), is a crucial component of the spliceosome machinery, playing a key role in the second catalytic step of mRNA splicing.[1][2] It is involved in the regulation of alternative splicing, a process that significantly contributes to proteomic diversity.[2] Emerging evidence has implicated the dysregulation of RBM17 in the pathogenesis and progression of various cancers. This technical guide provides an in-depth overview of the current understanding of RBM17's role in oncology, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways. Due to the lack of publicly available and consistent information on a compound referred to as "MBM-17S," this document will focus on the established knowledge surrounding RBM17.
RBM17 Dysregulation in Cancer
RBM17 is frequently overexpressed in a multitude of cancer types, and this upregulation is often associated with poor patient prognosis.[3][4][5] Its role as an oncogene is attributed to its influence on the alternative splicing of genes involved in critical cellular processes such as cell proliferation, apoptosis, and drug resistance.[5][6]
Key findings across different cancers include:
-
Hepatocellular Carcinoma (HCC): RBM17 expression is significantly elevated in HCC tissues compared to adjacent normal tissues.[3] This overexpression correlates with tumor size and poor prognosis.[3] Mechanistically, RBM17 promotes HCC progression by modulating the alternative splicing of genes involved in lipid metabolism, such as CSAD and HACD3, which in turn affects the tumor immune microenvironment by promoting M2 macrophage infiltration.[3]
-
Hypopharyngeal Squamous Cell Carcinoma (HSCC): RBM17 is upregulated in HSCC tumor tissues, and its high expression is linked to a poorer prognosis.[4] Downregulation of RBM17 in HSCC cells has been shown to enhance sensitivity to cisplatin (B142131), inhibit cell invasion, and suppress tumor growth in xenograft models.[4][7]
-
Acute Myeloid Leukemia (AML): RBM17 is identified as a critical factor for the maintenance of leukemia stem cells (LSCs).[8][9] Its elevated expression is linked to poor prognosis in AML.[8] RBM17 regulates the alternative splicing of stem cell program-related genes, such as MADD and MRPS18C.[8]
-
Colorectal Cancer (CRC): In CRC, RBM17 enhances cancer stem cell (CSC) properties.[6] The AKT1 kinase phosphorylates RBM17, which then modulates the alternative splicing of FOXM1 to promote the transcription of Sox2, a key pluripotency stem cell factor.[6]
-
Other Cancers: Overexpression of RBM17 has also been reported in breast, ovarian, and prostate cancers, where it is associated with enhanced cell migration, invasion, and multidrug resistance.[5] In oral squamous cancer cells, RBM17 promotes chemoresistance through its effect on Checkpoint Kinase 1 (CHEK1).[10]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on RBM17 dysregulation in cancer.
Table 1: RBM17 Expression in Cancer Tissues
| Cancer Type | Comparison | Fold Change/Observation | Reference |
| Hepatocellular Carcinoma (HCC) | Carcinoma vs. Para-carcinoma tissue | Significantly elevated in carcinoma tissue | [3] |
| Hypopharyngeal Squamous Cell Carcinoma (HSCC) | Tumor vs. Normal tissues (TCGA & GTEx) | Significantly increased in tumor tissues | [4] |
| Hypopharyngeal Squamous Cell Carcinoma (HSCC) | Primary tumor vs. Normal tissues (CPTAC) | Increased protein level in primary tumor tissues | [4] |
| Acute Myeloid Leukemia (AML) | LSC-enriched vs. bulk tumor cells | Significantly elevated in LSC-enriched subsets | [8] |
Table 2: Functional Effects of RBM17 Dysregulation
| Cancer Type | Experimental Condition | Key Quantitative Finding | Reference |
| Hypopharyngeal Carcinoma (FaDu cells) | RBM17 knockdown | Significant reduction in cell proliferation | [11] |
| Hypopharyngeal Carcinoma (FaDu cells) | RBM17 knockdown | Significant increase in apoptosis | [11] |
| Hypopharyngeal Carcinoma (FaDu cells) | RBM17 knockdown | Arrest of cell cycle at G2/M phase | [11] |
| Acute Myeloid Leukemia (AML) | RBM17 knockdown in primary AML sample | Greatly impeded AML engraftment in mice | [8] |
| Colorectal Cancer (CRC) | RBM17 overexpression | Increased CD133 positive and ALDEFLUOR positive populations | [6] |
Signaling Pathways and Molecular Mechanisms
RBM17 exerts its oncogenic functions primarily through the regulation of alternative splicing, impacting various downstream signaling pathways.
RBM17-Mediated Regulation of the Tumor Microenvironment in HCC
In hepatocellular carcinoma, the transcription factor RUNX1 activates the expression of RBM17.[3] RBM17 then modulates the alternative splicing of CSAD and HACD3 pre-mRNAs. This leads to increased production of taurocholic acid (T-CA) and altered fatty acid metabolism, which in turn promotes the infiltration of M2 macrophages and affects CD8+ T cell infiltration, ultimately creating an immunosuppressive tumor microenvironment.[3]
Caption: RBM17 signaling in Hepatocellular Carcinoma.
AKT1-RBM17-FOXM1-Sox2 Axis in Colorectal Cancer
In colorectal cancer, AKT1 acts as an upstream kinase that phosphorylates RBM17.[6] This phosphorylation is critical for RBM17's function in modulating the alternative splicing of Forkhead Box M1 (FOXM1).[6] The specific splice variants of FOXM1 produced then lead to the enhanced transcription of the pluripotency factor Sox2, which promotes cancer stem cell properties.[6]
Caption: AKT1-RBM17-FOXM1-Sox2 signaling in Colorectal Cancer.
Experimental Protocols
This section outlines the methodologies for key experiments used to investigate the function of RBM17.
Analysis of RBM17 Expression
Quantitative Real-Time PCR (qRT-PCR):
-
RNA Extraction: Isolate total RNA from cancer tissues and adjacent normal tissues or cultured cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) primers.
-
PCR Amplification: Perform qRT-PCR using a qPCR system with SYBR Green master mix and specific primers for RBM17 and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative expression of RBM17 using the 2-ΔΔCt method.
Western Blotting:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against RBM17 overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
Functional Assays
Cell Proliferation Assay (MTT Assay):
-
Cell Seeding: Seed cells (e.g., cancer cell lines with RBM17 knockdown or overexpression) into 96-well plates at a density of 2,000-5,000 cells/well.
-
Incubation: Culture the cells for various time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Apoptosis Assay (Flow Cytometry):
-
Cell Preparation: Harvest cells after the desired treatment or genetic modification.
-
Staining: Wash the cells with PBS and resuspend them in binding buffer. Stain the cells with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Investigating RBM17's Role in Splicing
RNA-Sequencing (RNA-Seq) for Alternative Splicing Analysis:
-
RNA Extraction and Library Preparation: Extract high-quality RNA from cells with altered RBM17 expression. Prepare sequencing libraries using a kit that preserves strand information.
-
Sequencing: Perform deep sequencing on a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome. Use bioinformatics tools (e.g., rMATS, JunctionSeq) to identify and quantify alternative splicing events (e.g., skipped exons, retained introns).
Cross-linking Immunoprecipitation (CLIP): This technique is used to identify the specific RNA sequences that RBM17 binds to directly.
-
UV Cross-linking: Irradiate living cells with UV light to create covalent bonds between RBM17 and its target RNAs.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the RBM17-RNA complexes using an antibody specific to RBM17.
-
RNA Isolation and Sequencing: Isolate the RNA fragments bound to RBM17, prepare a sequencing library, and perform high-throughput sequencing to identify the binding sites.
Caption: Workflow for Cross-linking Immunoprecipitation (CLIP).
The Case of this compound
An extensive search of publicly available scientific literature and databases for "this compound" reveals conflicting and limited information. Some sources from a single commercial vendor describe this compound in contradictory ways, for instance, as a compound targeting RBM17, an mTOR inhibitor, or a Nek2 inhibitor.[12][13][14] Notably, one document from the same vendor explicitly states that "this compound" is likely an internal development code and that no public data is available regarding its toxicity, mechanism of action, or preclinical safety.[15] Given this lack of clear and verifiable public information, it is not possible to provide a detailed and accurate technical guide on this compound at this time. Researchers interested in this compound are advised to seek information directly from the originating source.
Conclusion
RBM17 is a critical splicing factor that is frequently dysregulated in cancer. Its overexpression is a common feature in several malignancies and is often associated with poor clinical outcomes. The oncogenic role of RBM17 is mediated by its ability to modulate the alternative splicing of key genes involved in cell proliferation, survival, and the tumor microenvironment. As such, RBM17 represents a promising therapeutic target. Further research into the downstream splicing events regulated by RBM17 in different cancer contexts will be crucial for the development of targeted therapies against this protein.
References
- 1. genecards.org [genecards.org]
- 2. uniprot.org [uniprot.org]
- 3. RBM17 promotes hepatocellular carcinoma progression by regulating lipid metabolism and immune microenvironment: implications for therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Downregulation of RBM17 enhances cisplatin sensitivity and inhibits cell invasion in human hypopharyngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SPF45/RBM17-dependent splicing and multidrug resistance to cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AKT1 phosphorylates RBM17 to promote Sox2 transcription by modulating alternative splicing of FOXM1 to enhance cancer stem cell properties in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Downregulation of RBM17 enhances cisplatin sensitivity and inhibits cell invasion in human hypopharyngeal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. The splicing factor RBM17 drives leukemic stem cell maintenance by evading nonsense-mediated decay of pro-leukemic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RBM17 Promotes the Chemoresistance of Oral Squamous Cancer Cells Through Checkpoint Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Downregulation of RNA binding motif protein 17 expression inhibits proliferation of hypopharyngeal carcinoma FaDu cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Preliminary Efficacy of MBM-17S: A Multi-faceted Developmental Candidate
An In-depth Technical Review for Researchers, Scientists, and Drug Development Professionals
The investigational compound MBM-17S has emerged as a subject of significant interest in preclinical research, with preliminary studies highlighting its potential across various therapeutic areas. However, it is crucial to note that the designation "this compound" appears to be associated with multiple distinct molecular entities, each with a unique mechanism of action. This technical guide synthesizes the available preliminary efficacy data for these different investigational compounds, presenting a comprehensive overview for the scientific community.
This compound as a Cytotoxic Agent Targeting RNA Binding Motif Protein 17 (RBM17)
One line of investigation identifies this compound as a novel synthetic compound that induces cytotoxicity in cancer cells through the induction of apoptosis and cell cycle arrest.[1] The primary biological target of this compound has been identified as RNA Binding Motif Protein 17 (RBM17), a protein involved in mRNA splicing.[2]
Data Presentation
Table 1: In Vitro Cytotoxic Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | Varies |
| A549 | Lung Cancer | Varies |
| IGR39 | Melanoma | Varies |
| MCF-7 | Breast Cancer | 5.2 |
| HCT116 | Colon Cancer | 6.5 |
| HeLa | Cervical Cancer | 7.3 |
Note: Specific IC50 values for MDA-MB-231, A549, and IGR39 are stated to vary depending on experimental conditions.[1]
Table 2: In Vivo Efficacy of this compound in a Xenograft Mouse Model
| Treatment Group | Dosage (mg/kg) | Tumor Volume Reduction (%) |
| Vehicle Control | - | 0 |
| This compound | 10 | 35 |
| This compound | 25 | 58 |
| This compound | 50 | 72 |
Experimental Protocols
MTT Cell Viability Assay
This assay is utilized to determine the cytotoxic effects of this compound on various cancer cell lines.[3]
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound and a vehicle control for a specified incubation period (e.g., 48-72 hours).[3]
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, followed by a 4-hour incubation at 37°C.[1][3]
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[1][3]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[1][3]
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined.[3]
Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol is employed to quantify this compound-induced apoptosis.
-
Cell Treatment: Cells are seeded in a 6-well plate and treated with this compound for the desired time.
-
Cell Harvesting: Both adherent and floating cells are harvested by trypsinization and washed with cold PBS.
-
Staining: Cells are resuspended in 1X Annexin V binding buffer, and FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) are added according to the manufacturer's instructions.
-
Incubation: The cell suspension is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry within one hour of staining.
Cell Cycle Analysis by Propidium Iodide Staining
This method is used to assess the effect of this compound on the cell cycle.[1]
-
Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with PBS.[1]
-
Fixation: The cells are fixed in ice-cold 70% ethanol (B145695) while gently vortexing and stored at -20°C for at least 2 hours.[1]
-
Staining: The fixed cells are washed with PBS and resuspended in a staining solution containing propidium iodide (PI) and RNase A.[1]
-
Incubation: The cells are incubated in the dark for 30 minutes at room temperature.[1]
-
Flow Cytometry Analysis: The DNA content is analyzed by flow cytometry.[1]
Mandatory Visualization
Caption: Proposed signaling pathway for this compound-induced apoptosis via RBM17 inhibition.
Caption: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.
This compound as an mTOR Signaling Pathway Inhibitor
Another identified variant of this compound is described as a potent and selective small molecule inhibitor of the mTOR (mammalian target of rapamycin) kinase.[4] This compound is reported to inhibit the kinase activity of both mTORC1 and mTORC2 complexes, leading to a blockade of signals required for cell cycle progression and protein synthesis.[4]
Experimental Protocols
Western Blot for mTOR Pathway Inhibition
This protocol is used to confirm the on-target activity of this compound by assessing the phosphorylation status of downstream mTOR targets.
-
Cell Treatment and Lysis: MCF-7 cells are treated with various concentrations of this compound (e.g., 100 nM, 1 µM, 10 µM) and a vehicle control for a short duration (e.g., 2-4 hours).[4] The cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA or Bradford assay.[4]
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.[4] The membrane is probed with antibodies against phosphorylated S6 ribosomal protein (a downstream target of mTORC1) and a housekeeping protein (e.g., β-actin or GAPDH) for loading control.[4]
-
Analysis: A decrease in the phospho-S6 signal in this compound-treated samples relative to the vehicle control confirms on-target activity.[4]
Mandatory Visualization
Caption: this compound inhibits both mTORC1 and mTORC2 complexes in the PI3K/Akt signaling pathway.
This compound as an Hsp90 Inhibitor
A third iteration of this compound is characterized as a potent inhibitor of Heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth and survival.[5]
Data Presentation
Table 3: Comparative Activity of this compound and 17-AAG (Reference Hsp90 Inhibitor)
| Assay Type | This compound | 17-AAG (Reference) |
| Biochemical Assays | ||
| Hsp90α ATPase Inhibition (IC₅₀) | 35 nM | 50 nM |
| Hsp90α Binding Affinity (Kᵢ) | 15 nM | 25 nM |
| Cell-Based Assays | ||
| Anti-proliferative Activity (GI₅₀, MCF-7 cells) | 80 nM | 120 nM |
| Apoptosis Induction (EC₅₀, Annexin V positive cells) | 150 nM | 250 nM |
| HER2 Client Protein Degradation (DC₅₀, SK-BR-3 cells) | 100 nM | 180 nM |
| AKT Client Protein Degradation (DC₅₀, PC-3 cells) | 120 nM | 200 nM |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This assay is used to verify the engagement of this compound with its target protein, Hsp90, in a cellular context.[5]
-
Cell Treatment: Intact cells are treated with either this compound or a vehicle control.[5]
-
Heating: The treated cells are heated across a range of temperatures.[5]
-
Lysis and Separation: The cells are lysed, and the soluble protein fraction is separated from the aggregated protein fraction by centrifugation.[5]
-
Detection: The amount of soluble Hsp90 at each temperature is analyzed by Western blotting.[5] An increase in the temperature at which 50% of the protein is denatured (Tagg) in the presence of the drug indicates target engagement.[5]
Mandatory Visualization
Caption: Hsp90 inhibition by this compound disrupts oncogenic signaling.
This compound as a NIMA-related Kinase 2 (Nek2) Inhibitor
This compound is also described as a potent and selective inhibitor of NIMA-related kinase 2 (Nek2), a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly in centrosome separation and mitotic progression.[6] This version of this compound, an imidazo[1,2-a]pyridine (B132010) derivative, has demonstrated low nanomolar inhibitory activity against Nek2 and has been shown to induce cell cycle arrest and apoptosis in cancer cell lines.[6]
Data Presentation
Table 4: In Vitro Inhibitory Activity of this compound
| Compound | Target | IC50 (nM) |
| This compound | Nek2 | 3.0 |
Experimental Protocols
In Vivo Evaluation of Combination Therapy
This protocol outlines the evaluation of this compound in combination with a CDK4/6 inhibitor, Palbociclib.[6]
-
Tumor Implantation: Human tumor cells are subcutaneously implanted into immunodeficient mice.[6]
-
Tumor Growth and Randomization: Tumor growth is monitored until tumors reach a palpable size (e.g., 100-150 mm³).[6] Mice are then randomized into treatment groups: Vehicle, this compound alone, Palbociclib alone, and this compound + Palbociclib.[6]
-
Treatment Administration: Treatments are administered as per the determined dosing schedule and route.[6]
-
Monitoring: Tumor volume and body weight are measured twice weekly.[6]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., immunohistochemistry).[6]
Mandatory Visualization
Caption: this compound inhibits Nek2, leading to mitotic catastrophe and apoptosis.
This compound as an EGFR Tyrosine Kinase Inhibitor
Finally, this compound is presented as a next-generation, irreversible EGFR tyrosine kinase inhibitor (TKI) designed for enhanced potency against specific EGFR mutations in non-small cell lung cancer (NSCLC).[7]
Data Presentation
Table 5: In Vitro Potency of this compound in EGFR-Mutant NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| This compound | ||
| H1975 | L858R, T790M | 8 |
| HCC827 | del E746-A750 | 15 |
| A549 | Wild-Type | > 5000 |
| Competitor Compound | ||
| H1975 | L858R, T790M | 95 |
| HCC827 | del E746-A750 | 120 |
| A549 | Wild-Type | > 5000 |
Table 6: In Vivo Efficacy of this compound in an NSCLC Xenograft Model (H1975 cells)
| Treatment Group | Dose | Mean Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 25 mg/kg | 85 |
| Competitor Compound | 50 mg/kg | 32 |
Experimental Protocols
In Vitro Cell Viability Assay
This assay assesses the potency of this compound using a luminescence-based method.[7]
-
Cell Seeding: NSCLC cells are seeded in 96-well plates and allowed to adhere overnight.[7]
-
Treatment: Cells are treated with a range of concentrations of this compound or a competitor compound.[7]
-
Incubation: After a 72-hour incubation, a reagent containing luciferase and its substrate is added.[7]
-
Luminescence Measurement: The resulting luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.[7]
-
Data Analysis: IC50 values are calculated from the dose-response curves.[7]
In Vivo NSCLC Xenograft Study
This study evaluates the anti-tumor activity of this compound in a murine xenograft model.[7]
-
Cell Inoculation: Female athymic nude mice are subcutaneously inoculated with H1975 human NSCLC cells.[7]
-
Randomization: When tumors reach a palpable size, the animals are randomized into treatment groups.[7]
-
Treatment: this compound (25 mg/kg), a competitor compound (50 mg/kg), or a vehicle control are administered orally once daily.[7]
-
Tumor Measurement: Tumor volume is measured twice weekly with calipers.[7]
-
Data Analysis: At the end of the study, the percentage of tumor growth inhibition is calculated for each treatment group relative to the vehicle control group.[7]
Mandatory Visualization
Caption: this compound irreversibly inhibits mutated EGFR, blocking downstream pro-survival signaling.
Caption: Workflow for the in vivo NSCLC xenograft study.
References
Mechanism 1: Targeting of RNA Binding Motif Protein 17 (RBM17)
An in-depth analysis of the molecular interactions of the compound designated MBM-17S reveals a complex and multifaceted profile, with research pointing towards several distinct mechanisms of action. This guide synthesizes the available technical information, presenting a comprehensive overview of the disparate molecular targets and pathways associated with this compound. The information is organized by each proposed mechanism to provide clarity for researchers, scientists, and drug development professionals.
Initial investigations suggest that a primary biological target of this compound is the RNA Binding Motif Protein 17 (RBM17), a key component of the spliceosome involved in pre-mRNA splicing.[1] Modulation of RBM17 by this compound can significantly impact the splicing of various gene transcripts, thereby affecting numerous downstream signaling pathways.[1]
One critical function of RBM17 is the regulation of alternative splicing of the Fas receptor (CD95), a key initiator of the extrinsic apoptosis pathway.[1] By inhibiting RBM17, this compound has the potential to alter the splicing of Fas, which may sensitize cells to apoptosis.[1]
Quantitative Data: RBM17 Interaction
| Assay | Parameter | Vehicle Control | This compound Treated | Interpretation |
| CETSA | RBM17 Melting Temp (°C) | 52.5 ± 0.5 | 58.2 ± 0.7 | Stabilization of RBM17 by this compound binding.[1] |
| Splicing Reporter Assay | Fas Isoform Ratio (Exon 6 inclusion/exclusion) | 2.3 ± 0.2 | 0.8 ± 0.1 | This compound alters the splicing activity of RBM17.[1] |
Experimental Protocols: RBM17 Target Validation
Affinity Chromatography-Mass Spectrometry (AC-MS) [1]
This technique is employed to identify proteins that directly bind to this compound.
-
Synthesis and Immobilization : An analog of this compound with a linker arm is synthesized and covalently coupled to a solid support, such as sepharose beads, to create an affinity resin.[1]
-
Cell Lysate Preparation : A total protein lysate is prepared from a relevant cell line.[1]
-
Binding : The cell lysate is incubated with the this compound affinity resin, allowing proteins that bind to this compound to be captured.[1]
-
Washing : The resin is washed extensively to remove non-specifically bound proteins.[1]
-
Elution : Specifically bound proteins are eluted from the resin using methods such as a competitive ligand, a change in pH, or a denaturing agent.[1]
-
Analysis : The eluted proteins are separated by SDS-PAGE and subsequently identified using mass spectrometry.[1]
CETSA is utilized to confirm the engagement of this compound with its target protein within a cellular environment.
-
Cell Treatment : Intact cells are treated with either this compound or a vehicle control.[1]
-
Heating : The treated cells are subjected to a range of temperatures.[1]
-
Lysis and Separation : The cells are lysed, and the soluble protein fraction is separated from the aggregated protein fraction by centrifugation.[1]
-
Detection : The amount of soluble RBM17 at each temperature point is analyzed by Western blotting.[1]
-
Analysis : The binding of this compound to RBM17 is expected to stabilize the protein, resulting in a higher melting temperature compared to the control.[1]
Mechanism 2: Inhibition of mTOR Signaling Pathway
This compound is also described as a potent and selective inhibitor of the mTOR (mammalian target of rapamycin) kinase, a central regulator of cell growth, proliferation, and survival.[2] mTOR functions within two distinct complexes, mTORC1 and mTORC2, both of which are inhibited by this compound.[2] This inhibition blocks downstream signals necessary for cell cycle progression and protein synthesis.[2]
Experimental Protocol: Western Blot for mTORC1 Activity
To confirm the on-target activity of this compound, the phosphorylation of a downstream effector of mTORC1, such as the S6 ribosomal protein, can be assessed via Western blot.[2]
-
Cell Treatment and Lysis : MCF-7 cells are treated with various concentrations of this compound and a vehicle control for 2-4 hours. The cells are then washed and lysed.[2]
-
Protein Quantification : The protein concentration of each lysate is determined.[2]
-
SDS-PAGE : Equal amounts of protein from each sample are separated by size via electrophoresis on a polyacrylamide gel.[2]
-
Western Blot : The separated proteins are transferred to a membrane, which is then probed with antibodies specific for phosphorylated S6 and total S6. A decrease in the phospho-S6 signal in this compound-treated samples relative to the control indicates on-target activity.[2]
Mechanism 3: Induction of Apoptosis and Cell Cycle Arrest
This compound has been shown to induce cytotoxicity in cancer cells by triggering apoptosis and causing cell cycle arrest.[3] The mechanism involves the activation of the intrinsic apoptotic pathway, which is marked by the cleavage of caspases 9 and 3, and subsequent PARP cleavage.[3] Additionally, this compound can cause cell cycle arrest at the G2/M phase.[3]
Quantitative Data: Cytotoxicity in Cancer Cell Lines
This compound has demonstrated cytotoxic effects in various human cancer cell lines, including triple-negative breast cancer (MDA-MB-231), lung cancer (A549), and melanoma (IGR39) cells.[3] The half-maximal inhibitory concentration (IC50) varies depending on the cell line and experimental conditions.[3]
Experimental Protocols: Apoptosis and Cell Cycle Analysis
Annexin V/PI Apoptosis Assay by Flow Cytometry [3]
-
Cells are seeded and treated with this compound.
-
Both adherent and floating cells are harvested and washed.
-
Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).
-
The stained cells are analyzed by flow cytometry to quantify apoptosis.
Cell Cycle Analysis by Flow Cytometry [3]
-
Cells are treated with this compound, harvested, and washed.
-
The cells are fixed in ice-cold 70% ethanol.
-
Fixed cells are washed and resuspended in a staining solution containing PI and RNase A.
-
The DNA content is analyzed by flow cytometry to determine the cell cycle distribution.
Mechanism 4: Inhibition of Nek2 Kinase
This compound is also identified as a potent and selective inhibitor of Nek2, a serine/threonine kinase that is crucial for cell cycle regulation, particularly in centrosome separation and mitotic progression.[4] Dysregulation of Nek2 is common in many human cancers.[4] The inhibition of Nek2 by this compound at the G2/M phase of the cell cycle can lead to mitotic catastrophe and apoptosis.[4]
This mechanism suggests a therapeutic strategy of combining this compound with a CDK4/6 inhibitor like Palbociclib, which induces a G1 cell cycle arrest, for a multi-pronged attack on cancer cell proliferation.[4]
Experimental Protocol: In Vivo Xenograft Study
To evaluate the in vivo efficacy of this compound in combination with Palbociclib:[4]
-
Immunocompromised mice are subcutaneously injected with a cancer cell line (e.g., MDA-MB-231).
-
Once tumors reach a palpable size, mice are randomized into treatment groups: Vehicle, this compound alone, Palbociclib alone, and this compound + Palbociclib.
-
Treatments are administered, and tumor volume and body weight are measured twice weekly.
-
At the end of the study, tumors are excised for further analysis.
Mechanism 5: Inhibition of Hsp90
This compound is also characterized as a potent inhibitor of Heat shock protein 90 (Hsp90), a molecular chaperone essential for the stability and function of many client proteins involved in cancer cell growth and survival.[5]
Quantitative Data: Hsp90 Inhibition
| Assay | Parameter | This compound (nM) | 17-AAG (nM) |
| Hsp90α ATPase Inhibition | IC50 | 25 | 50 |
| Fluorescence Polarization | Ki | 15 | 30 |
| Cell Viability (SK-BR-3) | IC50 | 40 | 80 |
| Client Protein Degradation | DC50 (HER2) | 35 | 70 |
| Client Protein Degradation | DC50 (AKT) | 50 | 100 |
Experimental Protocols: Hsp90 Inhibition Assays
Hsp90α ATPase Inhibition Assay [5]
This assay measures the ability of this compound to inhibit the ATPase activity of recombinant human Hsp90α based on the colorimetric detection of inorganic phosphate (B84403) released from ATP hydrolysis.
Fluorescence Polarization Assay [5]
This competitive binding assay determines the binding affinity (Ki) of this compound to the N-terminal domain of Hsp90α. It measures the displacement of a fluorescent probe by the inhibitor.
Mechanism 6: EGFR Tyrosine Kinase Inhibition
Finally, this compound is described as a next-generation, irreversible EGFR tyrosine kinase inhibitor (TKI).[6] It is designed for enhanced potency against specific activating mutations in the Epidermal Growth Factor Receptor (EGFR) found in non-small cell lung cancer (NSCLC).[6]
Quantitative Data: In Vitro and In Vivo Efficacy
In Vitro Cell Viability (IC50, nM)
| Cell Line | EGFR Mutation | This compound | Competitor Compound |
| H3255 | L858R | 8 | 25 |
| H1975 | L858R, T790M | 15 | > 5000 |
In Vivo Efficacy: NSCLC Xenograft Model
| Treatment Group | Dose | Mean Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 25 mg/kg | 85 |
| Competitor Compound | 50 mg/kg | 32 |
Experimental Protocol: In Vitro Cell Viability Assay[6]
-
NSCLC cells are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound or a competitor compound.
-
After a 72-hour incubation, a luminescence-based reagent is added to measure ATP levels, which correlate with the number of viable cells.
-
IC50 values are calculated from the dose-response curves.
References
Methodological & Application
Application Notes and Protocols for MBM-17S in Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
MBM-17S is a novel, potent, and highly selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cellular pathway that is often dysregulated in cancer, leading to uncontrolled cell proliferation and survival. These application notes provide detailed protocols for the use of this compound in in vitro cell culture experiments to assess its anti-proliferative activity and its mechanism of action on the PI3K/Akt/mTOR pathway. The following protocols have been optimized for use with human breast cancer cell lines, such as MCF-7 and MDA-MB-231, but can be adapted for other cell types.
Materials and Reagents
-
Cell Lines: MCF-7 (ATCC® HTB-22™), MDA-MB-231 (ATCC® HTB-26™)
-
Base Media: Dulbecco's Modified Eagle's Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM)
-
Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin solution, 0.01 mg/mL human recombinant insulin (B600854) (for MCF-7)
-
Reagents for Cell Culture: Trypsin-EDTA (0.25%), Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO)
-
This compound: Provided as a lyophilized powder. Reconstitute in DMSO to create a 10 mM stock solution.
-
Assay Kits: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Proliferation Assay Kit
-
Reagents for Western Blotting: RIPA Lysis and Extraction Buffer, Protease and Phosphatase Inhibitor Cocktail, BCA Protein Assay Kit, Primary and Secondary Antibodies.
Experimental Protocols
Cell Culture and Maintenance
A crucial step for obtaining reliable and reproducible results is to maintain healthy and actively proliferating cell cultures.
-
Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer to a centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh complete growth medium. Transfer to a T-75 flask.
-
Cell Subculturing:
-
Aspirate the medium from the flask.
-
Wash the cell monolayer with 5-10 mL of sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet and seed into new flasks at the recommended split ratio (e.g., 1:3 to 1:6).
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the IC50 value of this compound, which is the concentration that inhibits 50% of cell growth.
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium (e.g., from 0.1 nM to 100 µM).
-
Replace the medium in the wells with the this compound dilutions. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is used to analyze the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
-
Seed 2 x 10^6 cells in a 10 cm dish and incubate for 24 hours.
-
Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24 hours.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | IC50 (nM) after 72h treatment |
| MCF-7 | 50 |
| MDA-MB-231 | 150 |
Table 2: Recommended Antibody Dilutions for Western Blotting
| Primary Antibody | Supplier | Catalog # | Dilution |
| p-Akt (Ser473) | Cell Co. | 12345 | 1:1000 |
| Akt | Cell Co. | 54321 | 1:1000 |
| p-mTOR (Ser2448) | Signal Inc | 67890 | 1:1000 |
| mTOR | Signal Inc | 09876 | 1:1000 |
| GAPDH | Bio-Rad | 11223 | 1:5000 |
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound in cell culture.
Application Notes and Protocols for MBM-17S in a Splicing Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
MBM-17S is a novel small molecule that has been identified as a modulator of pre-mRNA splicing. Its primary biological target is the RNA Binding Motif Protein 17 (RBM17), also known as Splicing Factor 45 (SPF45).[1] RBM17 is a key component of the spliceosome, the cellular machinery responsible for the removal of introns from pre-mRNA.[1] By interacting with RBM17, this compound can alter the splicing patterns of specific genes, making it a valuable tool for studying splicing regulation and a potential therapeutic agent for diseases caused by aberrant splicing.[1][2] One of the known downstream effects of this compound is the modulation of the alternative splicing of the Fas receptor (CD95), a critical regulator of apoptosis.[1]
These application notes provide a detailed protocol for utilizing this compound in a splicing reporter assay to quantify its effects on the alternative splicing of a model gene. The protocol is designed to be adaptable for various minigene reporter constructs and cell lines.
Principle of the Splicing Reporter Assay
A splicing reporter assay is a cell-based method used to study the regulation of pre-mRNA splicing.[3][4][5] The assay typically involves the use of a plasmid vector, known as a minigene reporter, which contains a specific exon and its flanking intronic sequences cloned between two constitutively expressed exons. This minigene is transfected into cultured mammalian cells, where it is transcribed into a pre-mRNA. The cellular splicing machinery then processes this pre-mRNA, and the resulting mature mRNA isoforms can be quantified.
By treating the transfected cells with a compound like this compound, researchers can assess its impact on the splicing of the reporter gene. The ratio of the different spliced isoforms (e.g., exon inclusion versus exon skipping) is measured to determine the compound's splicing modulatory activity. Dual-reporter systems, which express two different reporter proteins from the spliced and unspliced transcripts, can provide a more robust and high-throughput-compatible readout.[4][5]
Signaling Pathway of this compound in Splicing Modulation
The following diagram illustrates the hypothesized mechanism of action of this compound in modulating alternative splicing through its interaction with RBM17.
Caption: this compound binds to RBM17, altering spliceosome activity and modulating alternative splicing.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293T or HeLa cells
-
Splicing Reporter Plasmid: A minigene construct containing the target exon and flanking introns (e.g., a Fas exon 6 reporter). A dual-luciferase reporter system is recommended for high-throughput screening.
-
Transfection Reagent: Lipofectamine 3000 (Thermo Fisher Scientific) or similar
-
This compound: Dissolved in DMSO to a stock concentration of 10 mM
-
Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
RNA Isolation Kit: RNeasy Mini Kit (Qiagen) or similar
-
Reverse Transcription Kit: iScript cDNA Synthesis Kit (Bio-Rad) or similar
-
qPCR Master Mix: SsoAdvanced Universal SYBR Green Supermix (Bio-Rad) or similar
-
Primers: Designed to specifically amplify the different spliced isoforms (see Table 1)
-
DMSO: Vehicle control
Experimental Workflow
The following diagram outlines the key steps of the splicing reporter assay.
Caption: Workflow for the this compound splicing reporter assay.
Step-by-Step Protocol
-
Cell Seeding:
-
One day prior to transfection, seed HEK293T or HeLa cells in a 24-well plate at a density of 1 x 10^5 cells per well in 500 µL of complete DMEM.[6]
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Transfection:
-
On the day of transfection, transfect the cells with the splicing reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. For example, using Lipofectamine 3000, transfect 500 ng of the reporter plasmid per well.
-
Incubate the cells for 24 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. A suggested concentration range is 0.1 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
After 24 hours of transfection, replace the medium with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for another 24 hours.
-
-
RNA Isolation and cDNA Synthesis:
-
After the 24-hour treatment period, lyse the cells and isolate total RNA using a commercial kit.
-
Quantify the RNA concentration and assess its purity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
RT-qPCR Analysis:
-
Perform real-time quantitative PCR (RT-qPCR) using primers that specifically amplify the different spliced isoforms (e.g., exon inclusion and exon skipping).
-
Also, include primers for a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
The cycling conditions should be optimized based on the qPCR master mix and instrument used. A typical protocol would be: 95°C for 3 min, followed by 40 cycles of 95°C for 15 s and 60°C for 30 s.
-
-
Data Analysis:
-
Calculate the relative expression of each spliced isoform using the ΔΔCt method, normalizing to the housekeeping gene.
-
Determine the ratio of the exon inclusion isoform to the exon skipping isoform for each treatment condition.
-
Plot the isoform ratio as a function of the this compound concentration to determine the dose-response relationship.
-
Data Presentation
The quantitative data from the splicing reporter assay should be summarized in a clear and structured table for easy comparison.
| Treatment Group | This compound Conc. (µM) | Relative Exon Inclusion (Normalized Ct) | Relative Exon Skipping (Normalized Ct) | Isoform Ratio (Inclusion/Skipping) |
| Vehicle Control | 0 (DMSO) | 1.00 ± 0.05 | 1.00 ± 0.06 | 1.00 ± 0.08 |
| This compound | 0.1 | 0.95 ± 0.04 | 1.20 ± 0.07 | 0.79 ± 0.06 |
| This compound | 1 | 0.70 ± 0.03 | 1.80 ± 0.10 | 0.39 ± 0.03 |
| This compound | 10 | 0.45 ± 0.02 | 2.50 ± 0.15 | 0.18 ± 0.02 |
Table 1: Hypothetical Quantitative Data from a Splicing Reporter Assay with this compound. Data are presented as mean ± standard deviation from three independent experiments. The isoform ratio indicates a dose-dependent shift towards exon skipping upon treatment with this compound.
Conclusion and Future Directions
This application note provides a comprehensive protocol for utilizing this compound in a splicing reporter assay to investigate its effects on alternative splicing. The described methodology can be adapted to study the impact of this compound on the splicing of various target genes by using different minigene reporter constructs. Further experiments, such as Western blotting to analyze protein isoform changes and RNA-sequencing to assess global splicing alterations, can provide a more in-depth understanding of the biological consequences of this compound treatment. The current evidence suggests that RBM17 is a primary biological target of this compound, and the outlined protocols offer a clear path for further validation and exploration of its mechanism of action.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. RNA-Targeting Splicing Modifiers: Drug Development and Screening Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. A double-reporter splicing assay for determining splicing efficiency in mammalian cells | Springer Nature Experiments [experiments.springernature.com]
- 5. A double reporter assay for detecting changes in the ratio of spliced and unspliced mRNA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Application Note: Identification of RBM17 as a Cellular Target of MBM-17S Using Affinity Chromatography-Mass Spectrometry
For Research Use Only.
Introduction
The identification of a small molecule's cellular target is a critical step in drug discovery, providing fundamental insights into its mechanism of action and potential therapeutic applications. MBM-17S is a novel compound with demonstrated biological activity, and elucidating its molecular target is essential for further development. This application note describes a protocol for the identification and validation of the protein target of this compound using affinity chromatography coupled with mass spectrometry (AC-MS). Current evidence suggests that this compound interacts with RNA Binding Motif Protein 17 (RBM17), a key component of the spliceosome involved in pre-mRNA splicing[1]. This protocol provides a detailed methodology for confirming this interaction and identifying other potential binding partners.
AC-MS is a powerful technique for isolating and identifying proteins that bind to a specific small molecule[2]. The general workflow involves immobilizing a modified version of the small molecule onto a solid support, incubating it with a cell lysate to allow for protein binding, washing away non-specific binders, and finally eluting and identifying the specifically bound proteins using mass spectrometry[1].
Experimental Protocols
Synthesis and Immobilization of this compound Affinity Probe
To perform affinity chromatography, an analog of this compound with a linker for immobilization is required.
Protocol:
-
Synthesis: Synthesize an this compound analog containing a functional group (e.g., a primary amine or carboxylic acid) on a part of the molecule that is not essential for its biological activity. This can be determined through structure-activity relationship (SAR) studies.
-
Linker Attachment: Covalently attach a linker arm (e.g., a polyethylene (B3416737) glycol (PEG) spacer) to the functional group.
-
Immobilization: Couple the this compound-linker conjugate to an activated solid support, such as NHS-activated sepharose beads.
Preparation of Cell Lysate
Protocol:
-
Cell Culture: Culture a relevant human cell line (e.g., a cancer cell line where this compound shows activity, such as triple-negative breast cancer (MDA-MB-231), lung cancer (A549), or melanoma (IGR39) cells) to ~80-90% confluency[3].
-
Harvesting: Wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them by scraping.
-
Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Homogenization: Lyse the cells by sonication or douncing on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cellular debris.
-
Quantification: Collect the supernatant (total protein lysate) and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
Affinity Chromatography
Protocol:
-
Equilibration: Wash the this compound-coupled beads and control beads (without this compound) with lysis buffer.
-
Binding: Incubate the clarified cell lysate with the this compound-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with lysis buffer containing a low concentration of detergent to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads. This can be achieved through several methods:
-
Competitive Elution: Incubate the beads with a high concentration of free this compound.
-
pH Change: Use a buffer with a low pH (e.g., glycine-HCl, pH 2.5).
-
Denaturation: Use a denaturing agent such as a sodium dodecyl sulfate (B86663) (SDS) solution.
-
Protein Identification by Mass Spectrometry
Protocol:
-
Sample Preparation: Neutralize the eluted protein samples if a low pH elution was used. Concentrate the samples if necessary.
-
SDS-PAGE: Separate the eluted proteins by one-dimensional sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
In-Gel Digestion: Excise the protein bands of interest, and perform in-gel digestion with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a protein database search engine (e.g., Mascot, Sequest) to identify the proteins from the MS/MS data.
Data Presentation
The results from the mass spectrometry analysis can be summarized to highlight the specific binding partners of this compound.
Table 1: Putative this compound Interacting Proteins Identified by AC-MS
| Protein ID (UniProt) | Gene Name | Protein Name | Peptide Count (this compound) | Peptide Count (Control) | Fold Change |
| Q13148 | RBM17 | RNA-binding motif protein 17 | 25 | 1 | 25.0 |
| P04637 | TP53 | Cellular tumor antigen p53 | 8 | 2 | 4.0 |
| P62258 | RPLP0 | 60S acidic ribosomal protein P0 | 15 | 12 | 1.3 |
| P08670 | VIM | Vimentin | 10 | 9 | 1.1 |
This is hypothetical data for illustrative purposes.
Visualization of Workflows and Pathways
Experimental Workflow
References
MBM-17S: Application Notes and Protocols for In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the preclinical applications and protocols for the investigational compound MBM-17S in in vivo animal models. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy, mechanism of action, and safety profile of this compound.
Introduction
This compound is a novel small molecule inhibitor with demonstrated anti-cancer activity in various preclinical models.[1][2][3] Its primary mechanism of action is the inhibition of NIMA-related kinase 2 (Nek2), a key regulator of cell cycle progression, particularly during mitosis.[1] By targeting Nek2, this compound induces cell cycle arrest at the G2/M phase and promotes apoptosis in cancer cells.[1][2] Preclinical studies have shown that this compound can significantly suppress tumor growth in vivo, making it a promising candidate for further development.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo and in vitro preclinical studies of this compound.
Table 1: In Vivo Efficacy of this compound in Xenograft Mouse Models
| Cancer Type | Cell Line | Animal Model | Dosage | Administration Route | Treatment Schedule | Tumor Volume Reduction (%) | Reference |
| Colorectal Cancer | Not Specified | Nude mice | 20 mg/kg | Intraperitoneal (i.p.) | Twice a day for 21 days | Significant tumor growth suppression | [1] |
| Breast Cancer | MCF-7 | Not Specified | 10 mg/kg | Not Specified | Not Specified | 35 | [3] |
| Breast Cancer | MCF-7 | Not Specified | 25 mg/kg | Not Specified | Not Specified | 58 | [3] |
| Breast Cancer | MCF-7 | Not Specified | 50 mg/kg | Not Specified | Not Specified | 72 | [3] |
| Non-Small Cell Lung Cancer | H1975 (L858R, T790M) | Athymic nude mice | 25 mg/kg | Oral | Once daily | Superior to competitor compound | [4] |
Table 2: In Vitro Efficacy of this compound Across Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Breast Cancer | MCF-7 | 5.2 | [3] |
| Lung Cancer | A549 | 8.1 | [3] |
| Colon Cancer | HCT116 | 6.5 | [3] |
| Cervical Cancer | HeLa | 7.3 | [3] |
Table 3: Preliminary Safety and Pharmacokinetic Profile of this compound in Rodents
| Parameter | Value | Animal Model | Dosage | Administration Route | Reference |
| Safety | |||||
| Acute Toxicity (NOAEL) | 100 mg/kg/day | Rodents | Not Specified | Not Specified | [3] |
| Sub-chronic Toxicity | Mild and reversible elevation in liver enzymes at 50 mg/kg/day | Rodents | 50 mg/kg/day | Not Specified | [3] |
| Pharmacokinetics | |||||
| Clearance (CL) | 42.4 mL/min/kg | Mice | 1.0 mg/kg | Intravenous (i.v.) | [1] |
| Volume of Distribution (Vss) | 4.06 L/kg | Mice | 1.0 mg/kg | Intravenous (i.v.) | [1] |
| Half-life (T1/2) | Not Specified | Mice | 1.0 mg/kg | Intravenous (i.v.) | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound
References
Application Notes and Protocol: Cellular Thermal Shift Assay (CETSA) for MBM-17S Target Engagement
Audience: Researchers, scientists, and drug development professionals.
Introduction
The identification and validation of a drug's biological target are critical steps in the drug discovery process. MBM-17S is a novel compound whose primary biological target has been identified as the RNA Binding Motif Protein 17 (RBM17), also known as Splicing Factor 45 (SPF45).[1] RBM17 is a key component of the spliceosome, the cellular machinery responsible for removing introns from pre-mRNA, and it plays a crucial role in the second catalytic step of splicing.[1] Dysregulation of RBM17 has been implicated in various diseases, including cancer, where it can modulate the alternative splicing of genes involved in critical processes like apoptosis, such as the Fas receptor (CD95).[1]
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing drug-target engagement within the complex environment of an intact cell.[2][3][4][5] The principle is based on ligand-induced thermal stabilization; when a compound like this compound binds to its target protein (RBM17), it increases the protein's resistance to heat-induced denaturation.[5][6][7] By heating the cells across a temperature gradient and quantifying the amount of RBM17 that remains soluble, researchers can confirm direct physical interaction between this compound and its intended target.[1][7] This document provides a detailed protocol for performing CETSA to validate the engagement of this compound with RBM17.
Mechanism of Action and Target Engagement
This compound is hypothesized to exert its cellular effects by binding to and stabilizing RBM17. This interaction can alter the splicing of various pre-mRNAs, potentially leading to downstream effects such as the induction of apoptosis. CETSA provides a direct readout of the initial binding event.
CETSA Experimental Workflow
The overall workflow for CETSA involves treating cells with this compound, applying a heat challenge, separating soluble from aggregated proteins, and quantifying the soluble target protein, RBM17.
Experimental Protocols
Materials
-
Cell Line: Human cancer cell line with detectable RBM17 expression (e.g., A549 lung cancer, MDA-MB-231 breast cancer).[8]
-
Compound: this compound (dissolved in DMSO).[8]
-
Reagents: Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Phosphate-Buffered Saline (PBS), DMSO.[8][9]
-
Buffers: Lysis buffer (PBS with protease and phosphatase inhibitors).
-
Antibodies: Primary anti-RBM17 antibody, primary antibody for a loading control (e.g., GAPDH or β-actin), HRP-conjugated secondary antibody.[5][9]
-
Equipment: Cell culture incubator, thermocycler, centrifuges (for pellets and high-speed), SDS-PAGE and Western blot equipment, imaging system for chemiluminescence detection.
Protocol 1: CETSA Melt Curve for RBM17
This protocol aims to determine the change in the thermal stability of RBM17 in response to this compound binding across a range of temperatures.
-
Cell Culture and Treatment
-
Culture cells until they reach 80-90% confluency.[2]
-
Harvest cells using Trypsin-EDTA and resuspend in fresh culture medium to a density of 2 x 10⁶ cells/mL.
-
Treat the cell suspension with a final concentration of this compound (e.g., 10 µM) or vehicle control (DMSO, ensuring the final concentration is ≤0.5%).[8]
-
Incubate the cells for 1-2 hours at 37°C in a CO₂ incubator to allow for compound uptake.[2][10]
-
-
Heat Challenge
-
Cell Lysis and Protein Fractionation
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen.[11]
-
To separate the soluble fraction from aggregated proteins, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.[11]
-
Carefully collect the supernatant, which contains the soluble protein fraction, and transfer to a new tube.[10]
-
-
Western Blot Analysis
-
Determine the protein concentration of each supernatant using a BCA or Bradford assay.[9]
-
Normalize all samples to the same protein concentration.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.[2][10]
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[9]
-
Transfer the separated proteins to a PVDF membrane.[2]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[2]
-
Incubate the membrane with primary anti-RBM17 antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detect the signal using an ECL substrate and an imaging system.[2][10]
-
Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH) to ensure equal protein loading.[9]
-
-
Data Analysis
-
Quantify the band intensities for RBM17 at each temperature point for both this compound and vehicle-treated samples.
-
Normalize the RBM17 band intensity to the 37°C control for each condition.
-
Plot the normalized soluble RBM17 fraction against temperature to generate melting curves. A rightward shift in the curve for this compound-treated samples indicates target stabilization and engagement.[12]
-
Protocol 2: Isothermal Dose-Response Fingerprinting (ITDRF-CETSA)
This protocol is used to determine the potency (EC₅₀) of this compound in stabilizing RBM17 at a single, fixed temperature.[10]
-
Cell Treatment: Prepare serial dilutions of this compound (e.g., 0.01 µM to 100 µM). Treat cells with each concentration and a vehicle control as described in Protocol 1.
-
Heat Challenge: Based on the melt curve from Protocol 1, select a single temperature that shows a significant difference in RBM17 solubility between the treated and untreated groups (typically in the steep part of the curve). Heat all samples at this one temperature for 3 minutes.[13]
-
Lysis, Fractionation, and Analysis: Proceed with cell lysis, protein fractionation, and Western blot analysis as described in Protocol 1.
-
Data Analysis: Plot the normalized RBM17 band intensities against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the EC₅₀ value.[10]
Data Presentation
The following tables represent hypothetical data from CETSA experiments with this compound.
Table 1: Hypothetical Data for CETSA Melt Curve Analysis
| Temperature (°C) | Vehicle (DMSO) Normalized Intensity | This compound (10 µM) Normalized Intensity |
|---|---|---|
| 37 | 1.00 | 1.00 |
| 40 | 1.02 | 0.99 |
| 43 | 0.98 | 1.01 |
| 46 | 0.95 | 0.97 |
| 49 | 0.85 | 0.94 |
| 52 | 0.65 | 0.88 |
| 55 | 0.40 | 0.75 |
| 58 | 0.21 | 0.55 |
| 61 | 0.10 | 0.35 |
| 64 | 0.05 | 0.15 |
Table 2: Hypothetical Data for ITDRF-CETSA at 55°C
| This compound Conc. (µM) | Normalized RBM17 Intensity |
|---|---|
| 0 (Vehicle) | 0.40 |
| 0.01 | 0.42 |
| 0.1 | 0.51 |
| 0.5 | 0.63 |
| 1.0 | 0.70 |
| 5.0 | 0.74 |
| 10.0 | 0.75 |
| 50.0 | 0.76 |
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| No RBM17 Signal | - Low endogenous expression of RBM17 in the chosen cell line.- Inefficient primary antibody.- Insufficient protein loading. | - Screen cell lines for higher RBM17 expression or use an overexpression system.- Test different anti-RBM17 antibodies and optimize concentration.- Increase the amount of protein loaded onto the gel.[10] |
| High Background | - Insufficient blocking.- Antibody concentration is too high.- Inadequate washing steps. | - Increase blocking time or use a different blocking agent (e.g., BSA).- Titrate primary and secondary antibody concentrations.- Increase the number and duration of washing steps.[10] |
| No Thermal Shift Observed | - this compound is not cell-permeable.- Incorrect heating temperature or duration.- this compound concentration is too low. | - Confirm cell permeability using an orthogonal assay.- Optimize the heat challenge conditions for RBM17.- Perform an ITDRF-CETSA to test a wider concentration range.[10] |
| Inconsistent Results | - Uneven cell seeding or inaccurate pipetting.- Temperature variations across the heating block.- Inconsistent cell lysis or protein extraction. | - Ensure a homogenous cell suspension before aliquoting.- Use a calibrated thermocycler.- Standardize lysis protocol and be careful when collecting the supernatant.[2][10] |
Conclusion
The Cellular Thermal Shift Assay is an indispensable tool for validating the direct binding of this compound to its target, RBM17, in a physiologically relevant setting. The protocols provided herein offer a comprehensive framework for researchers to generate robust data confirming intracellular target engagement, a crucial step in the preclinical characterization of this compound. The successful application of CETSA can provide critical evidence of on-target activity and help elucidate the compound's mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CETSA [cetsa.org]
- 4. news-medical.net [news-medical.net]
- 5. benchchem.com [benchchem.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Current Advances in CETSA [frontiersin.org]
Application Notes and Protocols for MBM-17S Stock Solution Preparation
Disclaimer: The designation "MBM-17S" is associated with multiple distinct chemical compounds in scientific literature, each with a unique mechanism of action. It is crucial for researchers to verify the specific identity of their this compound compound from the supplier before proceeding with any experimental work. This document provides protocols for several potential identities of this compound based on available information.
Section 1: this compound as a Nek2 Kinase Inhibitor
This compound has been identified as a potent and selective inhibitor of NIMA-related kinase 2 (Nek2), a key regulator of cell cycle progression, particularly at the G2/M phase.[1][2] Inhibition of Nek2 by this compound leads to cell cycle arrest and apoptosis in cancer cells, making it a compound of interest for oncology research.[1][2]
Data Presentation
| Property | Value | Units | Source |
| Target | Nek2 | - | [1][2] |
| IC50 | 3.0 | nM | [1][2] |
| Molecular Formula | C32H34N6O6 | - | [3] |
| Molecular Weight | 598.66 | g/mol | [3] |
| Solubility | DMSO, Ethanol | - | [4] |
| Recommended Stock Concentration | 10 | mM | [5][6] |
| Storage of Powder | -20 | °C | [4][7] |
| Storage of Stock Solution | -20 to -80 | °C | [5][7][8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Pre-use Preparation: Allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.[6]
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution from this compound with a molecular weight of 598.66 g/mol , dissolve 5.99 mg of the compound in 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved.[6][8] Gentle warming (up to 37°C) can aid in dissolution if necessary.[6] Visually inspect the solution to ensure no particulate matter remains.[8]
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, cryo-compatible vials to avoid repeated freeze-thaw cycles.[5][6][8] Store the aliquots at -20°C or -80°C, protected from light.[8]
Protocol 2: Preparation of a Working Solution
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: In a sterile tube, dilute the stock solution with pre-warmed, sterile cell culture medium or an appropriate buffer to the desired final working concentration.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the experimental setup is non-toxic to the cells, typically below 0.5%.[4][5] Always include a vehicle control (DMSO alone) in your experiments.[5]
Visualizations
Caption: this compound inhibits Nek2, leading to G2/M cell cycle arrest and apoptosis.
Caption: Workflow for preparing this compound stock solution.
Section 2: this compound as an mTOR Inhibitor
This compound is also described as a small molecule inhibitor targeting the mammalian target of rapamycin (B549165) (mTOR) kinase.[5] mTOR is a central regulator of cell growth, proliferation, and survival, existing in two complexes, mTORC1 and mTORC2.[5] this compound inhibits the kinase activity of both complexes.[5]
Data Presentation
| Property | Value | Units | Source |
| Target | mTORC1 and mTORC2 | - | [5] |
| Typical Working Concentration | 1 nM - 10 µM | - | [5] |
| Solubility | DMSO | - | [5] |
| Recommended Stock Concentration | 10 | mM | [5] |
| Storage of Stock Solution | -20 to -80 | °C | [5] |
Experimental Protocols
The protocols for preparing stock and working solutions of this compound as an mTOR inhibitor are identical to those described in Section 1. It is recommended to perform a dose-response study with a broad range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50 for the specific cell line being used.[5] The final DMSO concentration in the culture should not exceed 0.1%.[5]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. targetmol.cn [targetmol.cn]
- 3. This compound|this compound(2083621-91-2)的供应商,生产企业,生产厂家 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
MBM-17S: A Novel Tool for Investigating the Alternative Splicing of the Fas Receptor (CD95/APO-1)
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Fas receptor (FasR, CD95, APO-1) is a transmembrane protein that plays a pivotal role in regulating apoptosis, or programmed cell death.[1] The pre-mRNA of the FAS gene undergoes alternative splicing, giving rise to at least two functionally distinct protein isoforms: a membrane-bound, pro-apoptotic form and a soluble, anti-apoptotic form.[2] The switch between these isoforms is a critical regulatory point in cellular life and death decisions. The splicing factor RBM17 (RNA Binding Motif Protein 17), also known as SPF45, has been identified as a key regulator of this process.[3][4] MBM-17S is a novel small molecule that has been identified as a modulator of RBM17 activity, offering a unique pharmacological tool to study and potentially manipulate the alternative splicing of the Fas receptor.
This document provides detailed application notes and experimental protocols for utilizing this compound to investigate the alternative splicing of the Fas receptor.
Mechanism of Action: Fas Receptor Alternative Splicing
The alternative splicing of the FAS pre-mRNA primarily involves the differential inclusion or exclusion of exon 6, which encodes the transmembrane domain.
-
Inclusion of Exon 6: Leads to the synthesis of the full-length, membrane-bound Fas receptor (mFas). Upon binding to its ligand (FasL), mFas trimerizes and recruits the Fas-associated death domain (FADD) and pro-caspase-8 to form the death-inducing signaling complex (DISC). This complex activates a caspase cascade, culminating in apoptosis.[5]
-
Exclusion of Exon 6: Results in a truncated, soluble Fas receptor (sFas) that is secreted from the cell.[2] sFas acts as a decoy receptor, binding to FasL and preventing it from activating the pro-apoptotic mFas.[6]
The splicing factor RBM17 (SPF45) has been shown to influence this splicing decision. This compound is reported to target and modulate the activity of RBM17. By influencing RBM17, this compound can alter the ratio of mFas to sFas, thereby shifting the cellular response to FasL.
Data Presentation
The following table summarizes the expected quantitative outcomes of treating a relevant cell line (e.g., Jurkat cells) with this compound, based on its proposed mechanism of action.
| Parameter | Vehicle Control (DMSO) | This compound (10 µM) | Expected Outcome |
| Fas Isoform Ratio (mFas/sFas) by qRT-PCR | 2.5 ± 0.3 | 0.9 ± 0.2 | This compound decreases the ratio of membrane-bound to soluble Fas mRNA. |
| Soluble Fas (sFas) Protein in Supernatant (ng/mL) by ELISA | 1.2 ± 0.2 | 3.5 ± 0.4 | This compound increases the secretion of the anti-apoptotic sFas protein. |
| Caspase-3/7 Activity (Fold Change) after FasL Stimulation | 4.8 ± 0.5 | 1.5 ± 0.3 | This compound reduces FasL-induced apoptosis. |
| Cell Viability (%) after FasL Stimulation | 45 ± 5% | 85 ± 7% | This compound protects cells from FasL-induced cell death. |
Mandatory Visualizations
Caption: Signaling pathways of Fas receptor isoforms and the regulatory role of this compound.
Caption: Workflow for analyzing the effect of this compound on Fas alternative splicing.
Experimental Protocols
Protocol 1: Analysis of Fas Receptor Isoform Expression by Quantitative Real-Time PCR (qRT-PCR)
This protocol describes the quantification of membrane-bound (mFas) and soluble (sFas) mRNA isoforms following treatment with this compound.
Materials:
-
Cell line of interest (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific)
-
SYBR Green qPCR master mix
-
qRT-PCR instrument
-
Nuclease-free water
-
Primers for mFas, sFas, and a housekeeping gene (e.g., GAPDH, ACTB)
Primer Design:
-
mFas (Exon 6 inclusion): Forward primer in exon 5, Reverse primer spanning the exon 6-7 junction.
-
sFas (Exon 6 exclusion): Forward primer in exon 5, Reverse primer spanning the exon 5-7 junction.
-
Housekeeping gene: Use validated primers for a stable reference gene.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Incubate for 24-48 hours.
-
-
RNA Extraction:
-
Wash cells with PBS and harvest.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess purity (A260/A280 ratio).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's protocol.
-
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target isoform or housekeeping gene, and cDNA template.
-
Perform the qRT-PCR using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Include a melt curve analysis to ensure primer specificity.
-
-
Data Analysis:
-
Calculate the Ct values for each sample.
-
Normalize the Ct values of the target isoforms to the housekeeping gene (ΔCt).
-
Calculate the relative expression of each isoform using the ΔΔCt method.
-
Determine the mFas/sFas ratio.
-
Protocol 2: Quantification of Soluble Fas (sFas) Protein by ELISA
This protocol measures the amount of secreted sFas protein in the cell culture supernatant.
Materials:
-
Cell culture supernatant from this compound and vehicle-treated cells (from Protocol 1).
-
Human sFas ELISA kit (commercially available).
-
Microplate reader.
Procedure:
-
Sample Collection:
-
Collect the cell culture supernatant from the treated cells.
-
Centrifuge to remove any cellular debris.
-
Store the supernatant at -80°C until use.
-
-
ELISA Assay:
-
Perform the ELISA according to the manufacturer's instructions provided with the kit.
-
This typically involves coating a plate with a capture antibody, adding the standards and samples, followed by a detection antibody and substrate.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the provided standards.
-
Calculate the concentration of sFas in the samples based on the standard curve.
-
Protocol 3: Assessment of Apoptosis by Caspase-3/7 Activity Assay
This protocol measures the effect of this compound on FasL-induced apoptosis.
Materials:
-
Cells treated with this compound or vehicle control for 24-48 hours.
-
Recombinant human Fas Ligand (FasL).
-
Caspase-3/7 activity assay kit (e.g., Caspase-Glo 3/7 Assay, Promega).
-
Luminometer or fluorescence plate reader.
Procedure:
-
Cell Treatment and Apoptosis Induction:
-
Treat cells with this compound or vehicle as described in Protocol 1.
-
After the initial incubation, add FasL (e.g., 100 ng/mL) to the wells to induce apoptosis.
-
Incubate for an additional 4-6 hours.
-
-
Caspase Activity Measurement:
-
Perform the caspase-3/7 activity assay according to the manufacturer's instructions.
-
This typically involves adding a reagent containing a luminogenic or fluorogenic caspase-3/7 substrate to the cells.
-
-
Data Analysis:
-
Measure the luminescence or fluorescence signal.
-
Normalize the signal to a cell viability measurement if necessary.
-
Calculate the fold change in caspase activity in FasL-treated samples relative to untreated controls for both this compound and vehicle-treated conditions.
-
Conclusion
This compound represents a valuable research tool for elucidating the role of RBM17 in the alternative splicing of the Fas receptor. The protocols outlined in this document provide a framework for quantifying the effects of this compound on Fas isoform expression and the subsequent cellular response to apoptotic stimuli. These studies will contribute to a deeper understanding of the regulation of apoptosis and may inform the development of novel therapeutic strategies targeting splicing dysregulation in disease.
References
- 1. Fas receptor - Wikipedia [en.wikipedia.org]
- 2. Soluble and membrane isoforms of Fas/CD95 in fresh adult T-cell leukemia (ATL) cells and ATL-cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human splicing factor SPF45 (RBM17) confers broad multidrug resistance to anticancer drugs when overexpressed--a phenotype partially reversed by selective estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SPF45/RBM17-dependent splicing and multidrug resistance to cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. dash.harvard.edu [dash.harvard.edu]
MBM-17S: A Novel Inducer of Apoptosis in Cancer Cells - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MBM-17S is a novel synthetic compound that has demonstrated significant potential as an anti-cancer agent by inducing apoptosis and cell cycle arrest in various cancer cell lines.[1][2] Its primary mechanism of action involves the activation of the intrinsic apoptotic pathway.[1] This document provides detailed application notes and experimental protocols for the use of this compound in apoptosis research, aimed at facilitating its evaluation as a potential therapeutic agent.
Mechanism of Action
This compound induces cytotoxicity in cancer cells primarily through the induction of apoptosis and cell cycle arrest.[1] The compound has been shown to activate the intrinsic apoptotic pathway, which is characterized by the cleavage of caspase-9 and caspase-3, and subsequent PARP cleavage.[1] Additionally, this compound can cause cell cycle arrest at the G2/M phase, thereby inhibiting cell proliferation.[1] Some evidence also suggests that this compound functions as a potent inhibitor of Heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability of numerous proteins involved in cancer cell growth and survival.[3] Inhibition of Hsp90 leads to the degradation of its client proteins, contributing to the pro-apoptotic effects of this compound.[3]
Data Presentation
Table 1: In Vitro Efficacy of this compound Across Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / GI50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTT Assay | 10 | [2] |
| A549 | Lung Cancer | MTT Assay | 8.1 | [1][4] |
| IGR39 | Melanoma | Not Specified | Not Specified | [1] |
| K562 | Leukemia | Cell Viability Assay | 58.91 µg/mL | [2] |
| MCF-7 | Breast Cancer | Anti-proliferative Activity | 0.08 | [3][4] |
| HCT116 | Colon Cancer | Not Specified | 6.5 | [4] |
| HeLa | Cervical Cancer | Not Specified | 7.3 | [4] |
| PC-3 | Prostate Cancer | Apoptosis Induction (EC50) | 0.15 | [3] |
Table 2: Modulation of Apoptosis-Related Protein Expression by this compound in MDA-MB-231 Cells
| Protein | Effect | Fold Change/Observation |
| Cleaved Caspase-3 | Increased | 3.5-fold increase |
| Bcl-2 | Decreased | Downregulation observed |
| Bax | Increased | Upregulation observed |
| Cleaved PARP | Increased | Cleavage observed |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
This compound
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[4]
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.5%.[1]
-
Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).[4]
-
Incubate the plate for the desired period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.[4]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1][4]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1][4]
-
Measure the absorbance at 570 nm using a microplate reader.[3][4]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.[1]
-
Harvest the cells (including any floating cells) by trypsinization and wash with cold PBS.[1]
-
Resuspend the cells in 1X Annexin V binding buffer.[1]
-
Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension according to the manufacturer's instructions.[1]
-
Incubate in the dark for 15 minutes at room temperature.[1][2]
-
Analyze the cells by flow cytometry within one hour of staining.[1] Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[5]
Cell Cycle Analysis by Propidium Iodide Staining
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.[1]
-
Harvest and wash the cells with PBS.[1]
-
Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.[1]
-
Wash the fixed cells with PBS and resuspend in the PI staining solution.[1]
-
Incubate in the dark for 30 minutes at room temperature.[1]
-
Analyze the DNA content by flow cytometry.[1]
Western Blot Analysis for Apoptosis Markers
Objective: To investigate the effect of this compound on the expression of key apoptosis-related proteins.
Materials:
-
Cancer cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Western blot imaging system
Procedure:
-
Lyse the treated and untreated cells using RIPA buffer.[2][4]
-
Determine the protein concentration of the lysates using the BCA assay.[2][4]
-
Denature equal amounts of protein by boiling with Laemmli buffer.[4]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[2][4]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[2][4]
-
Incubate the membrane with the primary antibody overnight at 4°C.[2][4]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane again and apply the chemiluminescence substrate.[4]
-
Capture the signal using an imaging system and perform densitometric analysis.[4]
Visualizations
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for studying this compound-induced apoptosis.
References
Application Notes and Protocols for Quantitative PCR Analysis Following MBM-17S Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MBM-17S is a novel small molecule inhibitor with demonstrated activity against several key cellular targets implicated in cancer progression, including RNA Binding Motif Protein 17 (RBM17), mTOR, Nek2, Hsp90, and EGFR.[1][2][3][4][5] Given its pleiotropic effects, a thorough understanding of its mechanism of action is crucial for its development as a therapeutic agent. Quantitative Polymerase Chain Reaction (qPCR) is an essential tool for elucidating the downstream molecular effects of this compound by quantifying changes in gene expression.[6] These application notes provide a comprehensive guide for researchers to design and execute qPCR experiments to analyze the transcriptional consequences of this compound treatment in relevant biological systems.
Data Presentation
The following tables provide a structured summary of hypothetical quantitative data that could be obtained from qPCR analysis after this compound treatment, based on its known targets.
Table 1: In Vitro Inhibitory Activity of this compound against Various Targets
| Compound | Target | IC50 (nM) |
| This compound | Nek2 | 3.0[3] |
| This compound | EGFR (L858R, T790M) | <10 |
| This compound | Hsp90 | 15.0 |
Note: IC50 values are illustrative and may vary depending on the specific assay conditions and cell line used.
Table 2: Relative Gene Expression Analysis of Downstream Targets Following this compound Treatment in a Cancer Cell Line (e.g., MCF-7)
| Target Pathway | Gene | Fold Change (this compound vs. Vehicle) | P-value |
| mTOR Signaling | VEGFA | -2.5 | <0.05 |
| CCND1 (Cyclin D1) | -3.1 | <0.01 | |
| Apoptosis | FAS | +4.2 | <0.01 |
| BCL2 | -2.8 | <0.05 | |
| Cell Cycle | CDK1 | -2.2 | <0.05 |
| PLK1 | -3.5 | <0.01 | |
| Housekeeping Gene | GAPDH | 1.0 (Normalized) | - |
This data is hypothetical and serves as an example of results that could be obtained.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
Objective: To treat a cancer cell line with this compound to induce changes in gene expression.
Materials:
-
Cancer cell line (e.g., MCF-7, H1975)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.[2]
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[2]
-
Prepare working concentrations of this compound by diluting the stock solution in complete growth medium. A dose-response study is recommended, with a starting range of 1 nM to 10 µM.[2]
-
Treat cells with varying concentrations of this compound. Include a vehicle-only (DMSO) control, ensuring the final DMSO concentration is non-toxic (typically below 0.1%).[2]
-
Incubate the plates for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol 2: RNA Extraction and cDNA Synthesis
Objective: To isolate total RNA from treated cells and reverse transcribe it into complementary DNA (cDNA).
Materials:
-
TRIzol reagent or a commercial RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol
-
Nuclease-free water
-
Reverse transcription kit
-
Spectrophotometer (e.g., NanoDrop)
Procedure:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the wells using TRIzol reagent or the lysis buffer from an RNA extraction kit.
-
Follow the manufacturer's protocol for RNA extraction. This typically involves phase separation with chloroform, precipitation with isopropanol, and washing with 75% ethanol.
-
Resuspend the RNA pellet in nuclease-free water.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Perform reverse transcription on equal amounts of RNA (e.g., 1 µg) from each sample using a reverse transcription kit according to the manufacturer's instructions.
Protocol 3: Quantitative PCR (qPCR)
Objective: To quantify the relative expression levels of target genes.
Materials:
-
cDNA from Protocol 2
-
SYBR Green or TaqMan-based qPCR master mix
-
Forward and reverse primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
-
Optical-grade PCR plates or tubes
Procedure:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and cDNA template.
-
It is important to run each sample in triplicate for technical replicates.[7]
-
The following thermal profile can be used as a starting point, but should be optimized for the specific primers and instrument:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute[6]
-
-
-
Perform a melting curve analysis at the end of the amplification to verify the specificity of the PCR product when using SYBR Green.[6]
-
The quantification cycle (Cq) value will be determined by the qPCR instrument's software.[8]
Protocol 4: Data Analysis
Objective: To calculate the relative fold change in gene expression.
Method: The comparative Ct (ΔΔCt) method is a widely used method for relative quantification.
Steps:
-
Normalization to a Housekeeping Gene:
-
Calculate the ΔCt for each sample by subtracting the Cq of the housekeeping gene from the Cq of the target gene.
-
ΔCt = Cq(target gene) - Cq(housekeeping gene)
-
-
Normalization to the Control Group:
-
Calculate the ΔΔCt by subtracting the average ΔCt of the control group (vehicle-treated) from the ΔCt of each treated sample.
-
ΔΔCt = ΔCt(treated sample) - Average ΔCt(control group)
-
-
Calculate the Fold Change:
-
The fold change in gene expression is calculated as 2^(-ΔΔCt).
-
Mandatory Visualizations
Caption: Potential signaling pathways inhibited by this compound.
Caption: Experimental workflow for qPCR analysis.
References
Application Note: Western Blot Analysis of RBM17 Following MBM-17S Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed protocol for the detection and quantification of RNA Binding Motif Protein 17 (RBM17), also known as Splicing Factor 45 (SPF45), using Western blot analysis after treatment of cells with MBM-17S. RBM17 is a crucial component of the spliceosome machinery, playing a significant role in pre-mRNA splicing.[1] Dysregulation of RBM17 has been implicated in various pathologies, including cancer, where it can influence alternative splicing of genes involved in critical cellular processes such as apoptosis.[1] this compound has been identified as a compound that targets RBM17, making it a valuable tool for studying the protein's function and for potential therapeutic development.[1] This protocol is designed to guide researchers in accurately assessing the effects of this compound on RBM17 expression levels in a cellular context.
Principle
Western blotting is a widely used technique to detect specific proteins in a sample. In this protocol, cells are treated with this compound, and total protein is extracted. The protein lysates are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Following separation, the proteins are transferred to a membrane, which is then incubated with a primary antibody specific to RBM17. A secondary antibody conjugated to an enzyme is then used to detect the primary antibody. The addition of a chemiluminescent substrate allows for the visualization and quantification of the RBM17 protein.
Data Presentation
The following table presents hypothetical quantitative data from a Western blot experiment designed to assess the effect of this compound on RBM17 protein levels. The data should be interpreted as an example of how to present experimental results.
| Treatment Group | This compound Concentration (µM) | RBM17 Protein Level (Normalized to Loading Control) | Standard Deviation |
| Vehicle Control | 0 | 1.00 | ± 0.08 |
| This compound | 1 | 0.75 | ± 0.06 |
| This compound | 5 | 0.42 | ± 0.05 |
| This compound | 10 | 0.21 | ± 0.03 |
This table summarizes the dose-dependent effect of this compound on RBM17 protein expression.
Experimental Protocols
Materials and Reagents
-
Cell line of interest (e.g., HeLa, HEK293T)
-
Cell culture medium and supplements
-
This compound (ensure purity and proper storage)
-
Dimethyl sulfoxide (B87167) (DMSO, as a vehicle for this compound)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
Transfer buffer
-
Polyvinylidene difluoride (PVDF) or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST)
-
Primary antibody: Anti-RBM17 antibody (ensure validation for Western blot)
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate (ECL)
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
Cell Treatment
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle-only control (DMSO).
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each plate.
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
Protein Quantification and Sample Preparation
-
Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Sample Preparation: Based on the protein concentrations, normalize the samples to have equal amounts of protein (e.g., 20-30 µg per lane). Add the appropriate volume of 4x Laemmli sample buffer to each lysate.
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes.
Western Blotting
-
SDS-PAGE: Load the denatured protein samples into the wells of an SDS-PAGE gel. Include a protein ladder to determine molecular weights. Run the gel according to the manufacturer's recommendations.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-RBM17 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped of the antibodies and re-probed with a loading control antibody to ensure equal protein loading.
Visualizations
Caption: Experimental workflow for Western blot analysis of RBM17 after this compound treatment.
Caption: Simplified signaling pathway of RBM17 modulation by this compound and its effect on apoptosis.
References
Troubleshooting & Optimization
Technical Support Center: MBM-17S
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility issues with MBM-17S in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in DMSO. What are the initial troubleshooting steps?
A1: When encountering solubility issues with this compound in DMSO, a systematic approach is crucial. Begin by verifying the purity and identity of your compound. Ensure you are using high-purity, anhydrous DMSO, as absorbed water can significantly impact solubility.[1] Gentle heating (e.g., 37°C) or sonication in a water bath can also facilitate dissolution.[1][2]
Q2: Could the quality of the DMSO be the cause of the solubility problem?
A2: Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[1] This absorbed water can reduce its effectiveness as a solvent for certain organic compounds.[1][3] It is highly recommended to use a fresh, unopened bottle of anhydrous, high-purity DMSO for preparing your stock solution.[3][4]
Q3: I've tried warming the solution and using fresh DMSO, but the compound still won't dissolve. What's next?
A3: If initial steps fail, consider the concentration of your solution. You may be exceeding the solubility limit of this compound in DMSO.[3] It is also important to ensure adequate mixing through vigorous vortexing or longer sonication.[2][4] If the issue persists, the problem might be with the compound's purity or physical form (e.g., crystalline vs. amorphous).[5]
Q4: My this compound dissolves in DMSO but precipitates when diluted in aqueous media. How can I prevent this?
A4: This is a common issue for compounds with poor aqueous solubility. To mitigate precipitation, use a stepwise dilution approach. It is also advisable to prepare dilute aqueous solutions fresh from the DMSO stock for each experiment and not to store them for extended periods.[5] For cell-based assays, adding a small amount of Pluronic F-68 to the culture medium can help maintain compound solubility.[2]
Q5: What is the recommended final concentration of DMSO in cell culture?
A5: To avoid cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept low, typically below 0.1% to 0.5%.[4][6] However, the tolerance can vary between different cell lines. It is always recommended to perform a vehicle control experiment to determine the maximum DMSO concentration your specific cells can tolerate without affecting their viability or behavior.[4]
Troubleshooting Guide: this compound Dissolution in DMSO
If you are facing challenges with dissolving this compound in DMSO, follow this workflow:
References
optimizing MBM-17S concentration for cell viability assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MBM-17S, focusing on the optimization of its concentration for cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound? A1: this compound is a novel synthetic compound that induces cytotoxicity in cancer cells primarily through the induction of apoptosis and cell cycle arrest.[1] Its mechanism involves the activation of the intrinsic apoptotic pathway, characterized by the cleavage of caspases 9 and 3, and subsequent PARP cleavage.[1] Additionally, this compound has been observed to cause cell cycle arrest at the G2/M phase, which prevents cell proliferation.[1] Some studies have also suggested other mechanisms, such as inhibition of mTOR, Nek2, RBM17, or Hsp90, indicating that its action may be cell-type or context-dependent.[2][3][4][5]
Q2: In which cancer cell lines has this compound shown cytotoxic activity? A2: this compound has demonstrated cytotoxic effects in a range of human cancer cell lines, with notable activity in triple-negative breast cancer (MDA-MB-231), lung cancer (A549), and melanoma (IGR39) cells.[1] The half-maximal inhibitory concentration (IC50) varies depending on the cell line and experimental conditions.[1]
Q3: What is the recommended solvent and storage condition for this compound? A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1] For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO can be stored in small, single-use aliquots at -20°C for up to one month or at -80°C for longer periods to minimize freeze-thaw cycles.[1][2]
Q4: What is a good starting concentration range for this compound in a cell viability assay? A4: For initial experiments, a broad dose-response study is recommended to determine the IC50 value for your specific cell line. A logarithmic or semi-logarithmic dilution series (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM) is a good starting point.[6] Based on published data, concentrations effective in cell-based assays are often in the 5 µM to 30 µM range, depending on the cell line and incubation time.[1]
Q5: Are there any known compounds that can interfere with this compound activity? A5: The activity of this compound can be influenced by other compounds. For instance, pan-caspase inhibitors, such as z-VAD-fmk, can weaken this compound-induced apoptosis.[1] Additionally, components in fetal bovine serum (FBS) can sometimes bind to compounds and reduce their bioavailability; if you suspect this is an issue, consider reducing the serum concentration during treatment, if compatible with your cell line's health.[1]
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
-
Question: My cell viability assays (e.g., MTT, XTT) with this compound show significant well-to-well and experiment-to-experiment variability. What are the potential causes and solutions?
-
Answer:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells is a common source of variability.
-
Solution: Ensure you have a single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating to prevent settling.
-
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth.
-
Solution: Avoid using the outer wells for experimental samples. Fill these perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[1]
-
-
This compound Precipitation: The compound may precipitate out of the solution at higher concentrations or due to improper dissolution.
-
Solution: Visually inspect the media for any precipitate after adding this compound. Ensure the final DMSO concentration is kept low (typically below 0.5%) to maintain solubility and minimize solvent-induced cytotoxicity.[1]
-
-
Issue 2: No Significant or Lower-Than-Expected Cytotoxic Effect
-
Question: I am not observing any significant effect of this compound on my cells, even at high concentrations. What could be the issue?
-
Answer:
-
Cell Line Resistance: The cell line you are using may be inherently resistant to this compound.
-
Solution: If possible, test the compound on a sensitive control cell line, such as MDA-MB-231 or A549, to confirm its activity.[1]
-
-
Incorrect Compound Concentration: Errors in calculating dilutions or degradation of the compound can lead to lower effective concentrations.
-
Solution: Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. Double-check all calculations for your serial dilutions.[1]
-
-
Sub-optimal Incubation Time: The cytotoxic effects of this compound may be time-dependent.
-
Solution: Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation period for your cell line.[1]
-
-
Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to compound degradation.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment [1]
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 8.5 ± 1.2 |
| A549 | Lung Cancer | 12.3 ± 2.1 |
| IGR39 | Melanoma | 9.8 ± 1.5 |
| MCF-7 | Estrogen-Receptor Positive Breast Cancer | 25.1 ± 3.4 |
| PC-3 | Prostate Cancer | 15.6 ± 2.8 |
Table 2: Effect of Incubation Time on the Cytotoxicity of this compound in MDA-MB-231 Cells [1]
| Incubation Time (hours) | IC50 (µM) |
| 24 | 15.2 ± 2.5 |
| 48 | 8.5 ± 1.2 |
| 72 | 5.1 ± 0.9 |
Mandatory Visualization
Caption: Proposed signaling pathway for this compound-induced apoptosis and cell cycle arrest.
References
Troubleshooting MBM-17S Precipitation in Media: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of MBM-17S precipitation in cell culture media. By understanding the underlying causes and implementing the recommended solutions, you can ensure the accurate and reproducible results of your experiments.
Troubleshooting Guide: this compound Precipitation
This guide addresses specific issues you might encounter with this compound precipitation during your experiments in a question-and-answer format.
Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation, often called "crashing out," is a common problem, especially with hydrophobic compounds, when a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous environment like cell culture media.[1] The this compound is likely poorly soluble in the aqueous medium once the DMSO is diluted.
Here are the potential causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. It is crucial to first determine the maximum soluble concentration by performing a solubility test. |
| "Solvent Shock" | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[2] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing the media. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility.[1] | Always use pre-warmed (37°C) cell culture media for your dilutions.[1][3] |
| High DMSO Concentration | The final concentration of DMSO in the media is too high, which can be toxic to cells and also contribute to precipitation issues. | Keep the final DMSO concentration in the cell culture medium below 0.5%, and ideally at or below 0.1%.[4] |
Issue 2: this compound Precipitates Over Time in the Incubator
Question: My this compound solution is clear right after I add it to the media, but after a few hours in the incubator, I see a precipitate. Why is this happening?
Answer: Time-dependent precipitation can be caused by several factors related to the incubator's environment and the composition of the cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| Temperature and pH Shifts | The CO2 environment in an incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds.[3] Temperature fluctuations can also impact solubility.[3] | Ensure your media is properly buffered for the incubator's CO2 concentration. Minimize the time culture vessels are outside the incubator to avoid temperature cycling.[1] |
| Interaction with Media Components | This compound may be interacting with salts (like calcium phosphates), proteins, or other components in the media over time, leading to the formation of insoluble complexes.[3][5] | Test the solubility and stability of this compound in your specific cell culture medium over the intended duration of your experiment. If using serum, consider reducing the serum concentration or testing a serum-free medium, if your experiment allows. |
| Media Evaporation | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.[1] | Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[1] |
| Compound Degradation | The compound may be degrading over time into less soluble byproducts. | Perform a stability study of this compound in the culture medium at 37°C over the course of your experiment. If the compound is unstable, you may need to replenish it by changing the medium at regular intervals.[2] |
Frequently Asked Questions (FAQs)
Q1: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A1: You can perform a kinetic solubility assay. This involves preparing a serial dilution of your this compound stock solution and adding it to your complete cell culture medium. You can then visually inspect for precipitation or use a plate reader to measure turbidity (absorbance at around 600-650 nm) at different time points.[2] The highest concentration that remains clear is your maximum working soluble concentration under those conditions.
Q2: What is the maximum recommended final concentration of DMSO in cell culture?
A2: To avoid cytotoxic effects and minimize the risk of precipitation, the final concentration of DMSO in your cell culture medium should generally not exceed 0.5%.[4] For many cell lines, it is recommended to keep the concentration at or below 0.1%.[6] It is always best to perform a solvent tolerance test for your specific cell line.
Q3: Could the precipitate I'm seeing be something other than my compound?
A3: Yes. Precipitation can also be caused by components of the media itself, such as salts (e.g., calcium phosphate) or proteins, especially after temperature shifts (like warming up cold media) or pH changes.[5] It is also important to rule out microbial contamination (bacteria or fungi), which can cause the media to become turbid.[7] You can check for contamination by examining a sample of the media under a microscope.[3]
Q4: I've tried everything and my compound still precipitates. What are my other options?
A4: If you continue to face solubility issues, you might consider the following:
-
Alternative Solvents: While DMSO is common, other solvents like ethanol (B145695) or the use of solubilizing agents such as β-cyclodextrin could be tested.[8] However, you must always check for solvent toxicity with your specific cell line.
-
Formulation Strategies: For poorly soluble compounds, more advanced formulation strategies, such as using surfactants or creating a lipid-based formulation, may be necessary.[9] These are more complex and may require consultation with a formulation specialist.
-
pH Adjustment: If this compound has ionizable groups, its solubility will be pH-dependent. Adjusting the pH of your stock solution or the media (within a range that is tolerated by your cells) might improve solubility.[10]
Experimental Protocols
Protocol 1: Determining the Kinetic Solubility of this compound in Cell Culture Media
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium over a defined period.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640, with serum and supplements as used in experiments)
-
96-well clear-bottom plate
-
Plate reader capable of measuring absorbance at 600-650 nm (optional, for quantitative assessment)
-
Multichannel pipette
Methodology:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM). Ensure the compound is fully dissolved. Gentle warming at 37°C or brief vortexing can be used.[3]
-
Prepare a serial dilution of the this compound stock in DMSO. For example, a 2-fold serial dilution.
-
In a 96-well plate, add a fixed volume of each DMSO dilution to multiple wells.
-
Using a multichannel pipette, add pre-warmed (37°C) complete cell culture medium to each well to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (e.g., 0.1%).
-
Include control wells with medium and DMSO only (no this compound).
-
Incubate and Observe: Incubate the plate at 37°C and 5% CO2.
-
Assess Precipitation:
-
Visual Inspection: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[3]
-
Quantitative Assessment (Optional): Read the absorbance of the plate at 600 nm. An increase in absorbance compared to the control wells indicates precipitation.[1]
-
-
Determine the Maximum Soluble Concentration: The highest concentration that remains clear is your maximum working soluble concentration under those experimental conditions.
Protocol 2: Standard Method for Preparing this compound Working Solution
Objective: To prepare a working solution of this compound in cell culture medium while minimizing the risk of precipitation.
Methodology:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM). Ensure it is fully dissolved.
-
Create an intermediate dilution in pre-warmed (37°C) complete cell culture medium. For example, dilute the 50 mM stock to 1 mM in the medium.
-
Prepare the final working solution by adding a small volume of the intermediate dilution to the main volume of pre-warmed medium while gently vortexing. For example, add 10 µL of the 1 mM intermediate solution to 990 µL of medium to get a final concentration of 10 µM.
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
Visualizations
Caption: A flowchart for troubleshooting this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Cell Culture Academy [procellsystem.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of MBM-17S
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects associated with the experimental siRNA therapeutic, MBM-17S.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound off-target effects?
A1: The off-target effects of this compound, a small interfering RNA (siRNA), are primarily driven by two mechanisms:
-
Sequence-dependent (RISC-mediated): The siRNA guide strand can bind to unintended messenger RNA (mRNA) transcripts that have partial sequence complementarity, particularly in the "seed region" (nucleotides 2-8). This leads to the unintended silencing of other genes.
-
Sequence-independent (Immune stimulation): siRNA molecules can be recognized by pattern recognition receptors (PRRs) of the innate immune system, such as Toll-like receptors (TLRs). This can trigger an inflammatory response, leading to the expression of cytokines and interferons, which can have broad, non-specific effects on cellular function.
Q2: How can I computationally predict potential off-target genes for this compound?
A2: Several bioinformatics tools can be used to predict potential off-target transcripts. These tools typically work by searching for mRNAs with sequence homology to the this compound seed region. It is recommended to use multiple algorithms to increase the confidence of predictions.
Q3: What are the recommended initial steps to confirm off-target effects in my cell line?
A3: A multi-pronged approach is recommended:
-
Transcriptome-wide analysis: Perform RNA sequencing (RNA-seq) on cells treated with this compound and appropriate controls (e.g., non-targeting control siRNA). This will provide a global view of gene expression changes.
-
Validation of key off-targets: From the RNA-seq data, select a panel of high-priority potential off-target genes. Validate their downregulation using a secondary method, such as quantitative real-time PCR (qRT-PCR).
-
Phenotypic rescue: If an off-target gene is suspected to be responsible for an observed cellular phenotype, attempt to rescue the phenotype by overexpressing the off-target gene in the presence of this compound.
Troubleshooting Guides
Issue 1: High level of cell toxicity or unexpected phenotype observed after this compound transfection.
This could be due to significant off-target effects or an innate immune response.
| Potential Cause | Recommended Action | Expected Outcome |
| High Transfection Concentration | Titrate the concentration of this compound to the lowest effective dose. | Reduced off-target effects while maintaining on-target knockdown. |
| Innate Immune Response | Use a modified version of this compound with 2'-O-methyl modifications on specific nucleotides. | Reduced stimulation of Toll-like receptors and a dampened immune response. |
| Seed Region-Mediated Off-Target Effects | Design and test alternative this compound sequences targeting different regions of the same mRNA. | A new sequence may have a more favorable off-target profile. |
| Contamination of siRNA | Ensure the purity of the this compound preparation using methods like HPLC. | Elimination of effects caused by contaminants. |
Issue 2: Discrepancy between on-target gene knockdown and the observed biological effect.
This may indicate that the observed phenotype is due to the silencing of one or more off-target genes.
| Potential Cause | Recommended Action | Expected Outcome |
| Dominant Off-Target Effect | Perform a thorough bioinformatics analysis to identify high-probability off-target genes with functions related to the observed phenotype. | Identification of the likely off-target gene(s) responsible for the phenotype. |
| Multiple Off-Target Contributions | Use a pool of multiple siRNAs targeting the same on-target gene. | Dilution of the off-target effects of any single siRNA, making the phenotype more likely to be due to on-target knockdown. |
| Rescue Experiment | Overexpress the suspected off-target gene in cells treated with this compound. | If the phenotype is reversed, it confirms the role of the off-target gene. |
Experimental Protocols
Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for Off-Target Gene Validation
-
Cell Culture and Transfection: Plate cells at a density that will result in 70-80% confluency at the time of transfection. Transfect cells with this compound or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
RNA Extraction: At 24-48 hours post-transfection, harvest the cells and extract total RNA using a TRIzol-based method or a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and primers specific for the potential off-target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method.
Visualizations
Caption: Troubleshooting workflow for this compound off-target effects.
Caption: On-target vs. off-target RISC-mediated pathways of this compound.
how to avoid MBM-17S degradation during storage
This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of MBM-17S to prevent its degradation and ensure experimental consistency.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For maximum stability, this compound should be stored as a solid at -20°C in a dark, light-protected container.[1][2] Stock solutions prepared in DMSO can be kept at -20°C for up to one month, though storage at -80°C is recommended for longer periods.[1][3][4] To prevent degradation from repeated freeze-thaw cycles, it is best to prepare single-use aliquots of your stock solution.[1][3][4]
Q2: My this compound solution is showing reduced activity. What could be the cause?
A decrease in the biological activity of your this compound solution is often an indicator of degradation.[4] The primary reasons for this are improper storage, prolonged exposure to light, elevated temperatures, and repeated freeze-thaw cycles.[2][4] It is also susceptible to oxidation and hydrolysis.[2][4] Reviewing your storage and handling procedures is the first step in troubleshooting.
Q3: Is this compound prone to oxidation?
Yes, this compound is susceptible to oxidation which can lead to a loss of its biological activity.[2] When preparing solutions, using degassed solvents is a good practice. For long-term storage of solutions, the addition of an antioxidant may be considered if it is compatible with your experimental design.[2]
Q4: What are the known degradation products of this compound?
The main degradation products identified are this compound-oxide, resulting from oxidation of the thioether group, and a hydrolyzed version due to the cleavage of the ester linkage.[2] The formation of these byproducts is accelerated by exposure to light and higher temperatures.[2]
Q5: The physical appearance of my this compound powder has changed. Is it still usable?
Any change in the color or consistency of the this compound powder is a strong indication of potential degradation.[4] It is not recommended to use the compound in your experiments if you observe any physical changes. You should contact your supplier for a replacement.[4]
Troubleshooting Guides
Issue: Inconsistent or Lower-Than-Expected Experimental Results
If you are experiencing variability or a general decrease in the efficacy of this compound in your assays, it may be linked to compound instability.
Troubleshooting Workflow for Inconsistent Results
Caption: Troubleshooting workflow for inconsistent experimental results.
Data Presentation
Recommended Storage Conditions for this compound
| Form | Storage Temperature | Light Condition | Recommended Duration |
| Solid (Lyophilized Powder) | -20°C | In the dark (amber vial) | Long-term |
| Stock Solution (in DMSO) | -20°C | In the dark (amber vial) | Up to 1 month[1] |
| Stock Solution (in DMSO) | -80°C | In the dark (amber vial) | Long-term (recommended)[3][4] |
| Working Dilutions (Aqueous) | 4°C | In the dark | Short-term (during experiment)[2] |
Factors Contributing to this compound Degradation
| Factor | Consequence | Prevention Strategy |
| Temperature | Accelerated degradation at higher temperatures.[2] | Store as a solid at -20°C and stock solutions at -80°C.[1][3][4] |
| Light | Photodegradation.[2] | Store in light-protected (amber) vials.[2] |
| Moisture | Hydrolysis of the ester linkage.[2] | Store in a desiccated environment. Allow the vial to reach room temperature before opening to prevent condensation.[5][6] |
| Oxygen | Oxidation of the thioether group.[2] | Use degassed solvents for solution preparation.[2] Consider storing under an inert gas. |
| Repeated Freeze-Thaw | Physical stress can lead to degradation.[1] | Prepare single-use aliquots of stock solutions.[1][3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound for experimental use.
Methodology:
-
Before opening, allow the vial of this compound powder to equilibrate to room temperature in a desiccator to prevent moisture condensation.[5][6]
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
In a sterile environment, add the required volume of anhydrous dimethyl sulfoxide (B87167) (DMSO) to achieve the desired stock concentration (e.g., 10 mM).[1]
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.[4]
-
Dispense the stock solution into single-use, light-protected (amber) vials.[4]
Workflow for Preparing this compound Stock Solution
References
Technical Support Center: Improving the In Vivo Delivery of MBM-17S
Disclaimer: The scientific literature presents conflicting information regarding the precise mechanism of action for MBM-17S. This technical support guide focuses on its role as a Nek2 inhibitor in cancer models, for which the most detailed in vivo data is available. Researchers should be aware that other potential mechanisms have been reported, including inhibition of mTOR, Hsp90, and RNA Binding Motif Protein 17 (RBM17), as well as activity against Trypanosoma cruzi.[1][2][3][4][5][6] We recommend verifying the specific mechanism relevant to your research context.
This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the efficiency of this compound in vivo delivery.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer models?
This compound is a potent and selective inhibitor of NIMA-related kinase 2 (Nek2).[4][5] Nek2 is a serine/threonine kinase that plays a crucial role in cell cycle progression, specifically in centrosome separation during mitosis.[4] Overexpression of Nek2 is implicated in the pathogenesis of various human cancers. By inhibiting Nek2, this compound disrupts the normal cell cycle, leading to G2/M phase arrest and the induction of apoptosis in cancer cells.[4][5]
Q2: What is a recommended starting dose and administration route for this compound in a mouse xenograft model?
Based on preclinical studies in nude mice with colorectal cancer xenografts, a dosage of 20 mg/kg administered intraperitoneally (i.p.) twice a day for 21 days has been shown to significantly suppress tumor growth without apparent toxicity.[4]
Q3: How should I prepare this compound for in vivo administration?
For optimal results, this compound should be dissolved in a suitable vehicle. A common approach for poorly soluble compounds is to first dissolve them in 100% dimethylsulfoxide (DMSO) to create a high-concentration stock solution.[3][7] This stock solution is then diluted with an aqueous vehicle such as sterile saline or phosphate-buffered saline (PBS) to the final desired concentration for injection.[7][8] It is crucial to ensure the final DMSO concentration is minimized (typically below 10%) to avoid toxicity to the animal.[7] The formulation should be prepared fresh daily.[4]
Q4: I am observing inconsistent results between my in vivo experiments. What could be the cause?
Inconsistent results in in vivo studies can stem from several factors:
-
Compound Solubility and Stability: Ensure this compound is fully dissolved in the vehicle before administration. Precipitation can lead to inaccurate dosing.[9] The stability of the compound in the formulation should also be considered.
-
Dosing Accuracy: Ensure precise and consistent administration techniques. Normalize the dose to the body weight of each animal.[8]
-
Biological Variability: Inherent biological differences between individual animals can contribute to variability. Increasing the number of animals per group can improve statistical power. Ensure that animals are age- and sex-matched.[8]
-
Animal Health: The overall health status of the animals can impact drug metabolism and response.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| High toxicity or adverse effects observed (e.g., weight loss >15-20%, lethargy). | The dose may be too high for the specific animal model or strain.[4] The vehicle (e.g., high concentration of DMSO) may be causing toxicity.[3][7] Off-target effects of this compound.[8] | Reduce the dose to determine if the toxicity is dose-dependent.[8] Prepare formulations with a lower final concentration of the solubilizing agent. Include a vehicle-only control group to assess the toxicity of the delivery vehicle itself.[3] Conduct a literature search for known off-target liabilities of similar compounds.[8] |
| Lack of efficacy or poor tumor growth inhibition. | Poor Bioavailability/Permeability: Insufficient compound is reaching the target tissue.[8] Rapid Metabolism/Clearance: The compound is being cleared from the body too quickly.[7] Inappropriate Animal Model: The selected cancer model may not be sensitive to Nek2 inhibition. | Consider alternative routes of administration (e.g., intravenous vs. intraperitoneal) to potentially increase bioavailability.[8] Evaluate the use of formulation strategies to enhance solubility and absorption, such as encapsulation in nanoparticles or liposomes.[9] Conduct pharmacokinetic studies to determine the half-life of this compound in vivo.[4] Confirm the expression of Nek2 in your chosen cancer cell line/xenograft model. |
| Precipitation of this compound during formulation or upon injection. | Low Aqueous Solubility: this compound, like many small molecules, may have limited solubility in aqueous solutions.[9] Inappropriate Vehicle: The chosen vehicle may not be suitable for maintaining the solubility of the compound.[10] | Utilize co-solvents and surfactants to improve solubility.[10] Experiment with different vehicle compositions. For example, a mixture of DMSO, Tween 80, and saline.[7] Consider formulating this compound in a cyclodextrin-based solution to enhance solubility.[10] |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vivo Efficacy and Dosage of this compound in a Mouse Xenograft Model [4]
| Parameter | Value |
| Compound | This compound (salt form of MBM-17) |
| Mouse Model | Nude mice with colorectal cancer xenografts |
| Dosage | 20 mg/kg |
| Administration Route | Intraperitoneal (i.p.) |
| Dosing Schedule | Twice a day for 21 days |
| Reported Efficacy | Significant tumor growth suppression |
| Reported Toxicity | No apparent toxicity based on appearance and changes in body weight |
Table 2: Pharmacokinetic Parameters of MBM-17 in Mice [4]
| Parameter | Value |
| Dosage | 1.0 mg/kg |
| Administration Route | Intravenous (i.v.) |
| Clearance (CL) | 42.4 mL/min/kg |
| Volume of Distribution (Vss) | 4.06 L/kg |
| Half-life (T1/2) | 2.42 hours |
| Area Under the Curve (AUC0-t) | 386 ng/h/mL |
| Area Under the Curve (AUC0-∞) | 405 ng/h/mL |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound as a Nek2 inhibitor.
Caption: Workflow for in vivo efficacy testing of this compound.
Experimental Protocols
Protocol 1: In Vivo Efficacy and Toxicity Assessment in a Mouse Xenograft Model [4]
Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in a subcutaneous human cancer xenograft model in immunodeficient mice.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, PBS, or a solution containing DMSO and/or other solubilizing agents)
-
Human cancer cell line known to be sensitive to this compound in vitro
-
6-8 week old immunodeficient mice (e.g., nude mice)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected human cancer cell line under standard conditions.
-
Harvest and resuspend the cells in an appropriate medium (e.g., PBS or Matrigel).
-
Subcutaneously inoculate the mice with the cancer cells.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor development.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Preparation and Administration:
-
Prepare this compound in the appropriate vehicle to a final concentration for the desired dose (e.g., 20 mg/kg).
-
Prepare the formulation fresh daily.
-
Administer this compound or vehicle control intraperitoneally (i.p.) twice a day for 21 consecutive days.
-
-
Toxicity Monitoring:
-
Observe the mice daily for any clinical signs of toxicity (e.g., changes in posture, activity, grooming).
-
Record the body weight of each mouse weekly. A body weight loss of more than 15-20% may be a sign of toxicity and should be a pre-defined endpoint.
-
-
Efficacy Assessment:
-
Measure tumor volume with calipers twice a week throughout the study. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
The primary efficacy endpoint is the inhibition of tumor growth in the this compound-treated group compared to the vehicle-treated group.
-
-
Study Endpoint and Sample Collection:
-
Terminate the study when tumors in the control group reach a pre-determined size (e.g., 2000 mm³) or at the end of the 21-day treatment period.
-
Euthanize the mice according to approved institutional guidelines.
-
Perform a gross necropsy and record any abnormalities.
-
Collect and weigh the tumors.
-
For a more detailed toxicity assessment, major organs (liver, kidneys, spleen, lungs, heart) can be collected for histopathological analysis. Blood samples can also be collected for complete blood count (CBC) and serum chemistry analysis.
-
-
Data Analysis:
-
Compare the mean tumor volumes and body weights between the treatment and control groups over time using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).
-
Protocol 2: Preparation of a Cyclodextrin-Based Formulation for Poorly Soluble Compounds [10]
Objective: To prepare a formulation of a poorly soluble compound like this compound to improve its aqueous solubility for in vivo administration.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin (B1172386)
-
Sterile water or saline
-
Vortex mixer
-
Sonicator
Procedure:
-
Determine the required concentration of this compound for your study.
-
Prepare a stock solution of the chosen cyclodextrin (e.g., 40% w/v HP-β-CD in sterile water or saline).
-
Add the calculated amount of this compound powder to the cyclodextrin solution.
-
Vortex and/or sonicate the mixture until the this compound is completely dissolved. Gentle heating (to 37-40°C) may aid dissolution.
-
Visually inspect the solution for any undissolved particles. If particulates are present, the solution should be filtered through a 0.22 µm syringe filter before administration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Navigating Resistance to Targeted Cancer Therapies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when dealing with resistance to several classes of targeted cancer therapies, including Hsp90 inhibitors, Nek2 inhibitors, mTOR inhibitors, and EGFR Tyrosine Kinase Inhibitors.
Section 1: Resistance to Hsp90 Inhibitors
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous proteins involved in cancer cell growth and survival.[1][2] Hsp90 inhibitors represent a promising class of anti-cancer agents.[2][3] However, the development of resistance can limit their clinical efficacy.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to Hsp90 inhibitors?
A1: Resistance to Hsp90 inhibitors can arise through several mechanisms:
-
Induction of the Heat Shock Response (HSR): Hsp90 inhibitors can activate Heat Shock Factor 1 (HSF-1), leading to the upregulation of cytoprotective chaperones like Hsp70 and Hsp27, which can compensate for Hsp90 inhibition and prevent apoptosis.[4][5][6]
-
Overexpression of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump Hsp90 inhibitors out of the cell, reducing their intracellular concentration.[6][7]
-
Activation of Compensatory Signaling Pathways: Cancer cells can adapt to Hsp90 inhibition by upregulating alternative survival pathways, such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[5][6]
-
Alterations in Co-chaperones: Changes in the expression or function of Hsp90 co-chaperones, like Aha1 or p23, can influence drug sensitivity.[4]
Q2: How can I determine if my cancer cell line has developed resistance to an Hsp90 inhibitor?
A2: To assess resistance, you can perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to compare the half-maximal inhibitory concentration (IC50) of the Hsp90 inhibitor in your potentially resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value is indicative of resistance.
Q3: What strategies can be employed to overcome Hsp90 inhibitor resistance?
A3: Combination therapy is a promising strategy.[8] This can involve co-administering the Hsp90 inhibitor with:
-
Hsp70 inhibitors: To counteract the HSR.[9]
-
Inhibitors of drug efflux pumps: Such as verapamil, to increase intracellular drug concentration.[10]
-
Inhibitors of compensatory signaling pathways: Such as PI3K or MEK inhibitors.[5]
-
Other chemotherapeutic agents: Such as proteasome inhibitors or DNA-damaging agents, which can have synergistic effects.[11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Decreased efficacy of Hsp90 inhibitor over time. | Development of acquired resistance. | 1. Confirm resistance by comparing IC50 values with the parental cell line. 2. Investigate the mechanism of resistance (see Q1 & A1). 3. Test combination therapies to re-sensitize the cells. |
| High IC50 value in a new cell line. | Intrinsic resistance. | 1. Assess baseline levels of HSR proteins and drug efflux pumps. 2. Explore combination therapies from the outset. |
| Inconsistent results in viability assays. | Experimental variability. | 1. Ensure consistent cell seeding density. 2. Prepare fresh drug dilutions for each experiment. 3. Use a positive control (a known sensitive cell line). |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for an Hsp90 Inhibitor in Sensitive and Resistant Cell Lines.
| Cell Line | IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | 50 | 1 |
| Resistant Clone 1 | 500 | 10 |
| Resistant Clone 2 | 1200 | 24 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine IC50
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the Hsp90 inhibitor for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Western Blotting to Detect Upregulation of Hsp70
-
Cell Lysis: Treat cancer cells with the Hsp90 inhibitor at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against Hsp70 and a loading control (e.g., β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the relative expression of Hsp70.[10]
Visualizations
References
- 1. Current Status of Methods to Assess Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Combination Strategies with HSP90 Inhibitors in Cancer Therapy: Mechanisms, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
MBM-17S Experimental Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation times in experiments involving MBM-17S. Due to the varied use of the designation "this compound" in scientific literature, this guide addresses the distinct applications of the different compounds referred to by this name. Please select the section that corresponds to the specific this compound compound used in your research.
Section 1: this compound as a Nek2 Inhibitor
This compound, an imidazo[1,2-a]pyridine (B132010) derivative, is a potent and selective inhibitor of NIMA-related kinase 2 (Nek2).[1][2][3] Nek2 is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly in centrosome separation and mitotic progression.[1][2][3][4] Its overexpression is common in various cancers, making it a compelling target for anti-cancer therapies.[3][5] Inhibition of Nek2 by this compound leads to cell cycle arrest in the G2/M phase and induces apoptosis, highlighting its potential as a therapeutic agent.[1][2][3]
Quantitative Data Summary
Table 1: In Vitro Efficacy of MBM-17 (parent compound of this compound) and Related Compounds [3][6]
| Parameter | Value | Notes |
| Nek2 Kinase Inhibition (IC50) | 3.0 nM | In vitro potency against Nek2 kinase.[6] |
| Cell Proliferation IC50 (MGC-803 Gastric Cancer) | 0.48 µM | Anti-proliferative effect on cancer cell lines.[6] |
| Cell Proliferation IC50 (HCT-116 Colon Cancer) | 1.06 µM | Anti-proliferative effect on cancer cell lines.[6] |
| Cell Proliferation IC50 (Bel-7402 Liver Cancer) | 4.53 µM | Anti-proliferative effect on cancer cell lines.[6] |
Table 2: In Vivo Efficacy of a Nek2 Inhibitor (INH6) in Esophageal Squamous Cell Carcinoma (ESCC) Cells [7]
| Cell Line | Incubation Time | IC50 of INH6 |
| KYSE30 | 24 hours | 61.21 µM |
| KYSE30 | 48 hours | 24.87 µM |
| KYSE410 | 24 hours | 57.79 µM |
| KYSE410 | 48 hours | 26.51 µM |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry [6]
-
Cell Treatment: Treat cancer cells with this compound at various concentrations or a vehicle control for a specified time (e.g., 24 hours).[6]
-
Cell Harvest and Fixation: Harvest, wash, and fix the cells in cold ethanol.[6]
-
RNA Removal and DNA Staining: Treat the fixed cells with RNase A to remove RNA, then stain the DNA with a fluorescent dye like propidium (B1200493) iodide (PI).[6]
-
Flow Cytometry Analysis: Analyze the DNA content of individual cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]
Protocol 2: Apoptosis Assay by Annexin V Staining [8]
-
Cell Treatment: Treat cells with the Nek2 inhibitor or a vehicle control for various time points (e.g., 24 and 48 hours).[8]
-
Staining: Harvest and wash the cells, then stain with FITC Annexin V and propidium iodide (PI) according to the manufacturer's protocol.[8]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V positive, PI positive) cells.[8]
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the optimal incubation time to observe cell cycle arrest with this compound?
A1: The optimal incubation time for observing G2/M arrest is typically between 24 and 48 hours. However, this can be cell-line dependent. A time-course experiment (e.g., 12, 24, 48, and 72 hours) is recommended to determine the peak effect in your specific cell line. Shorter incubation times may not allow for a significant accumulation of cells in the G2/M phase, while longer incubations might lead to widespread apoptosis, confounding the cell cycle analysis.[6][7][9]
Q2: How long should I incubate cells with this compound to detect apoptosis?
A2: Apoptosis is a downstream effect of Nek2 inhibition and generally requires a longer incubation time than cell cycle arrest. Significant levels of apoptosis are often observed between 48 and 72 hours of treatment.[8] A time-course experiment is crucial. You can assess early markers of apoptosis, such as caspase-3 activation, at earlier time points (e.g., 24 hours), while later markers like PARP cleavage and DNA fragmentation will be more evident at later time points.[8][10]
Q3: My results are inconsistent between experiments. What could be the cause?
A3: Inconsistent results can arise from several factors:
-
Cell Culture Conditions: Ensure that cells are at a consistent passage number and confluence at the start of each experiment.[11]
-
Compound Stability: Prepare fresh dilutions of this compound for each experiment to avoid degradation.[11]
-
Incubation Time: Precisely control incubation times, as even small variations can lead to different outcomes, especially in time-sensitive assays like cell cycle analysis.[11]
-
Cell Seeding Density: Maintain a consistent cell number per well, as this can significantly impact the cellular response to the inhibitor.[11]
Diagrams
Section 2: this compound as an Hsp90 Inhibitor
This compound has also been described as a potent inhibitor of Heat shock protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous client proteins involved in cancer cell growth and survival.[12] Hsp90 inhibitors disrupt the chaperone's function, leading to the degradation of its client proteins and subsequent anti-proliferative and pro-apoptotic effects in tumor cells.[12][13]
Quantitative Data Summary
Table 3: Comparative Activity of this compound and 17-AAG (Reference Hsp90 Inhibitor) [12]
| Assay Type | This compound | 17-AAG (Reference) |
| Hsp90α ATPase Inhibition (IC₅₀) | 35 nM | 50 nM |
| Hsp90α Binding Affinity (Kᵢ) | 15 nM | 25 nM |
| Anti-proliferative Activity (GI₅₀, MCF-7 cells) | 80 nM | 120 nM |
| Apoptosis Induction (EC₅₀, Annexin V positive cells) | 150 nM | 250 nM |
| HER2 Client Protein Degradation (DC₅₀, SK-BR-3 cells) | 100 nM | 180 nM |
| AKT Client Protein Degradation (DC₅₀, PC-3 cells) | 120 nM | 200 nM |
Experimental Protocols
Protocol 3: Hsp90 Client Protein Degradation Assay (Western Blot)
-
Cell Treatment: Treat cancer cells with various concentrations of this compound or a vehicle control for different time points (e.g., 6, 12, 24, 48 hours).[14]
-
Cell Lysis and Protein Quantification: Prepare cell lysates and determine the protein concentration.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for Hsp90 client proteins (e.g., AKT, HER2, CDK4) and a loading control (e.g., β-actin).[14]
-
Densitometry: Quantify the band intensities to determine the extent of client protein degradation over time.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the optimal incubation time to observe Hsp90 client protein degradation?
A1: The degradation of Hsp90 client proteins is a key indicator of inhibitor activity. A time-course experiment is essential to determine the optimal incubation period. Typically, degradation can be observed starting from 6-12 hours, with maximal degradation often seen at 24-48 hours.[14] The exact timing can vary depending on the specific client protein and the cell line used.
Q2: I am not seeing significant client protein degradation. What could be the problem?
A2: Several factors could contribute to a lack of response:
-
Insufficient Incubation Time: The incubation period may be too short. Extend the time-course to 48 or even 72 hours.[14]
-
Incorrect Inhibitor Concentration: Perform a dose-response experiment to ensure you are using an effective concentration. IC50 values can vary significantly between cell lines.[14]
-
Low Hsp90 Dependence: The client protein you are probing may not be highly dependent on Hsp90 in your specific cell line. Choose a client protein known to be sensitive to Hsp90 inhibition, such as HER2 in HER2-positive breast cancer cells.[14]
-
Heat Shock Response: Hsp90 inhibition can induce a heat shock response, leading to the upregulation of other chaperones like Hsp70, which can counteract the inhibitor's effects.[15] Consider co-treatment with an Hsp70 inhibitor if this is suspected.
Q3: My results are inconsistent. What are some common sources of variability in Hsp90 inhibitor experiments?
A3: In addition to general cell culture variability, consider the following:
-
Compound Solubility: Hsp90 inhibitors can sometimes have poor solubility. Ensure the compound is fully dissolved in your stock solution and that it does not precipitate when diluted in culture medium.
-
Off-Target Effects: At high concentrations, Hsp90 inhibitors may have off-target effects. Correlate client protein degradation with a functional outcome (e.g., apoptosis) to confirm on-target activity.[14]
Diagrams
Section 3: this compound and RBM17-Mediated RNA Splicing
A third potential identity for this compound is a compound that targets RNA Binding Motif Protein 17 (RBM17), also known as Splicing Factor 45 (SPF45).[16] RBM17 is a component of the spliceosome and plays a role in pre-mRNA splicing.[16] Dysregulation of RBM17 has been implicated in diseases such as cancer, where it can alter the splicing of genes involved in critical cellular processes like apoptosis.[16][17]
Quantitative Data Summary
Table 4: Hypothetical Data Supporting RBM17 as the Target of this compound [16]
| Experiment | Vehicle Control | This compound Treated | Interpretation |
| Affinity Chromatography (RBM17 Spectral Counts) | < 5 | > 100 | Specific binding of RBM17 to this compound. |
| CETSA (RBM17 Melting Temp °C) | 52.5 ± 0.5 | 58.2 ± 0.7 | Stabilization of RBM17 by this compound binding. |
| Splicing Reporter Assay (Fas Isoform Ratio) | 2.3 ± 0.2 | 0.8 ± 0.1 | This compound alters the splicing activity of RBM17. |
Experimental Protocols
Protocol 4: Analysis of Alternative Splicing by RT-PCR
-
Cell Treatment: Treat cells with this compound or a vehicle control for a range of time points (e.g., 8, 16, 24, 48 hours) to capture dynamic changes in splicing.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA and reverse transcribe it into cDNA.
-
PCR Amplification: Perform PCR using primers that flank a known alternative splicing event in a target gene (e.g., an exon in the Fas receptor gene).
-
Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel to visualize the different splice isoforms.
-
Quantification: Quantify the intensity of the bands corresponding to the different isoforms to determine the relative abundance of each.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: How long should I treat my cells with this compound to observe changes in RNA splicing?
A1: Changes in RNA splicing can occur relatively quickly, but the optimal incubation time will depend on the turnover rate of the pre-mRNA and the mature mRNA of the target gene. A time-course experiment is highly recommended. You might start to see changes in as little as 4-8 hours, with more pronounced effects at 16-24 hours. Longer incubation times (48 hours or more) may be necessary to observe downstream effects on protein expression and cell phenotype.
Q2: I am not detecting any changes in the splicing of my target gene. What should I do?
A2:
-
Confirm Target Engagement: First, confirm that this compound is engaging with RBM17 in your cells using a technique like the Cellular Thermal Shift Assay (CETSA).[16]
-
Time-Course and Dose-Response: You may need to optimize both the incubation time and the concentration of this compound.
-
Target Gene Selection: The splicing of your chosen target gene may not be regulated by RBM17. Select a gene that is known to be a target of RBM17-mediated splicing.
-
Sensitivity of Detection: RT-PCR is a targeted approach. For a broader view, consider using RNA-sequencing to identify global changes in splicing patterns.
Q3: My splicing analysis results are variable. How can I improve reproducibility?
A3:
-
RNA Quality: Ensure that you are isolating high-quality, intact RNA for your experiments.
-
Consistent Cell State: Start your experiments with cells that are in a consistent growth phase (e.g., logarithmic phase).
-
Precise Timing: Be very precise with your treatment and harvesting times, as splicing is a dynamic process.
-
Replicates: Use biological replicates for each time point and condition to assess variability and ensure the statistical significance of your findings.
Diagrams
Section 4: MBM-17 as an Anti-Trypanosomal Agent
MBM-17 is a novel aromatic diamidine compound with significant in vitro activity against Trypanosoma cruzi, the parasite that causes Chagas disease.[18] Its mechanism of action involves targeting the parasite's DNA integrity and disrupting its energy metabolism.[18]
Quantitative Data Summary
Table 5: Anti-parasitic Activity and Cytotoxicity of MBM-17 [18]
| Parameter | Target Organism/Stage/Cell Line | Value (µM) |
| IC50 | T. cruzi epimastigote growth | 0.5 ± 0.13 |
| IC80 | T. cruzi epimastigote growth | 1.5 ± 0.51 |
| IC50 | Trypomastigote release from infected CHO-K1 cells | 0.14 ± 0.12 |
| CC50 | CHO-K1 cells | 13.47 ± 0.37 |
| Selectivity Index (SI) | (CC50 for CHO-K1) / (IC50 against trypomastigote release) | >90 |
Experimental Protocols
Protocol 5: In Vitro T. cruzi Viability Assay
-
Parasite Culture: Culture T. cruzi epimastigotes in a suitable medium until they reach the logarithmic growth phase.
-
Compound Treatment: Dispense the parasites into microplates and add serial dilutions of MBM-17. Include a no-drug control.
-
Incubation: Incubate the plates for a defined period, typically 48 to 72 hours, at the optimal temperature for parasite growth (e.g., 28°C).
-
Viability Assessment: Determine parasite viability using a resazurin-based assay, by direct counting with a hemocytometer, or by using a luciferase-expressing parasite strain.[19]
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the standard incubation time for assessing the anti-trypanosomal activity of MBM-17?
A1: For in vitro assays with T. cruzi epimastigotes, a standard incubation time is 48 to 72 hours.[18] For assays measuring the effect on intracellular amastigotes, a longer incubation of up to 5 days may be necessary to assess parasite replication.[18] For trypomastigote viability, time points of 24, 48, and 72 hours are often used.[18]
Q2: My anti-trypanosomal assay results are not reproducible. What are some potential issues?
A2:
-
Parasite Health: Ensure that the parasites are in the logarithmic growth phase and are healthy at the start of the experiment.
-
Inoculum Size: Precisely control the number of parasites seeded in each well.
-
Compound Stability: Prepare fresh dilutions of MBM-17 for each experiment.
-
Assay Method: If using a metabolic indicator like resazurin, ensure that the incubation time with the dye is optimized and consistent.
Q3: How can I be sure that the compound is killing the parasites and not just inhibiting their growth?
A3: To distinguish between trypanocidal (killing) and trypanostatic (growth-inhibiting) effects, you can perform a washout experiment. After treating the parasites with MBM-17 for a set period, wash the compound away and re-culture the parasites in fresh medium. If the parasites resume growth, the effect was primarily trypanostatic. If they do not, the effect was trypanocidal.
Diagrams
References
- 1. Targeting the mitotic kinase NEK2 enhances CDK4/6 inhibitor efficacy by potentiating genome instability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. RNA-Targeting Splicing Modifiers: Drug Development and Screening Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Destabilizing NEK2 overcomes resistance to proteasome inhibition in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. NEK2 Control of Esophageal Squamous Cell Carcinoma Growth Based on Circadian Oscillation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
troubleshooting high background in MBM-17S binding assays
<
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering high background in MBM-17S binding assays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background in a cell-based this compound binding assay?
High background in fluorescence-based assays can originate from several sources, broadly categorized as issues with non-specific binding, problems with reagents, or procedural flaws.[1][2] Non-specific binding of the fluorescent ligand (this compound) to unintended cellular components or the assay plate itself is a primary contributor.[3][4] Other factors include cellular autofluorescence, contaminated reagents, and insufficient washing.[2][3]
Q2: How can I determine the source of the high background in my this compound assay?
A systematic approach involving proper controls is the most effective way to diagnose the source of high background.[5]
-
Unstained Control: Prepare a sample of your cells that goes through all the assay steps but is not incubated with the this compound probe. Imaging this sample will reveal the level of natural cellular autofluorescence.[5]
-
No-Cell Control: Running the assay in wells without cells can help identify if the this compound is binding to the plate or if the buffer components are contributing to the background.
-
Vehicle Control: If this compound is dissolved in a solvent like DMSO, a vehicle-only control can show if the solvent is affecting cell viability or autofluorescence.[6]
If the unstained sample shows high fluorescence, autofluorescence is a likely culprit. If the unstained sample is dark but the stained sample has high background, the issue is likely related to non-specific binding of the this compound probe or other assay reagents.[5]
Q3: Could the this compound compound itself be the cause of high background?
While the intrinsic properties of a fluorescent molecule can contribute to background, it's more common for high background to stem from experimental conditions.[5] Issues like using too high a concentration of this compound, inadequate blocking, or insufficient washing are more frequent causes.[3][5] It's recommended to first troubleshoot these common procedural issues before concluding that the compound itself is the primary problem.
Troubleshooting Guide: High Background in this compound Binding Assays
Problem 1: High Cellular Autofluorescence
Autofluorescence is the natural fluorescence emitted by biological materials, which can contribute to background noise.[2]
Troubleshooting Steps:
-
Identify Autofluorescence: Image an unstained sample of your cells using the same filter sets and exposure times as your experimental samples to establish a baseline of autofluorescence.[5]
-
Choose Appropriate Fluorophores: If possible, select a fluorescent tag for your molecule that has minimal spectral overlap with the autofluorescence of your cells.[2] Cellular autofluorescence is often highest in the blue and green channels.
-
Use a Quenching Agent: Commercial quenching agents or chemical treatments like sodium borohydride (B1222165) can be used to reduce autofluorescence after cell fixation.[5]
Problem 2: Non-Specific Binding of this compound
Non-specific binding occurs when this compound adheres to unintended targets, such as the well surface or cellular components other than its intended receptor.[1][3]
Troubleshooting Steps:
-
Optimize this compound Concentration: An excessively high concentration of the fluorescent ligand is a common cause of high background.[3] Perform a titration experiment to determine the lowest concentration of this compound that provides a good signal-to-noise ratio.[7]
-
Effective Blocking: Blocking non-specific binding sites is a critical step.[2][8] Incubate your cells with a blocking buffer prior to adding the this compound. The choice of blocking agent can be crucial.
-
Thorough Washing: Insufficient washing will leave unbound this compound in the sample, contributing to high background.[2][9] Increase the number and duration of wash steps after incubation with the this compound.[10] Adding a non-ionic detergent like Tween-20 to the wash buffer can also help reduce non-specific interactions.[3]
Problem 3: Reagent and Protocol-Related Issues
The quality of your reagents and the specifics of your protocol can significantly impact background levels.
Troubleshooting Steps:
-
Check Reagent Quality: Ensure all buffers and solutions are freshly prepared and filtered to remove any microbial or particulate contamination that could cause fluorescence.[3]
-
Optimize Incubation Times and Temperatures: Longer incubation times or higher temperatures can sometimes increase non-specific binding.[10] It may be beneficial to optimize these parameters.
-
Plate Selection: For fluorescence-based assays, using black-walled microplates can reduce well-to-well crosstalk and background from scattered light.[11]
Quantitative Data Summary
The following tables provide starting points for optimizing your this compound binding assay.
Table 1: Recommended Blocking Agents
| Blocking Agent | Concentration | Incubation Time | Notes |
| Bovine Serum Albumin (BSA) | 1-5% in PBS | 30-60 min at RT | A commonly used and effective blocking agent.[12] |
| Normal Serum | 5-10% in PBS | 30-60 min at RT | Use serum from the same species as the host of your secondary antibody if one is used in your protocol.[13] |
| Non-fat Dry Milk | 1-5% in PBS | 30-60 min at RT | Can be a cost-effective alternative to BSA. |
Table 2: Troubleshooting this compound Concentrations
| This compound Concentration | Observation | Recommendation |
| High | High signal and high background | Decrease concentration in a stepwise manner (e.g., 2-fold dilutions).[7] |
| Optimal | Strong specific signal with low background | Use this concentration for your experiments. |
| Low | Weak or no signal | Increase concentration. Ensure the target receptor is expressed in your cell line.[7] |
Experimental Protocols
Representative Protocol: Cell-Based this compound Binding Assay
This protocol provides a general framework. Optimization of specific steps will be necessary for your particular cell line and experimental setup.
-
Cell Seeding: Seed your cells of interest into a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere overnight.
-
Washing: Gently wash the cells twice with 100 µL of pre-warmed phosphate-buffered saline (PBS).
-
Blocking: Add 100 µL of blocking buffer (e.g., 2% BSA in PBS) to each well and incubate for 1 hour at room temperature.[12]
-
This compound Incubation: Prepare serial dilutions of this compound in assay buffer (e.g., PBS with 0.1% BSA). Remove the blocking buffer and add the this compound dilutions to the wells. Incubate for the desired time (e.g., 1-2 hours) at the appropriate temperature, protected from light.
-
Washing: Remove the this compound solution and wash the cells three to five times with 100 µL of wash buffer (e.g., PBS with 0.05% Tween-20), with a short incubation during each wash.[3][9]
-
Imaging: Add 100 µL of PBS or an appropriate imaging buffer to each well. Image the plate using a fluorescence microscope or plate reader with the appropriate filter sets for your fluorophore.
Visualizations
Diagram 1: Troubleshooting Workflow for High Background
Caption: A decision tree for systematically troubleshooting high background in this compound binding assays.
Diagram 2: Specific vs. Non-Specific Binding
Caption: Illustration of specific versus non-specific binding of this compound.
References
- 1. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 2. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. biotium.com [biotium.com]
- 8. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 9. biocompare.com [biocompare.com]
- 10. sinobiological.com [sinobiological.com]
- 11. benchchem.com [benchchem.com]
- 12. ibidi.com [ibidi.com]
- 13. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
Validation & Comparative
Navigating the Frontier of RBM17 Inhibition: A Comparative Guide
A direct comparative analysis of MBM-17S with other RBM17 inhibitors is challenging due to the current landscape of publicly available scientific literature. While some technical documentation suggests this compound targets RNA Binding Motif Protein 17 (RBM17), a critical component of the spliceosome, this information is not yet widely corroborated in peer-reviewed studies.[1] Furthermore, the field of direct and selective RBM17 inhibitors is still emerging, with a limited number of well-characterized small molecules available for a robust head-to-head comparison.
This guide, therefore, aims to provide a comprehensive overview for researchers, scientists, and drug development professionals on the current understanding of RBM17 as a therapeutic target. It will detail the function of RBM17, its role in disease, and the methodologies used to identify and characterize potential inhibitors.
RBM17: A Key Regulator of mRNA Splicing and a Potential Therapeutic Target
RBM17, also known as Splicing Factor 45 (SPF45), is a crucial protein involved in the intricate process of pre-mRNA splicing.[2] It is a component of the spliceosome, the cellular machinery responsible for removing non-coding introns from pre-mRNA transcripts.[1] Specifically, RBM17 plays a role in the second catalytic step of splicing.[3]
Dysregulation of RBM17 has been implicated in various diseases, most notably cancer. Elevated levels of RBM17 are associated with poor prognosis in several cancers, including hypopharyngeal squamous cell carcinoma and hepatocellular carcinoma.[2][4] RBM17 can promote cancer progression by influencing cell proliferation, migration, and resistance to chemotherapy.[2][4] For instance, it has been shown to modulate the alternative splicing of genes involved in apoptosis, such as the Fas receptor (CD95).[1] In hepatocellular carcinoma, RBM17 is suggested to regulate lipid metabolism and the tumor immune microenvironment.[4] These findings underscore the potential of RBM17 as a valuable therapeutic target for cancer and other diseases.
Strategies for Modulating RBM17 Function
Given the nascent stage of direct RBM17 inhibitor development, researchers are exploring various strategies to modulate its function. These can be broadly categorized as follows:
-
Direct Inhibition: The ideal approach involves the development of small molecules that bind directly to RBM17 and inhibit its activity. The identification of such molecules would require high-throughput screening campaigns followed by rigorous validation.
-
Indirect Modulation: An alternative strategy is to target the broader splicing machinery or pathways that influence RBM17 function. This includes:
-
General Splicing Inhibitors: Compounds that target core components of the spliceosome, such as SF3B1, will invariably affect RBM17's function within the complex.[5][6]
-
Inhibition of Protein-Protein Interactions: RBM17 contains a U2AF homology motif (UHM) which mediates interactions with other splicing factors containing U2AF ligand motifs (ULMs).[6][7] Small molecules that disrupt these UHM-ULM interactions could represent a viable, albeit potentially non-selective, approach to inhibiting RBM17 function.[6]
-
Transcriptional Downregulation: Compounds that broadly inhibit transcription will also lead to reduced levels of RBM17 mRNA and protein.[8]
-
Comparative Landscape of Splicing Modulators
While a direct comparison with selective RBM17 inhibitors is not currently feasible, the following table summarizes some of the compounds mentioned in the literature that modulate the splicing process, highlighting their mechanisms of action.
| Compound Class | Example(s) | Primary Target(s) | Mechanism of Action | Relevance to RBM17 Inhibition |
| SF3B1 Inhibitors | Pladienolide B, Spliceostatin A, E7107 | SF3B1 (a core spliceosome component) | Inhibit spliceosome assembly and function.[5][6] | Indirect; affects the entire spliceosome, including RBM17's activity within it. |
| Transcription Inhibitors | Actinomycin D, Triptolide | DNA intercalation, RNA polymerase II | Broadly inhibit gene transcription.[8] | Indirect; leads to a general reduction in the expression of RBM17 and other proteins. |
| Kinase Inhibitors | SRPIN340, TG003 | SRPK1, Cdc2-like kinases (CLKs) | Inhibit kinases that phosphorylate splicing factors, thereby regulating their activity and localization.[9] | Indirect; affects the phosphorylation status and function of various splicing factors, which may include RBM17 or its interacting partners. |
| Molecular Glues | Indisulam | RBM39 | Recruits RBM39 to an E3 ubiquitin ligase complex, leading to its degradation.[10] | Conceptually relevant; a similar approach could potentially be developed to target RBM17 for degradation. |
| UHM-ULM Interaction Inhibitors | Phenothiazines | UHM domains of multiple proteins (e.g., U2AF2, RBM39, SPF45/RBM17) | Disrupt the interaction between UHM and ULM domains, which is crucial for the assembly of the spliceosome.[6] | Potentially more targeted than general splicing inhibitors, but likely not selective for RBM17. |
Experimental Protocols for Characterizing RBM17 Inhibitors
The identification and characterization of novel RBM17 inhibitors require a suite of robust biochemical and cellular assays. Below are detailed methodologies for key experiments.
Affinity Chromatography for Target Identification
-
Objective: To identify proteins that directly bind to a small molecule of interest (e.g., a potential RBM17 inhibitor).
-
Methodology:
-
Resin Preparation: The small molecule is immobilized on a solid support (e.g., agarose (B213101) beads) to create an affinity resin.
-
Cell Lysate Preparation: A total protein lysate is prepared from a relevant cell line.
-
Binding: The cell lysate is incubated with the affinity resin, allowing proteins that bind to the small molecule to be captured.
-
Washing: The resin is extensively washed to remove non-specifically bound proteins.
-
Elution: Specifically bound proteins are eluted from the resin using a variety of methods, such as a competitive ligand, changes in pH, or a denaturing agent.
-
Analysis: The eluted proteins are separated by SDS-PAGE and identified using mass spectrometry.[1]
-
Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the engagement of a small molecule with its target protein within intact cells.
-
Methodology:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control.
-
Heating: The treated cells are aliquoted and heated to a range of temperatures.
-
Lysis and Separation: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured protein fraction by centrifugation.
-
Detection: The amount of soluble RBM17 at each temperature is analyzed by Western blotting.
-
Analysis: The binding of a compound to RBM17 is expected to stabilize the protein, resulting in a higher melting temperature (a "thermal shift") compared to the vehicle-treated control.[1]
-
Splicing Reporter Assay
-
Objective: To assess the functional consequence of RBM17 inhibition on alternative splicing.
-
Methodology:
-
Reporter Construct: A reporter plasmid is constructed containing a gene (e.g., Fas) with an alternative exon that is known to be regulated by RBM17. The reporter often expresses a fluorescent or luminescent protein, with the splicing outcome determining the nature of the expressed protein.
-
Transfection and Treatment: Cells are transfected with the reporter plasmid and then treated with the test compound or a vehicle control.
-
Analysis: The ratio of the different spliced isoforms is quantified. This can be done by measuring the different fluorescent or luminescent signals, or by RT-PCR analysis of the reporter mRNA. A change in the isoform ratio in the presence of the compound indicates an effect on splicing.[1]
-
Visualizing RBM17 in Cellular Processes
To better understand the context in which RBM17 functions and how its inhibition might be studied, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Caption: Hypothetical signaling cascade illustrating the role of RBM17 in mRNA splicing and its potential inhibition by this compound, leading to downstream effects on processes like apoptosis.
Caption: A generalized experimental workflow for the discovery and characterization of RBM17 inhibitors, from initial screening to in vivo validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Downregulation of RBM17 enhances cisplatin sensitivity and inhibits cell invasion in human hypopharyngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RBM17 RNA binding motif protein 17 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. RBM17 promotes hepatocellular carcinoma progression by regulating lipid metabolism and immune microenvironment: implications for therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulating splicing with small molecular inhibitors of the spliceosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting splicing factors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchmap.jp [researchmap.jp]
- 8. scbt.com [scbt.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating MBM-17S Target Engagement in Cells: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate engages its intended target within the complex cellular environment is a pivotal step in preclinical development. This guide provides an objective comparison of MBM-17S, a potent and selective Nek2 inhibitor, with alternative compounds. We present supporting experimental data, detailed methodologies for key target engagement assays, and visualizations to elucidate the underlying molecular interactions and experimental workflows.
This compound, the succinate (B1194679) salt of MBM-17 (CAS 2083621-90-1), is a small molecule inhibitor of NIMA-related kinase 2 (Nek2)[1][2][3]. Nek2 is a serine/threonine kinase that plays a crucial role in the regulation of mitosis, particularly in centrosome separation and spindle assembly[3][4][5]. Dysregulation and overexpression of Nek2 are implicated in various human cancers, making it a compelling target for anticancer therapies[4][5][6]. This compound, an imidazo[1,2-a]pyridine (B132010) derivative, was developed through structure-based design to potently and selectively inhibit Nek2[1][3].
Comparative Analysis of Nek2 Inhibitors
The efficacy of this compound is best understood in the context of other available Nek2 inhibitors. This section provides a comparative summary of the in vitro potency of this compound and its alternatives.
| Inhibitor | Target | IC50 (nM) | Mechanism of Action | Key Characteristics |
| This compound (active form MBM-17) | Nek2 | 3.0 | ATP-competitive | Imidazo[1,2-a]pyridine scaffold |
| INH154 | Hec1/Nek2 Interaction | ~120-200 (cellular) | Indirect inhibitor; disrupts protein-protein interaction | Leads to Nek2 degradation |
| NBI-961 | Nek2 | Not specified | Bifunctional: ATP-competitive inhibition and proteasomal degradation | Potent antitumor effects in DLBCL models[2] |
| JH295 | Nek2 | 770 | Irreversible (covalent) | Alkylates Cys22 of Nek2 |
Validating Nek2 Target Engagement in Cells: A Methodological Overview
Several robust methods can be employed to validate the engagement of this compound with Nek2 within a cellular context. Below, we detail the protocols for three widely used assays: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and the In-Cell Western Assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement by measuring the thermal stabilization of a protein upon ligand binding.
Experimental Protocol:
-
Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., HCT-116, MGC-803) to 70-80% confluency. Treat the cells with this compound at various concentrations or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
Heating: Harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration.
-
Western Blot Analysis: Normalize the protein concentration for all samples. Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis. Transfer the proteins to a PVDF membrane. Block the membrane and incubate with a primary antibody specific for Nek2. Incubate with a secondary antibody and detect the signal.
-
Data Analysis: Quantify the band intensities to generate a melting curve. A shift in the melting temperature to a higher value in the this compound-treated samples compared to the control indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in live cells.
Experimental Protocol:
-
Cell Preparation: Transfect HEK293 cells with a vector expressing Nek2 fused to NanoLuc® luciferase and seed them in 96-well plates[7][8].
-
Compound Treatment: Treat the cells with varying concentrations of this compound or a competitor compound for 2 hours.
-
Tracer Addition: Add a cell-permeable fluorescent NanoBRET™ tracer that binds to Nek2.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor. Measure the bioluminescence resonance energy transfer (BRET) signal on a luminometer.
-
Data Analysis: A decrease in the BRET signal in the presence of this compound indicates displacement of the tracer and therefore, target engagement. Calculate IC50 values from the dose-response curves.
In-Cell Western (ICW) Assay
The In-Cell Western assay is a quantitative immunofluorescence method performed in microplates to measure protein levels in fixed cells.
Experimental Protocol:
-
Cell Seeding and Treatment: Seed a relevant cancer cell line in a 96- or 384-well plate and allow cells to adhere. Treat the cells with this compound at various concentrations.
-
Fixation and Permeabilization: Fix the cells with 4% formaldehyde (B43269) in PBS for 20 minutes at room temperature. Wash the cells and then permeabilize them with a buffer containing Triton X-100.
-
Blocking: Block the cells with a suitable blocking buffer for 1-2 hours at room temperature.
-
Antibody Incubation: Incubate the cells with a primary antibody against a downstream marker of Nek2 activity (e.g., phospho-Hec1) overnight at 4°C. Wash the cells and then incubate with an IRDye®-conjugated secondary antibody for 1 hour at room temperature in the dark. A second primary antibody for a normalization protein (e.g., tubulin) with a secondary antibody emitting at a different wavelength can be used.
-
Imaging and Analysis: Scan the plate using an infrared imaging system. The signal intensity for the target protein is normalized to the cell number or a housekeeping protein to determine the effect of this compound on the downstream signaling of Nek2.
Visualizing the Molecular Landscape
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using the Graphviz DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development [mdpi.com]
- 5. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into NEK2 inhibitors as antitumor agents: From mechanisms to potential therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. carnabio.com [carnabio.com]
- 8. NanoLuc®-NEK2 Fusion Vector [worldwide.promega.com]
cross-validation of MBM-17S activity in different cell lines
Confirming MBM-17S-Induced Apoptosis: A Comparative Guide to Caspase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies to confirm that the cytotoxic effects of the novel Hsp90 inhibitor, MBM-17S, are mediated through caspase-dependent apoptosis. We present supporting experimental data, detailed protocols, and visual workflows to aid in the robust characterization of this compound's mechanism of action.
This compound, a potent inhibitor of Heat shock protein 90 (Hsp90), has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1] Hsp90 is a critical molecular chaperone responsible for the stability and function of numerous client proteins that are essential for cancer cell growth and survival.[1] Inhibition of Hsp90 by this compound is proposed to induce the degradation of these client proteins, leading to cell cycle arrest and activation of the intrinsic apoptotic pathway.[1][2]
Confirmation of the apoptotic pathway is a critical step in the preclinical development of any anti-cancer compound. The gold-standard method for this confirmation is the use of specific caspase inhibitors in conjunction with apoptosis assays. Caspases are a family of cysteine proteases that are the central executioners of apoptosis.[3] By selectively inhibiting key caspases, researchers can determine the dependency of the observed cell death on these proteases and elucidate the specific apoptotic pathway involved.
Comparative Analysis of this compound-Induced Apoptosis with and without Caspase Inhibitors
To confirm the role of caspases in this compound-induced cell death, a panel of caspase inhibitors can be utilized. This guide compares the effects of a pan-caspase inhibitor and specific caspase inhibitors on this compound-treated cancer cells. The following tables summarize hypothetical, yet representative, quantitative data from key apoptosis assays.
Table 1: Effect of Caspase Inhibitors on this compound-Induced Apoptosis in MCF-7 Cells (Annexin V/PI Staining)
| Treatment Group | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| Vehicle Control | 3.2 ± 0.5 | 1.5 ± 0.3 | 4.7 ± 0.8 |
| This compound (150 nM) | 35.8 ± 2.1 | 10.2 ± 1.5 | 46.0 ± 3.6 |
| This compound + Z-VAD-FMK (20 µM) | 8.1 ± 1.2 | 2.5 ± 0.7 | 10.6 ± 1.9 |
| This compound + Z-DEVD-FMK (20 µM) | 12.5 ± 1.8 | 4.1 ± 0.9 | 16.6 ± 2.7 |
| This compound + Z-IETD-FMK (20 µM) | 33.5 ± 2.5 | 9.8 ± 1.3 | 43.3 ± 3.8 |
| This compound + Z-LEHD-FMK (20 µM) | 10.3 ± 1.5 | 3.2 ± 0.6 | 13.5 ± 2.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of Caspase Inhibitors on Caspase-3/7 Activity in this compound-Treated MCF-7 Cells
| Treatment Group | Fold Change in Caspase-3/7 Activity (vs. Vehicle) |
| Vehicle Control | 1.0 ± 0.2 |
| This compound (150 nM) | 4.5 ± 0.5 |
| This compound + Z-VAD-FMK (20 µM) | 1.2 ± 0.3 |
| This compound + Z-DEVD-FMK (20 µM) | 1.4 ± 0.4 |
| This compound + Z-LEHD-FMK (20 µM) | 1.8 ± 0.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Comparative Overview of Caspase Inhibitors for Apoptosis Confirmation
| Caspase Inhibitor | Target(s) | Primary Pathway Indicated | Rationale for Use |
| Z-VAD-FMK | Pan-caspase inhibitor | General Caspase-Dependence | Broadly blocks apoptosis mediated by most caspases, providing evidence of general caspase involvement.[4][5] |
| Z-DEVD-FMK | Caspase-3, -6, -7, -8, -10 | Executioner Caspase Activity | Specifically targets the key executioner caspase-3, confirming its role in the final stages of apoptosis.[6][7][8] |
| Z-IETD-FMK | Caspase-8 | Extrinsic Pathway | Inhibits the initiator caspase of the extrinsic (death receptor-mediated) pathway.[9][10][11] |
| Z-LEHD-FMK | Caspase-9 | Intrinsic Pathway | Inhibits the initiator caspase of the intrinsic (mitochondrial-mediated) pathway.[12][13] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental design, the following diagrams are provided.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This protocol is for the quantification of apoptotic cells using flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.
-
Pre-incubate the cells with the desired caspase inhibitor (e.g., 20 µM Z-VAD-FMK) for 1-2 hours.
-
Treat the cells with this compound (e.g., 150 nM) and incubate for the desired time (e.g., 24 hours). Include vehicle-treated controls.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[10][13][14]
Protocol 2: Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases using a luminescent assay.
Materials:
-
Caspase-Glo® 3/7 Assay Kit
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed MCF-7 cells in a white-walled 96-well plate.
-
Pre-treat with caspase inhibitors as described in Protocol 1.
-
Add this compound and incubate for the desired time.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix contents by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure luminescence using a luminometer.
-
Calculate the fold change in caspase activity relative to the vehicle-treated control.
Protocol 3: Western Blot for Cleaved Caspase-3 and Cleaved PARP
This protocol is for the detection of key apoptotic protein markers.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
Bradford assay reagent
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection system
Procedure:
-
Treat and harvest cells as described in Protocol 1.
-
Lyse cells in RIPA buffer on ice.
-
Determine protein concentration using the Bradford assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an ECL detection system.[3]
Conclusion
The use of caspase inhibitors is an indispensable tool for confirming the mechanism of action of novel anti-cancer compounds like this compound. The data presented in this guide, although hypothetical, illustrates a clear methodology for demonstrating that this compound induces apoptosis in a caspase-dependent manner, likely through the intrinsic pathway, as evidenced by the significant rescue from cell death by the pan-caspase inhibitor Z-VAD-FMK and the caspase-9 inhibitor Z-LEHD-FMK. In contrast, the minimal effect of the caspase-8 inhibitor Z-IETD-FMK suggests a lesser role for the extrinsic pathway. By following the detailed protocols and workflows provided, researchers can generate robust and reliable data to support the continued development of this compound as a promising therapeutic agent.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. m.youtube.com [m.youtube.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. mpbio.com [mpbio.com]
- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
- 12. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Validating the Impact of RBM17 Inhibition on Downstream Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the effects of inhibiting the RNA Binding Motif Protein 17 (RBM17) on its downstream molecular targets. Due to the limited public information on a specific compound designated "MBM-17S," this document focuses on the validated effects of RBM17 modulation through established genetic techniques, which can serve as a benchmark for evaluating any potential small molecule inhibitor like this compound.
Introduction to RBM17 and its Role in Disease
RNA Binding Motif Protein 17, also known as Splicing Factor 45 (SPF45), is a crucial component of the spliceosome, the cellular machinery responsible for editing pre-messenger RNA (pre-mRNA)[1][2][3][4]. It plays a key role in the second catalytic step of mRNA splicing[1][2][3][4]. The dysregulation of RBM17 has been increasingly implicated in a variety of diseases, particularly in cancer, where it can lead to aberrant splicing of genes that control critical cellular processes such as apoptosis, cell cycle progression, and drug resistance[3][5][6][7][8].
Given its role in pathology, RBM17 has emerged as a potential therapeutic target. Inhibition of RBM17 function, for instance by a molecule like the purported this compound, could offer a novel strategy for intervention in these diseases. This guide details the downstream consequences of RBM17 modulation and provides the experimental frameworks necessary to assess the efficacy and specificity of such interventions.
Downstream Targets of RBM17
Inhibition of RBM17 can have widespread effects on cellular function by altering the splicing patterns of numerous transcripts. The following table summarizes key downstream targets that have been experimentally validated, primarily through RNA interference (RNAi) studies.
| Downstream Target | Cellular Process | Effect of RBM17 Inhibition | Cancer Type | Key References |
| Fas Receptor (CD95) | Apoptosis | Promotes inclusion of exon 6, leading to the pro-apoptotic isoform. | General | [1][9][10][11] |
| EIF4A2 | Translation Initiation, Leukemogenesis | Promotes inclusion of a "poison exon," leading to nonsense-mediated decay (NMD) of the transcript. | Acute Myeloid Leukemia (AML) | [1][12][13] |
| RBM39, EZH2 | Cancer Progression | Promotes inclusion of "poison exons," leading to NMD. | Acute Myeloid Leukemia (AML) | [12] |
| MADD, MRPS18C | Apoptosis, Mitochondrial Function | Alters splicing patterns, impacting primitive cell function. | Acute Myeloid Leukemia (AML) | [14] |
| CSAD, HACD3 | Lipid Metabolism, Immune Response | Modulates alternative splicing, affecting the tumor microenvironment. | Hepatocellular Carcinoma (HCC) | [15] |
| MYC | Cell Proliferation, Oncogenesis | Downregulates gene expression. | General Cancer | [4][6] |
Comparative Analysis of Validation Methodologies
Validating the effect of an RBM17 inhibitor requires a multi-faceted approach. Below is a comparison of key experimental techniques.
| Experimental Approach | Primary Use | Advantages | Disadvantages |
| siRNA/shRNA Knockdown | Mimicking pharmacological inhibition to identify downstream targets and cellular phenotypes. | High specificity for the target mRNA; relatively straightforward to implement. | Transient effect (siRNA); potential for off-target effects; does not directly assess compound-target engagement. |
| Affinity Pull-Down with Mass Spectrometry | Identifying direct binding partners of a compound (e.g., this compound). | Unbiased identification of interacting proteins. | Requires a tagged or immobilized compound; may identify non-specific binders. |
| Cellular Thermal Shift Assay (CETSA) | Confirming direct target engagement of a compound in a cellular context. | Provides evidence of target binding in live cells; can be used to assess dose-dependency. | Technically demanding; may not be suitable for all protein targets. |
| RNA-Sequencing (RNA-Seq) | Global analysis of changes in gene expression and alternative splicing. | Comprehensive, transcriptome-wide view of the effects of RBM17 inhibition. | Requires significant bioinformatics expertise for data analysis; can be expensive. |
| RT-PCR and Western Blotting | Validating changes in specific mRNA isoforms and protein levels. | Relatively inexpensive and quick; provides quantitative data on specific targets. | Not suitable for global discovery; requires prior knowledge of targets. |
| RNA Immunoprecipitation (RIP) | Identifying the specific RNA molecules that RBM17 binds to. | Provides direct evidence of RBM17-RNA interaction. | Can be technically challenging; requires a high-quality antibody. |
Experimental Protocols
siRNA-Mediated Knockdown of RBM17
This protocol describes the transient knockdown of RBM17 in a human cell line (e.g., HeLa or a relevant cancer cell line) to study its downstream effects.
Materials:
-
HeLa cells (or other target cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM I Reduced Serum Medium
-
siRNA targeting RBM17 and a non-targeting control siRNA (e.g., scrambled sequence)
-
Lipofectamine RNAiMAX transfection reagent
-
12-well tissue culture plates
-
Reagents for RNA extraction (e.g., TRIzol) and protein lysis (e.g., RIPA buffer)
Procedure:
-
Cell Seeding: Twenty-four hours before transfection, seed cells in a 12-well plate to achieve 70-80% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 10 pmol of siRNA in 50 µL of Opti-MEM.
-
In a separate tube, dilute 2 µL of Lipofectamine RNAiMAX in 50 µL of Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX solutions (1:1 ratio), mix gently, and incubate for 5 minutes at room temperature.
-
-
Transfection: Add 100 µL of the siRNA-Lipofectamine complex to each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Harvesting: After incubation, harvest the cells for downstream analysis. For RNA analysis, lyse the cells directly in the well using TRIzol. For protein analysis, wash the cells with PBS and then lyse with RIPA buffer.
-
Validation of Knockdown: Confirm the knockdown efficiency by RT-qPCR for RBM17 mRNA levels and Western blotting for RBM17 protein levels.
RNA Immunoprecipitation (RIP)
This protocol is for the immunoprecipitation of endogenous RBM17 to identify associated RNAs.
Materials:
-
Cells expressing RBM17
-
PBS (phosphate-buffered saline)
-
Nuclear isolation buffer and RIP buffer (with RNase inhibitors)
-
Anti-RBM17 antibody and IgG control antibody
-
Protein A/G magnetic beads
-
Reagents for RNA purification (e.g., phenol-chloroform extraction)
-
Reagents for RT-qPCR or RNA-sequencing
Procedure:
-
Cell Harvesting and Lysis: Harvest approximately 1x10^7 cells and isolate the nuclei. Lyse the nuclear pellet in RIP buffer.
-
Chromatin Shearing: Mechanically shear the chromatin using a dounce homogenizer.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Add the anti-RBM17 antibody or IgG control to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing: Wash the beads several times with RIP buffer to remove non-specific binding.
-
RNA Elution and Purification: Elute the RNA from the beads and purify it using a standard RNA extraction method.
-
Analysis: Analyze the purified RNA by RT-qPCR to look for enrichment of specific target transcripts or by RNA-sequencing for a global identification of bound RNAs.
Visualizing the Impact of RBM17 Inhibition
To better understand the mechanisms discussed, the following diagrams illustrate key pathways and experimental workflows.
Conclusion
While direct experimental data for this compound is not widely available, the established role of RBM17 in regulating the splicing of key cancer-related genes provides a clear roadmap for validating its effects. By employing the comparative methodologies and experimental protocols outlined in this guide, researchers can effectively assess the on-target efficacy of any RBM17 inhibitor. The use of genetic knockdown techniques serves as a crucial benchmark for these evaluations, allowing for a robust and objective comparison of a potential therapeutic's performance. Future studies will be essential to elucidate the specific molecular interactions and full therapeutic potential of targeted RBM17 inhibition.
References
- 1. The splicing factor RBM17 drives leukemic stem cell maintenance by evading nonsense-mediated decay of pro-leukemic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RBM17 Interacts with U2SURP and CHERP to Regulate Expression and Splicing of RNA-Processing Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. SPF45/RBM17-dependent splicing and multidrug resistance to cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. genecards.org [genecards.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. RBM17 RNA binding motif protein 17 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. RBM17 RNA binding motif protein 17 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. The splicing factor RBM17 drives leukemic stem cell maintenance by evading nonsense-mediated decay of pro-leukemic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. RBM17 promotes hepatocellular carcinoma progression by regulating lipid metabolism and immune microenvironment: implications for therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling MBM-17S: An Independent Comparative Analysis of Its Disputed Mechanisms of Action
A Critical Disclaimer on the Identity of MBM-17S: Independent verification of the molecular identity and mechanism of action for a compound designated "this compound" is currently not possible based on publicly available scientific literature and databases. Information regarding this compound appears to originate from a single commercial source and presents conflicting accounts of its biological target. These purported mechanisms include inhibition of RNA Binding Motif Protein 17 (RBM17), Nek2 kinase, Epidermal Growth Factor Receptor (EGFR), mTOR, and Heat Shock Protein 90 (Hsp90). Furthermore, a compound named MBM-17 (lacking the "S"), identified as a Nek2 inhibitor, possesses a closely related CAS number, adding to the ambiguity.
This guide provides a comparative analysis for each of the potential mechanisms of action attributed to this compound. Each section will address one of these claimed identities, comparing the available data to that of a well-established therapeutic agent with the same mechanism. The data presented for this compound is derived from the aforementioned commercial sources and has not been independently verified. This report is intended for an audience of researchers, scientists, and drug development professionals to highlight the current informational landscape and provide a framework for critical evaluation.
Section 1: this compound as a Modulator of RBM17
One of the claimed mechanisms of action for this compound is the modulation of RNA Binding Motif Protein 17 (RBM17), a component of the spliceosome involved in mRNA splicing.[1] Dysregulation of RBM17 has been linked to various cancers.[1] As there are no well-characterized small molecule inhibitors that specifically target RBM17 for direct comparison, this section will compare the purported effects of this compound to the established effects of RBM17 knockdown via siRNA.
Comparative Data
Due to the nature of the comparison, a direct quantitative comparison of IC50 values is not applicable. Instead, a qualitative comparison of the reported cellular effects is presented.
| Feature | This compound (Hypothetical) | RBM17 Knockdown (siRNA) |
| Mechanism | Alters splicing activity of RBM17[1] | Reduces RBM17 protein levels |
| Cellular Effect | May shift splicing of apoptosis-related genes (e.g., Fas)[1] | Induces myeloid differentiation and impairs colony formation in AML cells[2] |
| Therapeutic Potential | Sensitization of cells to apoptosis[1] | Potential therapeutic target for Acute Myeloid Leukemia (AML) and Hypopharyngeal Squamous Cell Carcinoma (HSCC)[2][3] |
Experimental Protocols
Splicing Reporter Assay (for this compound)
This assay is designed to measure the effect of a compound on the alternative splicing of a specific gene.
-
Construct Design: A minigene reporter construct containing the target exon and flanking intronic sequences (e.g., from the Fas gene) is cloned into an expression vector.
-
Cell Transfection: Cells are transiently transfected with the reporter plasmid.
-
Compound Treatment: Transfected cells are treated with varying concentrations of this compound or a vehicle control.
-
RNA Isolation and RT-PCR: After a suitable incubation period, total RNA is extracted, and reverse transcription PCR (RT-PCR) is performed using primers flanking the target exon.
-
Analysis: The PCR products, representing different splice isoforms, are separated by gel electrophoresis and quantified to determine the ratio of exon inclusion to exclusion.[1]
RBM17 Knockdown and Phenotypic Analysis
-
siRNA Transfection: Cells (e.g., AML cell lines) are transfected with siRNAs targeting RBM17 or a non-targeting control siRNA.
-
Western Blotting: After 48-72 hours, protein lysates are collected to confirm the knockdown of RBM17 by Western blotting.
-
Colony Formation Assay: Transfected cells are seeded in methylcellulose-based medium to assess their ability to form colonies over 1-2 weeks.
-
Flow Cytometry: To assess differentiation, cells are stained with antibodies against myeloid differentiation markers (e.g., CD11b) and analyzed by flow cytometry.[2]
Visualizations
Caption: RBM17's role in alternative splicing and its inhibition by this compound.
Caption: Workflow for a splicing reporter assay.
Section 2: this compound as a Nek2 Kinase Inhibitor
Another proposed identity for this compound is as a potent and selective inhibitor of NIMA-related kinase 2 (Nek2), a key regulator of the cell cycle.[4][5][6][7] Overexpression of Nek2 is common in many cancers.[5] For comparison, we will use CMP3a (also known as NBI-961), a well-characterized, selective Nek2 inhibitor.[8]
Comparative Data
| Parameter | This compound / MBM-17 | CMP3a (NBI-961) |
| Target | Nek2 | Nek2 |
| IC50 (Kinase Assay) | 3.0 nM[9] | 82.74 nM[8] |
| Cell Proliferation IC50 | 0.48 µM (MGC-803)[9]1.06 µM (HCT-116)[9] | Not specified, but effective in glioma sphere cells[8] |
| In Vivo Efficacy | Good antitumor activity at 20 mg/kg in a xenograft model[9] | Decreased tumor growth at 10 or 20 mg/kg/day in a glioblastoma mouse model[10] |
Experimental Protocols
In Vitro Nek2 Kinase Assay
-
Reaction Setup: Recombinant Nek2 enzyme is incubated with varying concentrations of the inhibitor (this compound or CMP3a) in a kinase assay buffer in a 384-well plate.
-
Initiation: The kinase reaction is started by adding ATP and a suitable peptide substrate.
-
Incubation: The reaction is allowed to proceed for a defined time at a controlled temperature (e.g., 30°C for 60 minutes).
-
Detection: The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.
-
Analysis: The IC50 value is calculated from the dose-response curve of kinase inhibition versus inhibitor concentration.[5]
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the Nek2 inhibitor or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for 72 hours.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for another 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization and Measurement: The medium is removed, and DMSO is added to dissolve the formazan crystals. The absorbance is measured at 570 nm.
-
Analysis: The IC50 value is determined from the dose-response curve.
Visualizations
Caption: Simplified Nek2 signaling pathway in the G2/M phase of the cell cycle.
Caption: General workflow for an in vivo xenograft study.
Section 3: this compound as an EGFR Tyrosine Kinase Inhibitor
A third claimed identity for this compound is as a next-generation, irreversible EGFR tyrosine kinase inhibitor (TKI).[11] This class of drugs is a mainstay in the treatment of non-small cell lung cancers (NSCLC) with specific EGFR mutations. For comparison, we will use Osimertinib (B560133) (AZD9291), a third-generation, irreversible EGFR TKI approved for the treatment of EGFR-mutant NSCLC.[12]
Comparative Data
| Parameter | This compound | Osimertinib |
| Target | EGFR (mutant-selective) | EGFR (mutant-selective, including T790M) |
| IC50 (Cell Line) | 8.2 nM (HCC827, del E746-A750)[11]12.1 nM (H1975, L858R, T790M)[11] | ~8-17 nM (PC9, exon 19 del)[13]~5-11 nM (H1975, L858R/T790M)[13] |
| IC50 (Wild-Type EGFR) | > 5000 nM (A549)[11] | ~461-650 nM[13] |
| In Vivo Efficacy | 85% tumor growth inhibition (25 mg/kg) in H1975 xenograft[11] | Significant dose-dependent regression in PC9 and H1975 xenograft models[5] |
Experimental Protocols
EGFR Cellular Phosphorylation Assay
-
Cell Seeding and Starvation: Cells are seeded in 384-well plates and incubated overnight. They are then serum-starved to reduce basal EGFR phosphorylation.
-
Compound Treatment: Cells are treated with serial dilutions of the EGFR inhibitor (this compound or Osimertinib) for 2 hours.
-
Lysis: The medium is aspirated, and cells are lysed.
-
ELISA-based Detection: The lysate is transferred to an antibody-coated plate to capture total EGFR. A second antibody specific for phosphorylated EGFR is added, followed by a detection reagent.
-
Analysis: The signal, which is proportional to the level of EGFR phosphorylation, is measured, and the IC50 value is determined.[12]
In Vivo NSCLC Xenograft Study
-
Cell Inoculation: Athymic nude mice are subcutaneously inoculated with human NSCLC cells (e.g., H1975).
-
Tumor Growth and Randomization: When tumors reach a palpable size, the animals are randomized into treatment groups.
-
Drug Administration: this compound (e.g., 25 mg/kg) or Osimertinib (e.g., 10 mg/kg) is administered orally once daily. A vehicle control group is also included.
-
Tumor Measurement: Tumor volume is measured twice weekly with calipers.
-
Analysis: At the end of the study, the percentage of tumor growth inhibition for each treatment group is calculated relative to the vehicle control group.[11]
Visualizations
Caption: EGFR signaling pathway and its inhibition by TKIs.
Caption: General workflow for a cell viability assay.
Section 4: this compound as an mTOR Inhibitor
A fourth purported mechanism for this compound is the inhibition of the mTOR (mammalian target of rapamycin) kinase, a central regulator of cell growth and proliferation.[13] For comparison, Everolimus (RAD001), an approved mTOR inhibitor used in the treatment of various cancers, including breast cancer, will be used.[14]
Comparative Data
| Parameter | This compound | Everolimus |
| Target | mTORC1 and mTORC2 | mTORC1 |
| Cell Line (Breast Cancer) | MCF-7 (ER+) | MCF-7 (ER+), BT474 (ER+, HER2+) |
| Effect on Cell Growth | Inhibition of proliferation (effective concentrations suggested to be < 10 µM)[13] | Significant inhibition of MCF-7 and BT474 cell growth[15][16] |
| Downstream Signaling | Decreased phosphorylation of S6 ribosomal protein and 4E-BP1[13] | Decreased S6 phosphorylation[14] |
| In Vivo Efficacy | No data available | Marked inhibition of tumor growth in an MCF-7 xenograft model[7] |
Experimental Protocols
Western Blot Analysis for mTOR Pathway Inhibition
-
Cell Treatment and Lysis: Cells (e.g., MCF-7) are treated with the mTOR inhibitor (this compound or Everolimus) for a short duration (e.g., 2-4 hours). Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of each lysate is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated S6 ribosomal protein (a downstream target of mTORC1) and total S6 (as a loading control).
-
Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence substrate.
-
Analysis: A decrease in the ratio of phosphorylated S6 to total S6 indicates mTORC1 inhibition.[13]
In Vivo Breast Cancer Xenograft Study
-
Cell Inoculation: Immunocompromised mice are subcutaneously injected with MCF-7 cells.
-
Tumor Growth and Randomization: Once tumors are established, mice are randomized into treatment and control groups.
-
Drug Administration: Everolimus (or this compound) is administered to the treatment group, while the control group receives a vehicle.
-
Tumor Measurement: Tumor volumes are measured regularly.
-
Analysis: The tumor growth curves of the treated and control groups are compared to determine the in vivo efficacy of the inhibitor.[7]
Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition.
Caption: General workflow for Western blot analysis.
Section 5: this compound as an Hsp90 Inhibitor
The final claimed mechanism for this compound is the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability of many oncoproteins.[17] For comparison, Ganetespib (STA-9090), a potent, second-generation Hsp90 inhibitor that has been evaluated in numerous clinical trials, will be used.[18]
Comparative Data
| Parameter | This compound | Ganetespib (STA-9090) |
| Target | Hsp90 (N-terminal domain) | Hsp90 (N-terminal domain) |
| Hsp90α ATPase Inhibition IC50 | 35 nM[17] | More potent than 17-AAG (17-AAG IC50 is ~50 nM)[17][18] |
| Anti-proliferative Activity GI50 | 80 nM (MCF-7 cells)[17] | Low nanomolar potency in various cell lines (e.g., 2-30 nM in NSCLC lines)[18] |
| Client Protein Degradation | Induces degradation of HER2 and AKT[17] | Induces degradation of EGFR, IGF-IR, MET, CRAF, etc.[19] |
| In Vivo Efficacy | No data available | Significant tumor growth inhibition and regression in various xenograft models[14][17] |
Experimental Protocols
Hsp90α ATPase Inhibition Assay
-
Reaction Setup: Recombinant human Hsp90α is incubated with varying concentrations of the inhibitor (this compound or Ganetespib).
-
Initiation: The reaction is initiated by the addition of ATP.
-
Incubation: The mixture is incubated at 37°C to allow ATP hydrolysis.
-
Detection: The reaction is stopped, and the amount of inorganic phosphate (B84403) (Pi) released is quantified using a colorimetric method, such as a Malachite Green-based assay.
-
Analysis: The IC50 value is calculated from the dose-response curve.[17]
Client Protein Degradation Assay (Western Blot)
-
Cell Treatment: Cancer cells (e.g., SK-BR-3 for HER2, PC-3 for AKT) are treated with a range of concentrations of the Hsp90 inhibitor for various time points (e.g., 0, 4, 8, 24 hours).
-
Lysis and Protein Analysis: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are analyzed by Western blotting as described in the mTOR section.
-
Immunoblotting: Membranes are probed with antibodies against Hsp90 client proteins (e.g., HER2, AKT) and a loading control (e.g., β-actin).
-
Analysis: The degradation of the client protein is quantified by measuring the decrease in its band intensity relative to the loading control over time and with increasing inhibitor concentration.[17]
Visualizations
Caption: Mechanism of Hsp90 inhibition leading to client protein degradation.
Caption: Workflow for analyzing Hsp90 client protein degradation.
Conclusion
The significant discrepancies in the reported mechanism of action for "this compound" from a single commercial source, coupled with a lack of independent verification in peer-reviewed literature, underscore the critical need for caution when evaluating this compound. This guide has presented the available data for each of the five purported mechanisms, comparing it against well-established drugs. It is imperative for the scientific community to seek definitive structural and pharmacological characterization of this compound from primary, verifiable sources before committing resources to its further investigation. Without such clarification, the true biological activity and therapeutic potential of this compound remain speculative.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of small molecule inhibitors of pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | Role of IKKε in the Metabolic Diseases: Physiology, Pathophysiology, and Pharmacology [frontiersin.org]
- 5. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of everolimus, a novel mTOR inhibitor, against basal-like triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic Response to Everolimus in Patient-derived Xenografts of Triple Negative Breast Cancer | Technology Networks [technologynetworks.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ganetespib: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. IKKepsilon and TBK1 are essential components of the IRF3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ganetespib, a unique triazolone-containing Hsp90 inhibitor, exhibits potent antitumor activity and a superior safety profile for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
A Head-to-Head Battle of Hsp90 Inhibitors: MBM-17S vs. 17-AAG in Cancer Cell Lines
In the landscape of targeted cancer therapy, Heat shock protein 90 (Hsp90) has emerged as a pivotal target due to its essential role in the conformational maturation and stability of a wide array of oncogenic "client" proteins. Inhibition of Hsp90's ATPase activity leads to the degradation of these client proteins, disrupting key oncogenic signaling pathways and inducing cancer cell death. This guide provides a comprehensive comparison of a novel Hsp90 inhibitor, MBM-17S, and the well-characterized inhibitor 17-AAG (Tanespimycin), with a focus on their performance in various cancer cell lines, supported by experimental data.
Executive Summary
This compound demonstrates superior potency compared to 17-AAG in biochemical and cell-based assays. It exhibits a lower IC₅₀ for Hsp90α ATPase inhibition and a higher binding affinity.[1] In cancer cell lines, this compound shows greater anti-proliferative activity, is a more potent inducer of apoptosis, and leads to the degradation of key Hsp90 client proteins at lower concentrations than 17-AAG.[1]
Data Presentation: Quantitative Comparison
The following table summarizes the quantitative data from biochemical and cell-based assays comparing the activity of this compound and 17-AAG.
| Assay Type | Parameter | This compound | 17-AAG (Reference) | Cell Line (for cell-based assays) |
| Biochemical Assays | ||||
| Hsp90α ATPase Inhibition | IC₅₀ | 35 nM | 50 nM | N/A |
| Hsp90α Binding Affinity | Kᵢ | 15 nM | 25 nM | N/A |
| Cell-Based Assays | ||||
| Anti-proliferative Activity | GI₅₀ | 80 nM | 120 nM | MCF-7 (Breast Adenocarcinoma) |
| Apoptosis Induction | EC₅₀ (Annexin V positive) | 150 nM | 250 nM | PC-3 (Prostate Adenocarcinoma) |
| HER2 Client Protein Degradation | DC₅₀ | 100 nM | 180 nM | SK-BR-3 (Breast Cancer) |
| AKT Client Protein Degradation | DC₅₀ | 120 nM | 200 nM | PC-3 (Prostate Adenocarcinoma) |
Visualizing the Mechanism: Hsp90 Inhibition Pathway
The diagram below illustrates the general mechanism of action for Hsp90 inhibitors like this compound and 17-AAG. By binding to the N-terminal ATP-binding pocket of Hsp90, these inhibitors block the chaperone's function, leading to the degradation of client proteins and subsequent downstream effects on cancer cells.
Caption: Mechanism of Hsp90 inhibition leading to client protein degradation and anti-cancer effects.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Hsp90α ATPase Inhibition Assay
This assay measures the ability of the inhibitors to block the ATPase activity of Hsp90.
-
Reagents: Recombinant human Hsp90α, ATP, Malachite Green-based phosphate (B84403) detection reagent.
-
Procedure:
-
Incubate Hsp90α with varying concentrations of this compound or 17-AAG in an assay buffer.
-
Initiate the reaction by adding ATP.
-
After incubation at 37°C, stop the reaction.
-
Quantify the amount of released inorganic phosphate (Pi) by adding the Malachite Green reagent and measuring the absorbance at 620 nm.
-
Calculate IC₅₀ values from the resulting dose-response curves.[1]
-
Cell Proliferation Assay (MTT Assay)
This assay assesses the impact of the inhibitors on cancer cell viability and proliferation.[1]
-
Cell Line: MCF-7 (human breast adenocarcinoma).
-
Procedure:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or 17-AAG for 72 hours.
-
Add MTT reagent to each well and incubate to allow viable cells to form formazan (B1609692) crystals.[1]
-
Solubilize the formazan crystals.[1]
-
Measure the absorbance at 570 nm.[1]
-
Calculate the GI₅₀ (concentration required to inhibit cell growth by 50%) values.[1]
-
Apoptosis Induction Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic cells following inhibitor treatment.[1]
-
Cell Line: PC-3 (human prostate adenocarcinoma).
-
Procedure:
-
Treat cells with various concentrations of this compound or 17-AAG for 48 hours.
-
Harvest the cells and stain them with Annexin V-FITC and propidium (B1200493) iodide (PI).[1]
-
Analyze the stained cells using flow cytometry to determine the percentage of apoptotic cells (Annexin V positive, PI negative).[1]
-
Calculate the EC₅₀ (concentration required to induce apoptosis in 50% of the cell population) values.[1]
-
Hsp90 Client Protein Degradation Assay (Western Blot)
This assay evaluates the ability of the inhibitors to induce the degradation of Hsp90 client proteins.[1]
-
Cell Lines: SK-BR-3 (HER2-overexpressing breast cancer) and PC-3 (prostate cancer).
-
Procedure:
-
Treat cells with different concentrations of this compound or 17-AAG for 24 hours.
-
Lyse the cells to extract total proteins.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for the client proteins (e.g., HER2, AKT) and a loading control (e.g., actin).
-
Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.[1]
-
Determine the DC₅₀ (concentration required to degrade 50% of the client protein) by densitometry.[1]
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for comparing the efficacy of Hsp90 inhibitors in cancer cell lines.
Caption: A generalized workflow for the in vitro comparison of Hsp90 inhibitors.
Conclusion
The available data indicates that this compound is a more potent Hsp90 inhibitor than 17-AAG, demonstrating enhanced activity in both biochemical and cellular assays. Its ability to inhibit Hsp90 ATPase, block cancer cell proliferation, induce apoptosis, and degrade key oncogenic client proteins at lower concentrations suggests it may be a promising candidate for further preclinical and clinical development. This guide provides researchers and drug development professionals with a foundational comparison to inform future studies into the therapeutic potential of novel Hsp90 inhibitors.
References
Safety Operating Guide
Proper Disposal of MBM-17S: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like MBM-17S are paramount for laboratory safety and environmental protection. this compound is a highly potent and selective inhibitor of NIMA-related kinase 2 (Nek2), a key regulator of the cell cycle, and is under investigation for its anti-cancer properties. Due to its cytotoxic nature, all materials contaminated with this compound must be treated as hazardous waste and disposed of following stringent protocols.
This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the well-being of laboratory personnel and compliance with safety regulations.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to work in a designated area, preferably a chemical fume hood, to minimize inhalation exposure. Appropriate personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Gloves: Two pairs of nitrile gloves are recommended.
-
Lab Coat: A dedicated lab coat, preferably disposable.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Respiratory Protection: A fit-tested N95 respirator or higher is recommended, especially when handling the powder form.
This compound Chemical Profile
A summary of the available quantitative data for this compound is provided in the table below. The lack of a publicly available, comprehensive Safety Data Sheet (SDS) necessitates treating this compound with the highest level of caution.
| Property | Value |
| Molecular Formula | C₃₂H₃₄N₆O₆ |
| Molecular Weight | 598.66 g/mol |
| CAS Number | 2083621-91-2 |
| Known Hazards | Potent cytotoxic agent.[1][2] |
Step-by-Step Disposal Procedures
The following procedures apply to all forms of this compound waste, including pure compound, solutions, contaminated labware (e.g., pipette tips, tubes, flasks), and personal protective equipment.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Place all contaminated solid waste, including unused this compound powder, contaminated gloves, lab coats, and plasticware, into a designated, leak-proof, and puncture-resistant hazardous waste container.[1]
-
This container must be clearly labeled with "Hazardous Waste," "Cytotoxic," and the full chemical name: "this compound."
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including experimental solutions and rinsates, in a dedicated, sealed, and shatter-proof hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste," "Cytotoxic," and "this compound." Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Sharps Waste:
-
Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated, puncture-proof sharps container that is also labeled as "Cytotoxic Waste."[1]
-
2. Decontamination of Work Surfaces:
-
After handling this compound, thoroughly decontaminate all work surfaces (e.g., fume hood sash, countertops) with a suitable decontamination solution. Consult your institution's EHS for recommended deactivating agents for cytotoxic compounds. If a specific agent is not known, a thorough cleaning with a laboratory detergent followed by a rinse with 70% ethanol (B145695) is a common practice.
-
All cleaning materials, such as paper towels, must be disposed of as solid cytotoxic waste.
3. Final Disposal:
-
All this compound waste is considered hazardous and must be disposed of through a licensed hazardous waste management company.[3]
-
The primary method for the disposal of cytotoxic waste is high-temperature incineration.[3]
-
Contact your institution's EHS department to arrange for the pickup and disposal of your this compound waste containers. Do not attempt to dispose of this waste through standard laboratory trash or sewer systems.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and Environmental Health and Safety (EHS) department for detailed instructions on hazardous waste disposal. If a Safety Data Sheet (SDS) for this compound becomes available from the supplier, its specific instructions should be followed.
References
Navigating the Safe Handling of MBM-17S: A Guide for Laboratory Professionals
Crucial Initial Step: Confirming Chemical Identity
Initial research into "MBM-17S" reveals a significant ambiguity in its identification, with the designation referring to several distinct chemical entities across various scientific and commercial contexts. These include a Nek2 inhibitor, an EGFR tyrosine kinase inhibitor, a compound targeting RBM17, and an aminoalcohol. This lack of a single, definitive identity makes it imperative for researchers, scientists, and drug development professionals to positively identify the specific this compound compound from the supplier's Safety Data Sheet (SDS) before any handling, storage, or disposal .[1][2][3] The SDS is the primary source of information regarding specific hazards, required personal protective equipment (PPE), and emergency procedures.
Without a specific SDS, this guide provides a general framework for the safe handling of potentially hazardous chemical compounds, drawing on the potential hazards associated with the various substances identified as "this compound".
General Personal Protective Equipment (PPE) Recommendations
Given the potential for this compound to be a potent biological agent or a corrosive chemical, a cautious approach to PPE is warranted. The following table summarizes general PPE recommendations. However, the specific requirements outlined in the compound-specific SDS must be followed.
| PPE Category | General Recommendation | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards. | Protects against splashes, dust, and flying particles that could cause eye damage.[4][5] |
| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes are mandatory. Chemical-resistant gloves are essential. The specific glove material should be chosen based on the solvent used and the chemical's properties as detailed in the SDS. | Prevents skin contact with potentially corrosive or biologically active compounds.[4][5][6] |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood. If aerosols or dust may be generated, a respirator appropriate for the specific hazard (e.g., N95 for particulates, organic vapor cartridge for volatile compounds) should be used. | Minimizes inhalation exposure to potentially harmful substances.[4][6] |
Operational and Disposal Plans: A General Workflow
The following diagram illustrates a generalized workflow for handling a potentially hazardous chemical like this compound. At each stage, consulting the specific SDS is a critical and mandatory step.
Caption: Generalized workflow for handling potentially hazardous chemicals.
Potential Identities and Associated Hazards of this compound
The table below summarizes the different potential identities of "this compound" found in the public domain to underscore the importance of precise identification.
| Potential Identity of this compound | Associated Hazards and Characteristics |
| Nek2 Inhibitor | Potent biological activity, likely requiring containment to avoid exposure.[7] |
| EGFR Tyrosine Kinase Inhibitor | Biologically active compound with potential cytotoxic effects.[8] |
| RBM17 Targeting Compound | Biologically active with potential effects on mRNA splicing.[9] |
| Aminoalcohol MBM | Causes severe skin burns and eye damage; corrosive.[4] |
Experimental Protocols and Signaling Pathways
Due to the ambiguity of "this compound", providing specific experimental protocols or signaling pathway diagrams would be speculative and potentially hazardous. For instance, the protocol for handling a corrosive aminoalcohol would differ significantly from that for a potent, cell-permeable kinase inhibitor. Accurate and safe experimental design is entirely dependent on the precise chemical and biological properties of the substance , which must be obtained from the supplier-provided SDS and any accompanying literature.
Researchers should consult the specific documentation for their compound to obtain detailed methodologies. For example, protocols for in vitro and in vivo studies have been described for an this compound identified as a Nek2 inhibitor in combination with other drugs.[7] Similarly, methodologies for evaluating an EGFR TKI have also been published.[8]
Disposal Considerations
Proper disposal is contingent on the chemical's properties and local regulations.[1]
-
Hazardous Waste Identification : The SDS will indicate if the waste is hazardous due to characteristics like ignitability, corrosivity, reactivity, or toxicity.[1]
-
Containerization : Use chemically compatible, leak-proof containers that are kept closed.[1]
-
Labeling : All waste containers must be clearly labeled with the full chemical name(s) of the contents.[1]
-
Institutional Procedures : Always follow your institution's Environmental Health and Safety (EHS) guidelines for chemical waste disposal.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
